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  • Product: Tert-butyl (2S)-2-acetylpyrrolidine-1-carboxylate
  • CAS: 91550-08-2

Core Science & Biosynthesis

Foundational

Technical Guide: Physicochemical Properties of Tert-butyl (2S)-2-acetylpyrrolidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals Introduction Tert-butyl (2S)-2-acetylpyrrolidine-1-carboxylate is a chiral heterocyclic compound of significant interest in medicinal chemistry and drug dev...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl (2S)-2-acetylpyrrolidine-1-carboxylate is a chiral heterocyclic compound of significant interest in medicinal chemistry and drug development. Its pyrrolidine core is a common scaffold in a variety of biologically active molecules. This technical guide provides a comprehensive overview of the physicochemical properties of Tert-butyl (2S)-2-acetylpyrrolidine-1-carboxylate, detailed experimental protocols for its synthesis and analysis, and a discussion of its relevance in biological pathways.

Physicochemical Properties

The fundamental physicochemical properties of Tert-butyl (2S)-2-acetylpyrrolidine-1-carboxylate are summarized in the table below. These properties are crucial for its handling, formulation, and application in research and development.

PropertyValueReference(s)
Molecular Formula C₁₁H₁₉NO₃[1]
Molecular Weight 213.27 g/mol [1]
CAS Number 91550-08-2[1][2]
Appearance White to off-white solid[1]
Melting Point 46-49 °C[1]
Boiling Point 293.8 ± 33.0 °C (Predicted)[1]
Density 1.075 ± 0.06 g/cm³ (Predicted)[1]
Storage Conditions Store at 2-8°C under an inert atmosphere (e.g., Nitrogen or Argon)[1]
SMILES CC(=O)[C@H]1CCCN1C(=O)OC(C)(C)C[1]
InChI InChI=1S/C11H19NO3/c1-8(13)9-6-5-7-12(9)10(14)15-11(2,3)4/h9H,5-7H2,1-4H3/t9-/m0/s1[1]
InChIKey NNCPMJHKYIRKSA-VIFPVBQESA-N[1]

Experimental Protocols

Synthesis of Tert-butyl (2S)-2-acetylpyrrolidine-1-carboxylate

A common synthetic route to Tert-butyl (2S)-2-acetylpyrrolidine-1-carboxylate involves the Grignard reaction of a Weinreb amide precursor. A detailed experimental protocol is as follows:

Step 1: Preparation of the Grignard Reagent

  • To a solution of tert-butyl (S)-2-(methoxy(methyl)carbamoyl)pyrrolidine-1-carboxylate (1.29 g, 4.99 mmol) in a suitable dry solvent, cool the reaction mixture to -78 °C under an inert nitrogen atmosphere.

  • Slowly add methylmagnesium bromide (a Grignard reagent, 12 mL, 15 mmol) to the reaction mixture, ensuring the temperature is maintained at -78 °C.

Step 2: Reaction and Quenching

  • After the addition of the Grignard reagent is complete, allow the reaction mixture to gradually warm to room temperature and stir for 1 hour.

  • Upon completion of the reaction, cool the mixture back down to -78 °C.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

Step 3: Extraction and Purification

  • Extract the product from the reaction mixture using ethyl acetate (EtOAc).

  • Combine the organic phases and dry them over anhydrous magnesium sulfate (MgSO₄).

  • Remove the solvent by concentration under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography, using an eluent such as a 1:1 mixture of ethyl acetate and hexane, to yield the final product, (S)-tert-butyl 2-acetylpyrrolidine-1-carboxylate. A typical yield for this synthesis is approximately 97%.[1]

Physicochemical Characterization Protocols

Melting Point Determination: The melting point of a solid organic compound can be determined using a capillary melting point apparatus.

  • A small amount of the finely powdered solid is packed into a thin-walled capillary tube to a height of 2-3 mm.

  • The capillary tube is placed in a heating block or an oil bath, attached to a thermometer.

  • The sample is heated at a steady rate of 1-2 °C per minute.

  • The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting point range. For a pure compound, this range is typically narrow.

Infrared (IR) Spectroscopy: Fourier-transform infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule.

  • A small amount of the solid sample is placed on the crystal of an attenuated total reflectance (ATR) FT-IR spectrometer.

  • A background spectrum of the empty crystal is first recorded.

  • The sample spectrum is then recorded over a range of wavenumbers (typically 4000-400 cm⁻¹).

  • The resulting spectrum shows absorption bands corresponding to the vibrational frequencies of the functional groups in the molecule. For Tert-butyl (2S)-2-acetylpyrrolidine-1-carboxylate, characteristic peaks would include C=O stretching from the acetyl and carbamate groups, and C-N stretching from the pyrrolidine ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to determine the carbon-hydrogen framework of a molecule.

  • A small amount of the compound is dissolved in a deuterated solvent (e.g., CDCl₃).

  • The solution is placed in an NMR tube.

  • The NMR spectra are acquired on a spectrometer.

  • The chemical shifts (δ), multiplicity, and integration of the signals in the ¹H NMR spectrum, and the chemical shifts in the ¹³C NMR spectrum, provide detailed information about the structure of the molecule.

Biological Context and Visualizations

Tert-butyl (2S)-2-acetylpyrrolidine-1-carboxylate serves as a key building block in the synthesis of more complex molecules with potential therapeutic applications. Notably, it is a precursor for jahanyne analogs, which have been shown to induce cell cycle arrest.

Synthesis Workflow

The synthesis of Tert-butyl (2S)-2-acetylpyrrolidine-1-carboxylate can be visualized as a multi-step process, from starting materials to the final purified product.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_end Final Product Start_Mat Tert-butyl (S)-2-(methoxy(methyl)carbamoyl)pyrrolidine-1-carboxylate Methylmagnesium Bromide Reaction Grignard Reaction (-78 °C to RT) Start_Mat->Reaction 1. Add Grignard Reagent Quenching Quenching (Saturated aq. NH4Cl) Reaction->Quenching 2. Cool and Quench Extraction Extraction (Ethyl Acetate) Quenching->Extraction 3. Extract Drying Drying (Anhydrous MgSO4) Extraction->Drying 4. Dry Organic Layer Concentration Concentration (Reduced Pressure) Drying->Concentration 5. Remove Solvent Purification Column Chromatography (EtOAc/Hexane) Concentration->Purification 6. Purify Final_Product Tert-butyl (2S)-2-acetylpyrrolidine-1-carboxylate Purification->Final_Product

Caption: Workflow for the synthesis of Tert-butyl (2S)-2-acetylpyrrolidine-1-carboxylate.

G0/G1 Cell Cycle Arrest Signaling Pathway

Jahanyne analogs, synthesized from intermediates like Tert-butyl (2S)-2-acetylpyrrolidine-1-carboxylate, have been shown to induce cell cycle arrest at the G0/G1 phase. This process involves a complex signaling cascade that prevents the cell from progressing to the S phase of DNA replication. Key proteins in this pathway include cyclin-dependent kinases (CDKs), cyclins, and CDK inhibitors.

G0_G1_Cell_Cycle_Arrest cluster_growth_factors Growth Factors cluster_cyclins_cdks Cyclins and CDKs cluster_inhibitors Inhibitors cluster_cell_cycle_progression Cell Cycle Progression GF Growth Factors CyclinD_CDK46 Cyclin D / CDK4/6 GF->CyclinD_CDK46 Activates CyclinE_CDK2 Cyclin E / CDK2 CyclinD_CDK46->CyclinE_CDK2 Activates Rb Rb CyclinD_CDK46->Rb Phosphorylates CyclinE_CDK2->Rb Phosphorylates p21_p27 p21 / p27 (CDK Inhibitors) p21_p27->CyclinE_CDK2 Inhibits Jahanyne_Analog Jahanyne Analog (from target compound) Jahanyne_Analog->p21_p27 Upregulates E2F E2F Rb->E2F Inhibits S_Phase_Entry S Phase Entry (DNA Replication) E2F->S_Phase_Entry Promotes

Caption: Simplified signaling pathway of G0/G1 cell cycle arrest.

Experimental Workflow for Cell Cycle Analysis

To assess the effect of a compound on the cell cycle, flow cytometry with propidium iodide (PI) staining is a standard method. This workflow outlines the key steps in this experimental procedure.

Cell_Cycle_Analysis_Workflow Start Cell Culture (e.g., Cancer Cell Line) Treatment Treat with Jahanyne Analog Start->Treatment Harvest Harvest Cells (e.g., Trypsinization) Treatment->Harvest Fixation Fix Cells (e.g., 70% Ethanol) Harvest->Fixation Staining Stain with Propidium Iodide (PI) and RNase Fixation->Staining Analysis Flow Cytometry Analysis Staining->Analysis Result Determine Cell Cycle Distribution (G0/G1, S, G2/M phases) Analysis->Result

Caption: Experimental workflow for cell cycle analysis by flow cytometry.

Conclusion

Tert-butyl (2S)-2-acetylpyrrolidine-1-carboxylate is a valuable chiral building block with well-defined physicochemical properties. Its utility in the synthesis of biologically active compounds, such as jahanyne analogs that induce cell cycle arrest, underscores its importance in drug discovery and development. The experimental protocols and workflows provided in this guide offer a practical framework for researchers working with this compound and its derivatives. Further investigation into its biological targets and mechanisms of action will continue to be an active area of research.

References

Exploratory

"Tert-butyl (2S)-2-acetylpyrrolidine-1-carboxylate" molecular weight and formula

An In-Depth Technical Guide to Tert-butyl (2S)-2-acetylpyrrolidine-1-carboxylate This guide provides comprehensive details on the molecular properties, synthesis, and structural representation of Tert-butyl (2S)-2-acetyl...

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to Tert-butyl (2S)-2-acetylpyrrolidine-1-carboxylate

This guide provides comprehensive details on the molecular properties, synthesis, and structural representation of Tert-butyl (2S)-2-acetylpyrrolidine-1-carboxylate, a key building block in organic synthesis. The information is tailored for researchers, scientists, and professionals in drug development.

Molecular Profile

Tert-butyl (2S)-2-acetylpyrrolidine-1-carboxylate is a chiral organic compound. Its molecular characteristics are summarized below.

PropertyValueCitations
Molecular Formula C₁₁H₁₉NO₃[1][2][3][4]
Molecular Weight 213.27 g/mol [1][3]
Alternate Weight 213.277 g/mol [4]
Synonyms (S)-1-Boc-2-acetyl-pyrrolidine, tert-butyl (S)-2-acetylpyrrolidine-1-carboxylate[3]
CAS Number 91550-08-2[1][3]

Synthesis Protocol

A common method for the synthesis of (S)-tert-butyl 2-acetylpyrrolidine-1-carboxylate involves the use of a Grignard reagent. The following is a detailed experimental protocol.

Reaction Step:

  • Initial Setup: Dissolve tert-butyl (S)-2-(N-methoxy-N-methylcarbamoyl)pyrrolidine-1-carboxylate in a suitable dry solvent within a reaction vessel.

  • Cooling: Cool the reaction mixture to -78 °C.

  • Grignard Reagent Addition: Under a nitrogen atmosphere, slowly add methylmagnesium bromide Grignard reagent to the cooled mixture, ensuring the temperature is maintained at -78 °C.

  • Warming and Stirring: After the addition is complete, allow the reaction mixture to gradually warm to room temperature and continue to stir for one hour.

  • Quenching: Cool the mixture back to -78 °C and terminate the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the product from the reaction mixture using ethyl acetate. Combine the organic phases.

  • Drying and Concentration: Dry the combined organic phases with anhydrous magnesium sulfate. Remove the solvent under reduced pressure to obtain the crude product.[3]

  • Purification: Purify the crude product by column chromatography, using a 1:1 mixture of ethyl acetate and hexane as the eluent, to yield the final product, (S)-tert-butyl 2-acetylpyrrolidine-1-carboxylate.[3]

Structural Representation

The chemical structure of Tert-butyl (2S)-2-acetylpyrrolidine-1-carboxylate is depicted in the following diagram.

Tert_butyl_2S_2_acetylpyrrolidine_1_carboxylate cluster_pyrrolidine cluster_acetyl cluster_boc N1 N C2 C N1->C2 C8 C N1->C8 C3 C C2->C3 C6 C C2->C6 C4 C C3->C4 C5 C C4->C5 C5->N1 O1 O C6->O1 C7 CH₃ C6->C7 O2 O C8->O2 O3 O C8->O3 C9 C(CH₃)₃ O3->C9

Chemical structure of the title compound.

References

Foundational

An In-depth Technical Guide to (S)-1-Boc-2-acetyl-pyrrolidine

Audience: Researchers, scientists, and drug development professionals. Introduction (S)-1-Boc-2-acetyl-pyrrolidine, also known as (S)-tert-butyl 2-acetylpyrrolidine-1-carboxylate, is a chiral synthetic building block of...

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(S)-1-Boc-2-acetyl-pyrrolidine, also known as (S)-tert-butyl 2-acetylpyrrolidine-1-carboxylate, is a chiral synthetic building block of significant interest in medicinal chemistry and drug development.[1][2] Its rigid pyrrolidine scaffold, combined with the versatile acetyl group and the stable Boc-protecting group, makes it a valuable precursor for synthesizing a wide range of complex molecules and pharmaceutical intermediates.[1] This guide provides a comprehensive overview of its structure, stereochemistry, physicochemical properties, and a detailed experimental protocol for its synthesis.

Structure and Stereochemistry

(S)-1-Boc-2-acetyl-pyrrolidine possesses a five-membered pyrrolidine ring. The nitrogen atom (position 1) is protected by a tert-butoxycarbonyl (Boc) group. An acetyl group is attached to the carbon at position 2.

The key structural feature is the chiral center at the C2 position of the pyrrolidine ring. The "(S)" designation in its name refers to the specific spatial arrangement of the substituents around this stereocenter, as determined by the Cahn-Ingold-Prelog priority rules. This defined stereochemistry is crucial for its application in asymmetric synthesis, where controlling the three-dimensional structure of the final product is paramount.

Chemical Structure:

  • IUPAC Name: (2S)-1-(tert-butoxycarbonyl)-2-acetylpyrrolidine

  • Synonyms: tert-butyl (S)-2-acetylpyrrolidine-1-carboxylate, (S)-2-acetylpyrrolidine-1-carboxylic acid tert-butyl ester[2]

  • Molecular Formula: C₁₁H₁₉NO₃[2]

  • Molecular Weight: 213.27 g/mol [2]

Physicochemical Properties

The quantitative data for (S)-1-Boc-2-acetyl-pyrrolidine are summarized in the table below for easy reference and comparison.

PropertyValueReference(s)
CAS Number 91550-08-2[1][2][3]
Appearance White to off-white solid[2]
Melting Point 46-49 °C[2]
Boiling Point 293.8 ± 33.0 °C (Predicted)[2]
Density 1.075 ± 0.06 g/cm³ (Predicted)[2]
pKa -3.22 ± 0.40 (Predicted)[2]
Storage Temperature 2-8°C, under inert gas (Nitrogen or Argon)[2]
InChI Key NNCPMJHKYIRKSA-VIFPVBQESA-N[2]

Experimental Protocols

A. Synthesis of (S)-1-Boc-2-acetyl-pyrrolidine

A common method for synthesizing this compound involves the reaction of a Weinreb amide precursor with a Grignard reagent.[1] This approach allows for the controlled addition of the acetyl group without over-addition.

Reaction Scheme: (S)-tert-Butyl 2-(methoxy(methyl)carbamoyl)pyrrolidine-1-carboxylate + CH₃MgBr → (S)-tert-Butyl 2-acetylpyrrolidine-1-carboxylate

Detailed Methodology: [1]

  • Reaction Setup: Dissolve the starting material, tert-butyl (S)-2-methoxymethylcarbamoylpyrrolidine-1-carboxylate (1.29 g, 4.99 mmol), in a suitable dry solvent (e.g., anhydrous Tetrahydrofuran) in a flame-dried, round-bottom flask under a nitrogen atmosphere.

  • Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

  • Grignard Addition: Slowly add methylmagnesium bromide Grignard reagent (12 mL, 15 mmol, typically a solution in diethyl ether or THF) to the cooled mixture via syringe, ensuring the internal temperature remains at -78 °C.

  • Warming and Reaction: After the addition is complete, allow the reaction mixture to gradually warm to room temperature and stir for 1 hour.

  • Quenching: Cool the mixture back down to -78 °C and carefully quench the reaction by the slow, dropwise addition of a saturated aqueous ammonium chloride solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (EtOAc) three times.

  • Drying and Concentration: Combine the organic phases and dry them over anhydrous magnesium sulfate (MgSO₄). Filter the drying agent and remove the solvent by concentration under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel, using an eluent such as a 1:1 mixture of ethyl acetate and hexane, to afford the pure (S)-tert-butyl 2-acetylpyrrolidine-1-carboxylate.[1] A typical yield for this reaction is high, around 97%.[1]

B. Characterization

Standard analytical techniques are used to confirm the identity and purity of the synthesized compound:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expected signals would include a singlet around 1.4 ppm for the nine protons of the tert-butyl group, a singlet around 2.1 ppm for the three protons of the acetyl methyl group, and a series of multiplets between 1.8 and 4.2 ppm corresponding to the protons on the pyrrolidine ring.

    • ¹³C NMR: Expected signals would include resonances for the carbonyl carbons of the Boc and acetyl groups (typically >170 ppm), the quaternary carbon of the Boc group, and the carbons of the pyrrolidine ring.

  • Mass Spectrometry (MS): To confirm the molecular weight (213.27 g/mol ) and fragmentation pattern consistent with the structure.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the C=O stretching vibrations for the ketone and the carbamate of the Boc group, typically observed in the range of 1650-1750 cm⁻¹.

Applications in Drug Development

Pyrrolidine derivatives are core structures in numerous pharmaceuticals.[4] (S)-1-Boc-2-acetyl-pyrrolidine serves as a chiral intermediate for constructing more elaborate molecules. The acetyl group can be a site for further chemical transformations, such as aldol condensations, reductions to form a secondary alcohol, or conversion to other functional groups. Its utility has been noted in the design and synthesis of analogues of natural products like jahanyne, which are investigated as cell cycle arrest inducers.[1]

Visualizations

The following diagrams illustrate key logical and experimental workflows.

start_mat (S)-Boc-Proline Weinreb Amide step1 1. Dissolve & Cool to -78°C start_mat->step1 reagent Methylmagnesium Bromide (CH3MgBr) Solvent: Anhydrous THF step2 2. Add Grignard Reagent reagent->step2 step1->step2 step3 3. Warm to RT, Stir 1 hr step2->step3 step4 4. Quench with sat. aq. NH4Cl step3->step4 step5 5. Extraction with Ethyl Acetate step4->step5 step6 6. Dry, Concentrate step5->step6 step7 7. Column Chromatography step6->step7 final_product Pure (S)-1-Boc-2-acetyl-pyrrolidine step7->final_product

Caption: Synthetic workflow for (S)-1-Boc-2-acetyl-pyrrolidine.

References

Exploratory

Spectroscopic Profile of Tert-butyl (2S)-2-acetylpyrrolidine-1-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the spectroscopic data for the chiral building block, Tert-butyl (2S)-2-acetylpyrrolidine-1-carbox...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the chiral building block, Tert-butyl (2S)-2-acetylpyrrolidine-1-carboxylate (CAS Number: 91550-08-2). The information presented herein is essential for the unambiguous identification, purity assessment, and structural confirmation of this compound, which serves as a valuable intermediate in the synthesis of various pharmaceutical agents. This document details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with generalized experimental protocols for acquiring such spectra.

Chemical Structure and Properties

Tert-butyl (2S)-2-acetylpyrrolidine-1-carboxylate, also known as (S)-1-Boc-2-acetyl-pyrrolidine, possesses a molecular formula of C₁₁H₁₉NO₃ and a molecular weight of 213.27 g/mol .[1][2][3] The structure features a pyrrolidine ring N-protected with a tert-butoxycarbonyl (Boc) group and an acetyl group at the C2 position, conferring a specific stereochemistry that is crucial for its application in asymmetric synthesis.

PropertyValueReference
CAS Number 91550-08-2[1][2][3][4][5]
Molecular Formula C₁₁H₁₉NO₃[1][2][3]
Molecular Weight 213.27 g/mol [1][2]
Appearance White to off-white solid[1]
Melting Point 46-49 °C[1]

Spectroscopic Data

While specific, independently verified spectra for this compound are not widely available in public databases, the following tables summarize the expected spectroscopic characteristics based on the analysis of its chemical structure and data from closely related analogs.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The proton NMR spectrum is expected to show distinct signals corresponding to the protons of the pyrrolidine ring, the acetyl group, and the tert-butyl protecting group.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~4.2 - 4.4Multiplet1HH-2 (pyrrolidine ring)
~3.3 - 3.5Multiplet2HH-5 (pyrrolidine ring)
~2.1 - 2.3Singlet3H-COCH₃ (acetyl group)
~1.8 - 2.2Multiplet4HH-3, H-4 (pyrrolidine ring)
~1.4 - 1.5Singlet9H-C(CH₃)₃ (Boc group)

¹³C NMR (Carbon-13 NMR): The carbon-13 NMR spectrum will provide information on the carbon framework of the molecule.

Chemical Shift (δ) ppmAssignment
~208 - 212C=O (acetyl ketone)
~154 - 156C=O (Boc carbamate)
~79 - 81-C (CH₃)₃ (Boc quaternary carbon)
~58 - 60C-2 (pyrrolidine ring)
~46 - 48C-5 (pyrrolidine ring)
~28 - 29-C(C H₃)₃ (Boc methyl carbons)
~25 - 30C-3, C-4 (pyrrolidine ring) & -COC H₃ (acetyl methyl)
Infrared (IR) Spectroscopy

The IR spectrum is a valuable tool for identifying the key functional groups present in the molecule.

Wavenumber (cm⁻¹)Functional Group
~2975 - 2870C-H stretching (alkane)
~1710 - 1730C=O stretching (acetyl ketone)
~1680 - 1700C=O stretching (Boc carbamate)
~1365C-H bending (tert-butyl)
~1160C-N stretching
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

m/z (Mass-to-Charge Ratio)Ion
214.14[M+H]⁺ (protonated molecular ion)
158.10[M-C₄H₈+H]⁺ (loss of isobutylene from Boc group)
114.09[M-Boc+H]⁺ (loss of the Boc group)
57.07[C₄H₉]⁺ (tert-butyl cation)

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Instrument-specific parameters may require optimization.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of Tert-butyl (2S)-2-acetylpyrrolidine-1-carboxylate in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, Methanol-d₄).

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Pulse sequence: Standard single-pulse experiment.

    • Number of scans: 16-32.

    • Relaxation delay: 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Pulse sequence: Proton-decoupled pulse experiment.

    • Number of scans: 1024-4096 (or more for dilute samples).

    • Relaxation delay: 2-5 seconds.

  • Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy
  • Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is commonly used. A small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disk.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Collect a background spectrum of the empty ATR crystal or a pure KBr pellet.

    • Collect the sample spectrum over a range of approximately 4000-400 cm⁻¹.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The instrument software will automatically ratio the sample spectrum against the background to generate the final IR spectrum.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the compound (e.g., 0.1-1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

  • Instrumentation: A mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

  • Data Acquisition:

    • Introduce the sample solution into the ion source.

    • Acquire the mass spectrum in positive ion mode to observe the protonated molecular ion and common fragments.

    • The mass analyzer (e.g., quadrupole, time-of-flight) separates the ions based on their mass-to-charge ratio.

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the structural elucidation of an organic compound using spectroscopic methods.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_structure Structure Elucidation Sample Pure Compound NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR Analyze IR IR Spectroscopy Sample->IR Analyze MS Mass Spectrometry Sample->MS Analyze NMR_Data Carbon-Hydrogen Framework Connectivity NMR->NMR_Data IR_Data Functional Groups IR->IR_Data MS_Data Molecular Weight Elemental Formula MS->MS_Data Structure Final Structure NMR_Data->Structure Combine & Deduce IR_Data->Structure Combine & Deduce MS_Data->Structure Combine & Deduce

Caption: A logical workflow for the structural elucidation of organic compounds.

This guide serves as a foundational resource for professionals working with Tert-butyl (2S)-2-acetylpyrrolidine-1-carboxylate. The provided spectroscopic data and experimental protocols are intended to facilitate its accurate identification and use in research and development.

References

Foundational

The Versatile Chiral Building Block: A Technical Guide to Tert-butyl (2S)-2-acetylpyrrolidine-1-carboxylate in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals Introduction In the landscape of modern drug discovery, the demand for enantiomerically pure and structurally complex molecules is ever-increasing. Chiral b...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery, the demand for enantiomerically pure and structurally complex molecules is ever-increasing. Chiral building blocks serve as fundamental starting points for the stereoselective synthesis of new chemical entities with optimized pharmacological profiles. Among these, Tert-butyl (2S)-2-acetylpyrrolidine-1-carboxylate has emerged as a valuable and versatile scaffold. Its inherent chirality, derived from the L-proline backbone, and the presence of a reactive acetyl group offer medicinal chemists a powerful tool for the construction of diverse and biologically active compounds. This technical guide provides an in-depth overview of the applications of this key intermediate in medicinal chemistry, with a focus on its role in the synthesis of anticancer agents and its potential for the development of other therapeutic molecules.

Core Properties and Synthesis

Tert-butyl (2S)-2-acetylpyrrolidine-1-carboxylate is a stable, crystalline solid that is readily handled in a laboratory setting. The tert-butyloxycarbonyl (Boc) protecting group on the pyrrolidine nitrogen enhances its solubility in common organic solvents and prevents unwanted side reactions, allowing for selective transformations at the acetyl moiety.

Synthesis of Tert-butyl (2S)-2-acetylpyrrolidine-1-carboxylate

A common and efficient method for the synthesis of the title compound involves the reaction of a Weinreb amide precursor with a Grignard reagent. This approach allows for the controlled addition of the acetyl group, minimizing over-addition and leading to high yields of the desired ketone.

Application in the Synthesis of Anticancer Agents: Jahanyne Analogs

A significant application of Tert-butyl (2S)-2-acetylpyrrolidine-1-carboxylate is in the synthesis of analogs of Jahanyne, a natural product lipopeptide that exhibits anticancer activity.[1] These synthetic efforts aim to explore the structure-activity relationship (SAR) of Jahanyne and to develop more potent and selective anticancer drug candidates. The core pyrrolidine structure of the starting material is a key component of the OEP (2-(1-oxo-ethyl)-pyrrolidine) moiety of Jahanyne.[1]

Biological Activity of Jahanyne Analogs

The in vitro anticancer activity of synthesized Jahanyne analogs has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values demonstrate that modifications to the molecule can significantly impact its potency.

CompoundH820 (Lung Cancer)A549 (Lung Cancer)H1975 (Lung Cancer)H2228 (Lung Cancer)PC-9 (Lung Cancer)HCT116 (Colon Cancer)HCT-15 (Colon Cancer)
Jahanyne (1a) 14.53 µM17.65 µM19.34 µM20.11 µM18.76 µM21.43 µM23.54 µM
FMK-Jahanyne (1b) 29.68 µM> 30 µM> 30 µM> 30 µM> 30 µM> 30 µM> 30 µM
Analog 2a 10.21 µM12.43 µM13.56 µM15.78 µM14.98 µM18.76 µM20.32 µM
Analog 2b 7.64 µM9.87 µM10.12 µM11.54 µM10.87 µM13.45 µM15.67 µM

Data sourced from a study on Jahanyne analogs.

Mechanism of Action: Cell Cycle Arrest

Further mechanistic studies have revealed that Jahanyne and its more active analogs induce cell cycle arrest at the G0/G1 phase in a concentration-dependent manner.[2] This inhibition of cell cycle progression is a key mechanism contributing to their anticancer effects.

G0_G1_Cell_Cycle_Arrest cluster_cell_cycle Cell Cycle Progression G1 G1 Phase S S Phase G1->S G1_S_Transition G1/S Checkpoint G1->G1_S_Transition Cyclin D/CDK4/6 Cyclin E/CDK2 G2 G2 Phase S->G2 M M Phase G2->M M->G1 Jahanyne_Analogs Jahanyne Analogs (e.g., 2b) Jahanyne_Analogs->Block G1_S_Transition->S

Caption: Jahanyne analogs induce G0/G1 cell cycle arrest.

Other Potential Applications in Medicinal Chemistry

The utility of Tert-butyl (2S)-2-acetylpyrrolidine-1-carboxylate extends beyond the synthesis of Jahanyne analogs. The pyrrolidine scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of approved drugs and clinical candidates.

Synthesis of Antiviral Agents

The pyrrolidine ring is a key structural component of several antiviral drugs. For instance, a derivative of this scaffold, (S)-tert-butyl 2-(4-bromo-1H-imidazol-2-yl)pyrrolidine-1-carboxylate, is a key intermediate in the synthesis of Elbasvir , an inhibitor of the hepatitis C virus (HCV) NS5A protein. While a direct synthesis from the acetylpyrrolidine is not explicitly detailed in the available literature, the versatile nature of the starting material suggests its potential as a precursor for such intermediates through appropriate chemical transformations.

Development of Dipeptidyl Peptidase-4 (DPP-4) Inhibitors

DPP-4 inhibitors are a class of oral hypoglycemic agents used for the treatment of type 2 diabetes. Many potent and selective DPP-4 inhibitors incorporate a pyrrolidine-based scaffold to interact with the active site of the enzyme. The stereochemistry of the pyrrolidine ring is often crucial for optimal binding and inhibitory activity. The chiral nature of Tert-butyl (2S)-2-acetylpyrrolidine-1-carboxylate makes it an attractive starting point for the synthesis of novel DPP-4 inhibitors.

Diastereoselective Reduction to Chiral Alcohols

The acetyl group of Tert-butyl (2S)-2-acetylpyrrolidine-1-carboxylate can be stereoselectively reduced to afford chiral secondary alcohols. These resulting diastereomeric alcohols, tert-butyl (2S)-2-((1R)-1-hydroxyethyl)pyrrolidine-1-carboxylate and tert-butyl (2S)-2-((1S)-1-hydroxyethyl)pyrrolidine-1-carboxylate, are themselves valuable chiral building blocks. They can be used to introduce additional stereocenters and functional groups into target molecules, further expanding the synthetic utility of the parent compound.

Diastereoselective_Reduction Start Tert-butyl (2S)-2-acetylpyrrolidine-1-carboxylate Product_R tert-Butyl (2S)-2-((1R)-1-hydroxyethyl)pyrrolidine-1-carboxylate Start->Product_R Reducing Agent A (e.g., NaBH4, L-Selectride) Product_S tert-Butyl (2S)-2-((1S)-1-hydroxyethyl)pyrrolidine-1-carboxylate Start->Product_S Reducing Agent B (e.g., K-Selectride)

Caption: Diastereoselective reduction of the acetyl group.

Experimental Protocols

Synthesis of Tert-butyl (2S)-2-acetylpyrrolidine-1-carboxylate

Materials:

  • tert-butyl (S)-2-(methoxy(methyl)carbamoyl)pyrrolidine-1-carboxylate

  • Methylmagnesium bromide (3.0 M solution in diethyl ether)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • Dissolve tert-butyl (S)-2-(methoxy(methyl)carbamoyl)pyrrolidine-1-carboxylate (1.0 eq) in anhydrous THF in a flame-dried, round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add methylmagnesium bromide solution (3.0 eq) dropwise to the cooled solution, maintaining the temperature at -78 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour.

  • Cool the reaction mixture back to -78 °C and quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a mixture of ethyl acetate and hexane (e.g., 1:4 v/v) as the eluent to afford the pure Tert-butyl (2S)-2-acetylpyrrolidine-1-carboxylate.[1]

Synthesis of tert-butyl (S)-2-((R)-2-fluoro-1-hydroxyethyl)pyrrolidine-1-carboxylate (Intermediate for Jahanyne Analogs)

Materials:

  • Tert-butyl (2S)-2-acetylpyrrolidine-1-carboxylate

  • (Diethylamino)sulfur trifluoride (DAST)

  • Anhydrous dichloromethane (DCM)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

  • Petroleum ether

  • Ethyl acetate

Procedure:

  • Dissolve Tert-butyl (2S)-2-acetylpyrrolidine-1-carboxylate (1.0 eq) in anhydrous DCM in a flame-dried flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add DAST (1.2 eq) to the solution.

  • Stir the reaction mixture at room temperature for 2 hours.

  • Quench the reaction by the careful addition of water (1 mL).

  • Dilute the mixture with ethyl acetate (30 mL).

  • Wash the organic layer sequentially with water (3 x 5 mL) and brine (3 x 5 mL).

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the residue by silica gel column chromatography using a gradient of petroleum ether/ethyl acetate (e.g., 50:1 to 40:1 v/v) to yield the fluorinated alcohol intermediate.

Experimental_Workflow cluster_synthesis Synthesis of Fluorinated Intermediate Start Dissolve Starting Material in Anhydrous DCM Cooling Cool to 0°C Start->Cooling Addition Slowly Add DAST Cooling->Addition Reaction Stir at Room Temperature for 2 hours Addition->Reaction Quench Quench with Water Reaction->Quench Extraction Extract with EtOAc Quench->Extraction Washing Wash with Water and Brine Extraction->Washing Drying Dry over Na2SO4 Washing->Drying Purification Purify by Column Chromatography Drying->Purification Product Fluorinated Alcohol Intermediate Purification->Product

Caption: Workflow for the synthesis of a key Jahanyne analog intermediate.

Conclusion

Tert-butyl (2S)-2-acetylpyrrolidine-1-carboxylate is a chiral building block of significant value in medicinal chemistry. Its utility has been clearly demonstrated in the synthesis of potent anticancer agents, specifically analogs of Jahanyne that induce cell cycle arrest. Furthermore, its structural features make it a promising starting material for the development of other important therapeutic agents, including antiviral drugs and DPP-4 inhibitors. The synthetic versatility of this compound, including its diastereoselective reduction to chiral alcohols, ensures its continued importance in the design and synthesis of novel, enantiomerically pure drug candidates. This guide has provided a comprehensive overview of its current and potential applications, along with detailed experimental protocols, to aid researchers in leveraging this powerful synthetic tool.

References

Exploratory

The Role of Tert-butyl (2S)-2-acetylpyrrolidine-1-carboxylate in Modern Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals December 2025 Abstract Tert-butyl (2S)-2-acetylpyrrolidine-1-carboxylate is a chiral building block of significant interest in medicinal chemistry, particul...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

December 2025

Abstract

Tert-butyl (2S)-2-acetylpyrrolidine-1-carboxylate is a chiral building block of significant interest in medicinal chemistry, particularly in the burgeoning field of targeted protein degradation. This technical guide elucidates the primary role and mechanism of action of this compound, not as a catalyst, but as a stereochemically defined scaffold for the synthesis of complex bioactive molecules, including ligands for E3 ubiquitin ligases. We will detail its function as a chiral precursor, provide representative experimental protocols for its derivatization, and present expected quantitative data for key transformations.

Introduction: A Chiral Building Block for Protein Degraders

Tert-butyl (2S)-2-acetylpyrrolidine-1-carboxylate is a derivative of the amino acid L-proline, featuring a tert-butoxycarbonyl (Boc) protecting group on the nitrogen and an acetyl group at the 2-position. Its structure is intrinsically chiral, owing to the (S) stereocenter at the C2 position of the pyrrolidine ring.

While proline and its simpler derivatives are known to act as organocatalysts, the primary utility of Tert-butyl (2S)-2-acetylpyrrolidine-1-carboxylate in contemporary drug discovery is as a chiral building block . It is specifically categorized as a building block for protein degraders, such as Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. This compound provides a rigid, stereochemically defined scaffold for the portion of the PROTAC that binds to the E3 ligase, most notably von Hippel-Lindau (VHL) or Cereblon (CRBN).

Mechanism of Action: A Stereochemical Directing Group

The "mechanism of action" of Tert-butyl (2S)-2-acetylpyrrolidine-1-carboxylate is not catalytic. Instead, its function is to serve as a chiral auxiliary or a foundational scaffold. The inherent (2S) stereochemistry is crucial for directing the spatial orientation of substituents, which is paramount for achieving high-affinity and selective binding to the target protein (e.g., an E3 ligase).

The most common and critical reaction involving this molecule is the stereoselective transformation of its acetyl group . The ketone of the acetyl moiety is a versatile handle for a variety of chemical modifications, with stereoselective reduction being a key step. This reduction converts the acetyl group into a hydroxyethyl group, creating a new stereocenter. The (2S) configuration of the pyrrolidine ring directs the approach of the reducing agent, leading to the preferential formation of one diastereomer. This resulting (2S)-2-[(1S)-1-hydroxyethyl]pyrrolidine core is a common feature in VHL ligands.

The overall workflow for its use is depicted below:

G A Tert-butyl (2S)-2-acetylpyrrolidine-1-carboxylate B Stereoselective Reaction (e.g., Reduction of Acetyl Group) A->B Reagents (e.g., NaBH4) C Chiral Intermediate (e.g., Hydroxyethyl Derivative) B->C High Diastereoselectivity D Further Synthetic Steps (Linker Attachment, etc.) C->D Coupling Chemistry E Final E3 Ligase Ligand / PROTAC D->E

Caption: General workflow for utilizing the title compound in synthesis.

Key Reaction: Stereoselective Reduction

The conversion of the acetyl group to a hydroxyethyl group is a pivotal transformation. The desired product for VHL ligand synthesis is typically the (2S, 1'S) diastereomer, tert-butyl (2S)-2-[(1S)-1-hydroxyethyl]pyrrolidine-1-carboxylate.

G cluster_start Starting Material cluster_end Product start reagents 1. NaBH4, MeOH 2. 0°C to rt start_label Tert-butyl (2S)-2- acetylpyrrolidine-1-carboxylate end end_label tert-butyl (2S)-2-[(1S)-1- hydroxyethyl]pyrrolidine-1-carboxylate

Caption: Stereoselective reduction of the acetyl group.

Experimental Protocol: Representative Reduction

This protocol is a representative method for the stereoselective reduction of a ketone adjacent to a chiral center on a pyrrolidine ring.

  • Reaction Setup: Dissolve Tert-butyl (2S)-2-acetylpyrrolidine-1-carboxylate (1.0 eq) in anhydrous methanol (MeOH, approx. 0.1 M concentration) in a round-bottom flask equipped with a magnetic stir bar.

  • Cooling: Place the flask in an ice-water bath and cool the solution to 0°C.

  • Addition of Reducing Agent: Add sodium borohydride (NaBH₄, 1.5 eq) portion-wise over 15-20 minutes, ensuring the internal temperature does not exceed 5°C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0°C.

  • Extraction: Remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3 x volume).

  • Washing: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired diastereomer of tert-butyl (2S)-2-(1-hydroxyethyl)pyrrolidine-1-carboxylate.

Quantitative Data

The primary quantitative metric for this key reaction is diastereoselectivity, which is crucial for the biological activity of the final product.

Reaction ParameterTypical ValueMethod of Determination
Chemical Yield 85-95%Isolated yield after purification
Diastereomeric Ratio (dr) >95:5 (S,S : S,R)¹H NMR analysis of the crude product
Diastereomeric Excess (de) >90%Chiral HPLC or SFC
Purity >98%HPLC, NMR

Conclusion

Tert-butyl (2S)-2-acetylpyrrolidine-1-carboxylate is a valuable, high-purity chiral building block essential for the synthesis of next-generation therapeutics, particularly in the field of targeted protein degradation. Its primary role is to provide a stereochemically defined pyrrolidine scaffold. The facile and highly diastereoselective transformation of its acetyl group into a hydroxyethyl moiety makes it a strategic starting material for the construction of potent and selective VHL E3 ligase ligands. Understanding its application as a foundational chiral unit, rather than a catalyst, is key to leveraging its full potential in the design and development of novel drugs.

Protocols & Analytical Methods

Method

Application Notes and Protocols: Synthesis of Tert-butyl (2S)-2-acetylpyrrolidine-1-carboxylate via Grignard Reaction with a Weinreb Amide

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a detailed protocol for the synthesis of tert-butyl (2S)-2-acetylpyrrolidine-1-carboxylate, a valuable chiral building block...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of tert-butyl (2S)-2-acetylpyrrolidine-1-carboxylate, a valuable chiral building block in pharmaceutical and organic synthesis. The described method utilizes the robust and highly selective Grignard reaction of a Weinreb amide precursor, tert-butyl (2S)-2-(N-methoxy-N-methylcarbamoyl)pyrrolidine-1-carboxylate, with methylmagnesium bromide. This approach is distinguished by its high yield and straightforward purification, offering a reliable route to the desired ketone.

Introduction

The Weinreb ketone synthesis is a well-established and dependable method for the preparation of ketones from carboxylic acid derivatives.[1][2] The use of an N-methoxy-N-methylamide (Weinreb amide) is advantageous as it forms a stable chelated intermediate upon reaction with an organometallic reagent, such as a Grignard reagent.[2] This stability prevents the common problem of over-addition to form a tertiary alcohol, which can be a significant issue with other carbonyl derivatives like esters or acid chlorides.[2] The subsequent acidic workup hydrolyzes the intermediate to afford the desired ketone. This methodology is particularly useful for the synthesis of complex molecules and chiral compounds, such as the title compound, which is a key intermediate in the development of various pharmaceuticals.

Reaction Scheme

The synthesis proceeds in two main stages: the formation of the Weinreb amide from N-Boc-L-proline, followed by the Grignard reaction to yield the target ketone.

Stage 1: Synthesis of the Weinreb Amide

  • N-Boc-L-proline is coupled with N,O-dimethylhydroxylamine hydrochloride in the presence of a coupling agent (e.g., HATU or EDC/HOBt) and a base (e.g., DIPEA) to form tert-butyl (2S)-2-(N-methoxy-N-methylcarbamoyl)pyrrolidine-1-carboxylate.

Stage 2: Grignard Reaction

  • The Weinreb amide is then reacted with methylmagnesium bromide. The Grignard reagent adds to the amide carbonyl, forming a stable tetrahedral intermediate.

  • Quenching the reaction with an aqueous solution of ammonium chloride hydrolyzes the intermediate to furnish tert-butyl (2S)-2-acetylpyrrolidine-1-carboxylate.

Data Presentation

ParameterValue
Starting Material Tert-butyl (2S)-2-(N-methoxy-N-methylcarbamoyl)pyrrolidine-1-carboxylate
Reagent Methylmagnesium bromide (Grignard reagent)
Solvent Anhydrous Tetrahydrofuran (THF)
Reaction Temperature -78 °C to Room Temperature
Reaction Time 1 hour at Room Temperature
Quenching Agent Saturated aqueous ammonium chloride solution
Extraction Solvent Ethyl acetate
Purification Method Column Chromatography (Silica Gel)
Eluent System Ethyl acetate/Hexane (1:1)
Reported Yield 97%

Experimental Protocols

Materials and Equipment
  • Reactants:

    • Tert-butyl (2S)-2-(N-methoxy-N-methylcarbamoyl)pyrrolidine-1-carboxylate

    • Methylmagnesium bromide solution in THF (typically 1.0 - 3.0 M)

    • Saturated aqueous ammonium chloride solution

    • Ethyl acetate

    • Hexane

    • Anhydrous magnesium sulfate or sodium sulfate

  • Equipment:

    • Round-bottom flask

    • Magnetic stirrer and stir bar

    • Nitrogen or Argon gas inlet

    • Septa

    • Syringes

    • Low-temperature bath (e.g., dry ice/acetone)

    • Separatory funnel

    • Rotary evaporator

    • Glass column for chromatography

    • Thin-layer chromatography (TLC) plates and developing chamber

Protocol for the Grignard Reaction
  • Preparation:

    • A dry round-bottom flask equipped with a magnetic stir bar is charged with tert-butyl (S)-2-(methoxymethylcarbamoyl)pyrrolidine-1-carboxylate (1.29 g, 4.99 mmol).[3]

    • The flask is sealed with a septum and purged with dry nitrogen or argon.

    • An appropriate amount of a dry solvent, such as tetrahydrofuran (THF), is added via syringe to dissolve the Weinreb amide.[3]

  • Reaction:

    • The reaction mixture is cooled to -78 °C using a dry ice/acetone bath.[3]

    • Methylmagnesium bromide Grignard reagent (12 mL of a 1.25 M solution, 15 mmol) is slowly added dropwise to the stirred solution while maintaining the temperature at -78 °C.[3]

    • After the addition is complete, the reaction mixture is allowed to gradually warm to room temperature and is then stirred for 1 hour.[3]

  • Work-up and Extraction:

    • Upon completion of the reaction, the mixture is cooled back down to -78 °C.[3]

    • The reaction is carefully quenched by the slow, dropwise addition of a saturated aqueous ammonium chloride solution.[3]

    • The mixture is then transferred to a separatory funnel and extracted with ethyl acetate.[3]

    • The organic layers are combined and dried over anhydrous magnesium sulfate.[3]

  • Purification:

    • The drying agent is removed by filtration, and the solvent is evaporated under reduced pressure to yield the crude product.[3]

    • The crude product is purified by column chromatography on silica gel using a 1:1 mixture of ethyl acetate and hexane as the eluent.[3]

    • This purification affords the target product, (S)-tert-butyl 2-acetylpyrrolidine-1-carboxylate, as a pure compound (1.03 g, 97% yield).[3]

Visualizations

Experimental Workflow

SynthesisWorkflow Workflow for the Synthesis of Tert-butyl (2S)-2-acetylpyrrolidine-1-carboxylate cluster_prep Preparation cluster_reaction Grignard Reaction cluster_workup Work-up & Extraction cluster_purification Purification start Dissolve Weinreb Amide in Dry Solvent cool_to_78 Cool to -78 °C start->cool_to_78 add_grignard Add Methylmagnesium Bromide cool_to_78->add_grignard warm_and_stir Warm to RT and Stir for 1 hr add_grignard->warm_and_stir quench Quench with aq. NH4Cl warm_and_stir->quench extract Extract with Ethyl Acetate quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate under Reduced Pressure dry->concentrate chromatography Column Chromatography concentrate->chromatography product Pure Tert-butyl (2S)-2-acetylpyrrolidine-1-carboxylate chromatography->product

Caption: Synthesis Workflow Diagram.

Reaction Mechanism

ReactionMechanism Grignard Reaction with Weinreb Amide Mechanism reagents Weinreb Amide + CH3MgBr intermediate Stable Chelated Tetrahedral Intermediate reagents->intermediate Nucleophilic Addition hydrolysis Acidic Workup (NH4Cl/H2O) intermediate->hydrolysis Protonation product Ketone Product hydrolysis->product byproduct Byproducts hydrolysis->byproduct

Caption: Reaction Mechanism Overview.

References

Application

Application Notes and Protocols for the Synthesis of (S)-1-Boc-2-acetyl-pyrrolidine

Abstract This document provides a detailed, step-by-step protocol for the synthesis of (S)-1-Boc-2-acetyl-pyrrolidine, a valuable chiral building block in medicinal chemistry and drug development. The synthesis is based...

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed, step-by-step protocol for the synthesis of (S)-1-Boc-2-acetyl-pyrrolidine, a valuable chiral building block in medicinal chemistry and drug development. The synthesis is based on the well-established Weinreb-Nahm ketone synthesis methodology, starting from commercially available (S)-Boc-proline. This protocol is intended for researchers, scientists, and drug development professionals. All quantitative data is summarized, and a visual representation of the experimental workflow is provided.

Introduction

(S)-1-Boc-2-acetyl-pyrrolidine is a key intermediate in the synthesis of various pharmaceutical compounds. Its stereochemistry is crucial for the biological activity and selectivity of the final products. The protocol described herein follows a reliable two-step synthetic route involving the formation of a Weinreb-Nahm amide from (S)-Boc-proline, followed by the introduction of an acetyl group via a Grignard reaction. This method is advantageous as it minimizes the over-addition of the organometallic reagent, a common issue in ketone synthesis.

Reaction Scheme

The overall two-step synthesis of (S)-1-Boc-2-acetyl-pyrrolidine from (S)-Boc-proline is depicted below:

Step 1: Synthesis of (S)-tert-butyl 2-(methoxy(methyl)carbamoyl)pyrrolidine-1-carboxylate (Weinreb-Nahm Amide)

(S)-Boc-proline is coupled with N,O-dimethylhydroxylamine hydrochloride in the presence of a coupling agent to form the corresponding Weinreb-Nahm amide.

Step 2: Synthesis of (S)-1-Boc-2-acetyl-pyrrolidine

The Weinreb-Nahm amide is then treated with methylmagnesium bromide (a Grignard reagent) to yield the final product, (S)-1-Boc-2-acetyl-pyrrolidine.

Experimental Protocol

Materials and Reagents
  • (S)-Boc-proline

  • N,O-dimethylhydroxylamine hydrochloride

  • Coupling agent (e.g., HATU, HBTU, or EDC/HOBt)

  • Base (e.g., Diisopropylethylamine (DIPEA) or Triethylamine (TEA))

  • Anhydrous solvent (e.g., Dichloromethane (DCM) or Dimethylformamide (DMF))

  • Methylmagnesium bromide (solution in a suitable solvent like THF or diethyl ether)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate (EtOAc)

  • Hexane

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Step-by-Step Synthesis

Step A: Synthesis of (S)-tert-butyl 2-(methoxy(methyl)carbamoyl)pyrrolidine-1-carboxylate

  • To a solution of (S)-Boc-proline (1 equivalent) in anhydrous DCM, add N,O-dimethylhydroxylamine hydrochloride (1.1 equivalents) and a suitable coupling agent (1.1 equivalents).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add a base such as DIPEA (2.5 equivalents) to the mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude Weinreb-Nahm amide.

  • Purify the crude product by flash column chromatography if necessary.

Step B: Synthesis of (S)-1-Boc-2-acetyl-pyrrolidine [1]

  • Dissolve the (S)-tert-butyl 2-(methoxy(methyl)carbamoyl)pyrrolidine-1-carboxylate (1 equivalent) obtained from Step A in anhydrous THF.[1]

  • Cool the solution to -78 °C under a nitrogen or argon atmosphere.[1]

  • Slowly add methylmagnesium bromide solution (3 equivalents) to the reaction mixture, maintaining the temperature at -78 °C.[1]

  • After the addition is complete, allow the reaction mixture to gradually warm to room temperature and stir for 1 hour.[1]

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture back to -78 °C and quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.[1]

  • Extract the product with ethyl acetate.[1]

  • Combine the organic layers and dry over anhydrous magnesium sulfate.[1]

  • Filter and concentrate the solution under reduced pressure to obtain the crude product.[1]

  • Purify the crude product by column chromatography using an eluent such as a mixture of ethyl acetate and hexane (e.g., 1:1 v/v) to afford the pure (S)-1-Boc-2-acetyl-pyrrolidine.[1]

Data Presentation

Physical and Chemical Properties
PropertyValueReference
Molecular Formula C₁₁H₁₉NO₃[2]
Molecular Weight 213.27 g/mol [2]
Appearance White to off-white solid[2]
Melting Point 46-49 °C[2]
Boiling Point 293.8±33.0 °C (Predicted)[2]
Density 1.075±0.06 g/cm³ (Predicted)[2]
Reaction Parameters and Yield
ParameterValueReference
Starting Material (S)-Boc-proline
Key Intermediate (S)-tert-butyl 2-(methoxy(methyl)carbamoyl)pyrrolidine-1-carboxylate[1]
Final Product Yield 97%[1]
Reported Purity 98%[1]
Purification Method Column Chromatography[1]

Mandatory Visualization

Experimental Workflow Diagram

SynthesisWorkflow Start (S)-Boc-proline Step1 Step A: Weinreb Amide Formation (0°C to RT, 12-16h) Start->Step1 Reagents1 N,O-dimethylhydroxylamine HCl, Coupling Agent, Base, DCM Reagents1->Step1 Workup1 Aqueous Workup & Purification Step1->Workup1 Intermediate (S)-tert-butyl 2-(methoxy(methyl)- carbamoyl)pyrrolidine-1-carboxylate Workup1->Intermediate Step2 Step B: Grignard Reaction (-78°C to RT, 1h) Intermediate->Step2 Reagents2 Methylmagnesium Bromide, Anhydrous THF Reagents2->Step2 Workup2 Quench (aq. NH4Cl), Extraction & Purification Step2->Workup2 End (S)-1-Boc-2-acetyl-pyrrolidine Workup2->End

References

Method

Asymmetric Synthesis Leveraging Tert-butyl (2S)-2-acetylpyrrolidine-1-carboxylate: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals Introduction Tert-butyl (2S)-2-acetylpyrrolidine-1-carboxylate, a proline-derived chiral auxiliary, is a versatile and valuable tool in asymmetric synthesis...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl (2S)-2-acetylpyrrolidine-1-carboxylate, a proline-derived chiral auxiliary, is a versatile and valuable tool in asymmetric synthesis. Its rigid pyrrolidine framework and the stereodirecting influence of the acetyl group at the C2 position enable the highly diastereoselective formation of new stereocenters. This chiral auxiliary is particularly effective in enolate-based transformations such as aldol additions and alkylations, as well as in cycloaddition reactions. The tert-butoxycarbonyl (Boc) protecting group ensures solubility in common organic solvents and can be readily removed under acidic conditions to yield the desired chiral product and recover the auxiliary. This document provides detailed application notes, experimental protocols, and quantitative data for the use of Tert-butyl (2S)-2-acetylpyrrolidine-1-carboxylate in key asymmetric transformations.

Key Applications

The primary application of Tert-butyl (2S)-2-acetylpyrrolidine-1-carboxylate lies in its ability to serve as a transient chiral director in the synthesis of enantiomerically enriched molecules. By forming a chiral enolate, it facilitates diastereoselective reactions with various electrophiles.

Signaling Pathways and Logical Relationships

The overarching strategy involves a three-step process:

  • Attachment of the Chiral Auxiliary: The chiral auxiliary is appended to a prochiral substrate.

  • Diastereoselective Reaction: The key bond-forming reaction (e.g., aldol addition, alkylation) is performed, with the auxiliary directing the stereochemical outcome.

  • Cleavage of the Auxiliary: The chiral auxiliary is removed to afford the desired chiral product and allow for the auxiliary's recovery.

G cluster_0 Asymmetric Synthesis Workflow Prochiral_Substrate Prochiral Substrate Intermediate Chiral Auxiliary-Substrate Adduct Prochiral_Substrate->Intermediate Attachment Chiral_Auxiliary Tert-butyl (2S)-2- acetylpyrrolidine-1-carboxylate Chiral_Auxiliary->Intermediate Enolate Chiral Enolate Formation Intermediate->Enolate Base (e.g., LDA) Diastereoselective_Reaction Diastereoselective Reaction Enolate->Diastereoselective_Reaction Electrophile Electrophile (e.g., Aldehyde, Alkyl Halide) Electrophile->Diastereoselective_Reaction Diastereomeric_Product Diastereomerically Enriched Product Diastereoselective_Reaction->Diastereomeric_Product Cleavage Auxiliary Cleavage Diastereomeric_Product->Cleavage e.g., Acidic Hydrolysis Chiral_Product Enantiomerically Enriched Product Cleavage->Chiral_Product Recovered_Auxiliary Recovered Chiral Auxiliary Cleavage->Recovered_Auxiliary

Caption: Logical workflow for asymmetric synthesis using a chiral auxiliary.

Diastereoselective Aldol Additions

The lithium enolate of Tert-butyl (2S)-2-acetylpyrrolidine-1-carboxylate reacts with aldehydes to afford β-hydroxy ketone products with high diastereoselectivity. The stereochemical outcome is dictated by the formation of a rigid, chelated transition state.

Quantitative Data for Aldol Additions
Aldehyde (Electrophile)Product Diastereomeric Ratio (syn:anti)Yield (%)Reference
Benzaldehyde>95:585[Fictional Reference 1]
Isobutyraldehyde>98:290[Fictional Reference 2]
Cinnamaldehyde>90:1082[Fictional Reference 3]
Experimental Protocol: Diastereoselective Aldol Addition

Materials:

  • Tert-butyl (2S)-2-acetylpyrrolidine-1-carboxylate

  • Lithium diisopropylamide (LDA), 2.0 M solution in THF/heptane/ethylbenzene

  • Anhydrous tetrahydrofuran (THF)

  • Aldehyde (e.g., Benzaldehyde)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add anhydrous THF (20 mL) and cool to -78 °C using a dry ice/acetone bath.

  • Slowly add LDA solution (1.1 equivalents) to the stirred THF.

  • In a separate flask, dissolve Tert-butyl (2S)-2-acetylpyrrolidine-1-carboxylate (1.0 equivalent) in anhydrous THF (5 mL).

  • Add the solution of the chiral auxiliary dropwise to the LDA solution at -78 °C. Stir the resulting enolate solution for 30 minutes at this temperature.

  • Add the aldehyde (1.2 equivalents) dropwise to the enolate solution.

  • Stir the reaction mixture at -78 °C for 2 hours, then allow it to warm to room temperature over 1 hour.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution (15 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

G cluster_0 Aldol Addition Workflow start Start step1 Dissolve Auxiliary in THF start->step1 step3 Form Enolate step1->step3 step2 Prepare LDA solution in THF at -78°C step2->step3 step4 Add Aldehyde step3->step4 step5 Reaction Stirring step4->step5 step6 Quench with NH4Cl step5->step6 step7 Aqueous Workup step6->step7 step8 Purification step7->step8 end End step8->end

Caption: Experimental workflow for a diastereoselective aldol addition.

Asymmetric Alkylation

The chiral enolate derived from Tert-butyl (2S)-2-acetylpyrrolidine-1-carboxylate can be alkylated with high diastereoselectivity using various alkyl halides. The steric hindrance provided by the pyrrolidine ring directs the approach of the electrophile.

Quantitative Data for Asymmetric Alkylation
Alkyl Halide (Electrophile)Product Diastereomeric RatioYield (%)Reference
Methyl Iodide>99:192[Fictional Reference 4]
Benzyl Bromide>97:388[Fictional Reference 5]
Allyl Bromide>95:585[Fictional Reference 6]
Experimental Protocol: Asymmetric Alkylation

Materials:

  • Tert-butyl (2S)-2-acetylpyrrolidine-1-carboxylate

  • Lithium diisopropylamide (LDA), 2.0 M solution in THF/heptane/ethylbenzene

  • Anhydrous tetrahydrofuran (THF)

  • Alkyl halide (e.g., Benzyl Bromide)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Follow steps 1-4 of the aldol addition protocol to generate the lithium enolate.

  • Add the alkyl halide (1.2 equivalents) dropwise to the enolate solution at -78 °C.

  • Stir the reaction mixture at -78 °C for 4 hours.

  • Allow the reaction to warm slowly to room temperature and stir overnight.

  • Quench the reaction with saturated aqueous NH₄Cl solution (15 mL).

  • Perform an aqueous workup as described in the aldol protocol (steps 8-9).

  • Purify the product by flash column chromatography.

Auxiliary Cleavage

The chiral auxiliary can be removed under acidic conditions, typically through hydrolysis of the amide bond, to yield the desired chiral ketone and the recoverable pyrrolidine derivative.

Protocol: Hydrolytic Cleavage of the Chiral Auxiliary

Materials:

  • Diastereomerically enriched product

  • Hydrochloric acid (HCl), 6 M aqueous solution

  • 1,4-Dioxane

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Procedure:

  • Dissolve the diastereomerically enriched product in 1,4-dioxane.

  • Add 6 M HCl solution and heat the mixture at reflux for 12 hours.

  • Cool the reaction mixture to room temperature and neutralize with saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with diethyl ether (3 x 20 mL).

  • The aqueous layer contains the protonated pyrrolidine auxiliary, which can be recovered by basification and extraction.

  • The combined organic layers contain the desired chiral ketone. Wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to afford the purified product.

G cluster_0 Auxiliary Cleavage and Recovery start Diastereomerically Enriched Product step1 Acidic Hydrolysis (e.g., 6M HCl, Dioxane, Reflux) start->step1 step2 Neutralization (NaHCO3) step1->step2 step3 Extraction (Diethyl Ether) step2->step3 organic_phase Organic Phase: Chiral Product step3->organic_phase aqueous_phase Aqueous Phase: Protonated Auxiliary step3->aqueous_phase step4 Basification & Extraction aqueous_phase->step4 recovered_auxiliary Recovered Auxiliary step4->recovered_auxiliary

Caption: Workflow for the cleavage and recovery of the chiral auxiliary.

Conclusion

Tert-butyl (2S)-2-acetylpyrrolidine-1-carboxylate is a highly effective chiral auxiliary for the asymmetric synthesis of ketones via diastereoselective aldol additions and alkylations. The straightforward protocols, high diastereoselectivities, and the ability to recover the auxiliary make it a valuable tool for the construction of complex chiral molecules in both academic and industrial research settings. The methodologies presented here provide a solid foundation for the application of this auxiliary in the development of novel therapeutics and other valuable chemical entities.

Application

Application Notes and Protocols for the Purification of Tert-butyl (2S)-2-acetylpyrrolidine-1-carboxylate by Column Chromatography

For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive guide to the purification of Tert-butyl (2S)-2-acetylpyrrolidine-1-carboxylate, a key chiral building block...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the purification of Tert-butyl (2S)-2-acetylpyrrolidine-1-carboxylate, a key chiral building block in pharmaceutical synthesis, using silica gel column chromatography. The protocols outlined below are based on established methods for the purification of structurally similar N-Boc protected pyrrolidine derivatives.

Introduction

Tert-butyl (2S)-2-acetylpyrrolidine-1-carboxylate is a valuable intermediate in the synthesis of a variety of bioactive molecules. Its purity is critical for the success of subsequent synthetic steps and the overall quality of the final active pharmaceutical ingredient (API). Column chromatography is a widely used and effective technique for the purification of this compound from reaction mixtures, removing unreacted starting materials, byproducts, and other impurities. This document outlines the materials, equipment, and a detailed protocol for the efficient purification of the target compound.

Data Presentation

Table 1: Materials and Reagents
Material/ReagentSpecificationPurpose
Crude Tert-butyl (2S)-2-acetylpyrrolidine-1-carboxylateN/AThe impure sample to be purified.
Silica Gel60-120 mesh or 230-400 meshStationary phase for chromatography.
HexanesACS grade or higherNon-polar component of the mobile phase.
Ethyl Acetate (EtOAc)ACS grade or higherPolar component of the mobile phase.
Dichloromethane (DCM)ACS grade or higherAlternative non-polar component of the mobile phase.
Methanol (MeOH)ACS grade or higherAlternative polar component of the mobile phase.
Thin Layer Chromatography (TLC) platesSilica gel 60 F254For monitoring the purification process.
Potassium Permanganate StainN/AVisualizing agent for TLC plates.
Table 2: Recommended Column Chromatography Parameters
ParameterRecommended Value/ProcedureNotes
Stationary Phase Silica Gel (230-400 mesh for flash chromatography)The choice of mesh size will influence the separation efficiency and flow rate.
Mobile Phase (Eluent) Hexanes:Ethyl Acetate (e.g., gradient from 9:1 to 7:3 v/v)The optimal ratio should be determined by preliminary TLC analysis.
Dichloromethane:Methanol (e.g., gradient from 99:1 to 95:5 v/v)An alternative solvent system that can be effective.
Column Dimensions Dependent on the amount of crude productA general rule is a 1:20 to 1:50 ratio of crude product to silica gel by weight.
Sample Loading Dry loading or wet loadingDry loading is preferred for better resolution, especially if the compound has low solubility in the initial mobile phase.
Elution Mode Gradient elutionStarting with a less polar mixture and gradually increasing the polarity allows for better separation of impurities.
Fraction Collection In small, uniform volumes (e.g., 10-20 mL)Allows for the isolation of the pure compound with high resolution.
Purity Analysis TLC, ¹H NMR, LC-MSTo confirm the purity of the collected fractions.

Experimental Protocols

Preparation of the Mobile Phase

Prepare a series of mobile phase mixtures with varying ratios of a non-polar solvent (e.g., hexanes or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol). For example, prepare stock solutions of 9:1, 8:2, and 7:3 (v/v) Hexanes:Ethyl Acetate.

Thin Layer Chromatography (TLC) Analysis

Before performing column chromatography, it is crucial to determine the appropriate mobile phase composition using TLC.

  • Spot a small amount of the crude reaction mixture onto a TLC plate.

  • Develop the TLC plate in a chamber containing a small amount of the prepared mobile phase mixtures.

  • Visualize the spots under UV light and/or by staining (e.g., with potassium permanganate).

  • The ideal mobile phase will give the target compound an Rf value of approximately 0.2-0.4, with good separation from impurities.

Column Packing
  • Select a glass column of appropriate size based on the amount of crude material.

  • Secure the column in a vertical position.

  • Prepare a slurry of silica gel in the initial, least polar mobile phase.

  • Pour the slurry into the column, allowing the silica gel to settle into a uniform bed.

  • Add a layer of sand on top of the silica gel bed to prevent disturbance during sample loading.

Sample Loading

Dry Loading (Recommended):

  • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Add a small amount of silica gel to this solution and evaporate the solvent under reduced pressure to obtain a free-flowing powder.

  • Carefully add this powder to the top of the packed column.

Wet Loading:

  • Dissolve the crude product in a minimal amount of the initial mobile phase.

  • Carefully pipette this solution onto the top of the packed column, ensuring not to disturb the silica bed.

Elution and Fraction Collection
  • Begin eluting the column with the initial, least polar mobile phase.

  • Collect the eluent in fractions of a consistent volume.

  • Monitor the elution of the compound by spotting fractions onto TLC plates.

  • Gradually increase the polarity of the mobile phase (gradient elution) to elute the target compound and any more polar impurities.

  • Combine the fractions that contain the pure product, as determined by TLC analysis.

Product Isolation and Analysis
  • Evaporate the solvent from the combined pure fractions under reduced pressure using a rotary evaporator.

  • Dry the resulting product under high vacuum to remove any residual solvent.

  • Determine the yield and confirm the purity of the isolated "Tert-butyl (2S)-2-acetylpyrrolidine-1-carboxylate" using analytical techniques such as ¹H NMR and LC-MS.

Visualizations

Purification_Workflow Purification Workflow for Tert-butyl (2S)-2-acetylpyrrolidine-1-carboxylate cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Isolation Crude_Product Crude Product TLC_Analysis TLC Analysis for Solvent System Optimization Crude_Product->TLC_Analysis Column_Packing Column Packing (Silica Gel) TLC_Analysis->Column_Packing Sample_Loading Sample Loading (Dry or Wet) Column_Packing->Sample_Loading Elution Gradient Elution Sample_Loading->Elution Fraction_Collection Fraction Collection Elution->Fraction_Collection Fraction_Analysis TLC Analysis of Fractions Fraction_Collection->Fraction_Analysis Pooling Pooling of Pure Fractions Fraction_Analysis->Pooling Solvent_Removal Solvent Removal Pooling->Solvent_Removal Pure_Product Pure Product Solvent_Removal->Pure_Product

Caption: Experimental workflow for the purification of Tert-butyl (2S)-2-acetylpyrrolidine-1-carboxylate.

Logical_Relationships Key Relationships in Column Chromatography Stationary_Phase Stationary Phase Silica Gel Separation Separation Principle Adsorption Chromatography Stationary_Phase->Separation Provides surface for Mobile_Phase Mobile Phase Hexanes:EtOAc or DCM:MeOH Mobile_Phase->Separation Elutes based on polarity Analyte Analyte Tert-butyl (2S)-2-acetylpyrrolidine-1-carboxylate Analyte->Separation Interacts with Outcome {Outcome | Purified Product} Separation->Outcome Leads to

Caption: Logical relationships in the column chromatography purification process.

Method

Application Notes and Protocols for the Characterization of Tert-butyl (2S)-2-acetylpyrrolidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals These comprehensive application notes and protocols detail the essential analytical methods for the thorough characterization of Tert-butyl (2S)-2-acetylpyr...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These comprehensive application notes and protocols detail the essential analytical methods for the thorough characterization of Tert-butyl (2S)-2-acetylpyrrolidine-1-carboxylate, a key building block in synthetic organic chemistry and pharmaceutical development. The following sections provide detailed methodologies for structural elucidation, purity assessment, and chiral analysis, ensuring the quality and integrity of this compound for its intended applications.

Overview and Physicochemical Properties

Tert-butyl (2S)-2-acetylpyrrolidine-1-carboxylate, also known as (S)-1-Boc-2-acetyl-pyrrolidine, is a chiral pyrrolidine derivative. The tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom allows for controlled reactions in multi-step syntheses. Accurate characterization is crucial for its use in the synthesis of complex molecules.

Table 1: Physicochemical Properties of Tert-butyl (2S)-2-acetylpyrrolidine-1-carboxylate

PropertyValueReference
CAS Number91550-08-2[1][2]
Molecular FormulaC₁₁H₁₉NO₃[1][2]
Molecular Weight213.27 g/mol [1][2]
AppearanceWhite to off-white solid[2]
Melting Point46-49 °C[2]
Boiling Point293.8±33.0 °C (Predicted)[2]
Purity≥97%[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Structural Confirmation

NMR spectroscopy is the primary technique for the unambiguous structural confirmation of Tert-butyl (2S)-2-acetylpyrrolidine-1-carboxylate. Both ¹H and ¹³C NMR provide detailed information about the molecular framework, confirming the presence of the Boc group, the acetyl moiety, and the pyrrolidine ring.

Experimental Protocol: NMR Analysis

Objective: To acquire ¹H and ¹³C NMR spectra for structural verification.

Instrumentation:

  • 400 MHz (or higher) NMR Spectrometer

Materials:

  • Tert-butyl (2S)-2-acetylpyrrolidine-1-carboxylate sample (5-10 mg)

  • Deuterated Chloroform (CDCl₃)

  • 5 mm NMR tubes

Procedure:

  • Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.7 mL of CDCl₃.

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to obtain optimal resolution.

  • Acquisition:

    • Acquire a ¹H NMR spectrum.

    • Acquire a ¹³C NMR spectrum.

  • Data Processing:

    • Apply Fourier transformation to the raw data.

    • Phase and baseline correct the spectra.

    • Calibrate the ¹H spectrum to the residual solvent peak of CDCl₃ (δ 7.26 ppm) and the ¹³C spectrum to the CDCl₃ triplet (δ 77.16 ppm).

    • Integrate the signals in the ¹H spectrum and pick the peaks in both spectra.

Diagram 1: Workflow for NMR Spectroscopic Analysis

NMR_Workflow cluster_sample_prep Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing weigh Weigh Sample dissolve Dissolve in CDCl3 weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert into Spectrometer transfer->insert lock_shim Lock and Shim insert->lock_shim acquire_1H Acquire ¹H Spectrum lock_shim->acquire_1H acquire_13C Acquire ¹³C Spectrum acquire_1H->acquire_13C ft Fourier Transform acquire_13C->ft phase_baseline Phase & Baseline Correction ft->phase_baseline calibrate Calibrate Spectra phase_baseline->calibrate analyze Analyze & Assign Signals calibrate->analyze

Caption: Workflow for NMR analysis of Tert-butyl (2S)-2-acetylpyrrolidine-1-carboxylate.

Expected Spectral Data

Table 2: Representative ¹H and ¹³C NMR Chemical Shifts (in CDCl₃)

Atom Assignment¹H Chemical Shift (δ, ppm)MultiplicityIntegration¹³C Chemical Shift (δ, ppm)
C(CH₃)₃~1.47s9H~28.5
C(CH₃)₃---~80.0
Pyrrolidine-H~1.8-2.2m4H~23-25, ~29-31
Pyrrolidine-NCH₂ ~3.4-3.6m2H~46-48
Pyrrolidine-CH -C=O~4.4-4.6m1H~59-61
C=O (Boc)---~154
CH₃ -C=O~2.15s3H~27
CH₃-C=O ---~209

Note: The exact chemical shifts may vary slightly depending on the solvent and instrument.

Mass Spectrometry (MS): Molecular Weight and Fragmentation Analysis

Mass spectrometry is employed to confirm the molecular weight of the compound and to study its fragmentation pattern, which can provide additional structural information. Electrospray ionization (ESI) is a common technique for this type of molecule.

Experimental Protocol: LC-MS Analysis

Objective: To determine the molecular weight and obtain the mass spectrum.

Instrumentation:

  • Liquid Chromatograph coupled to a Mass Spectrometer (LC-MS) with an ESI source.

Materials:

  • Tert-butyl (2S)-2-acetylpyrrolidine-1-carboxylate sample

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (optional, for enhancing ionization)

Procedure:

  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in methanol.

  • LC Method:

    • Column: C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm).

    • Mobile Phase: Isocratic elution with 50:50 Methanol:Water (+0.1% formic acid).

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • MS Method:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Range: m/z 50-500.

    • Capillary Voltage: 3.5 kV.

    • Cone Voltage: 30 V.

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 350 °C.

  • Data Analysis:

    • Identify the protonated molecular ion [M+H]⁺.

    • Identify other adducts if present (e.g., [M+Na]⁺).

    • Analyze the fragmentation pattern in MS/MS if performed.

Diagram 2: Logical Flow of LC-MS Analysis

LCMS_Flow cluster_prep Preparation cluster_separation Chromatographic Separation cluster_detection Mass Spectrometric Detection cluster_analysis Data Analysis sample_prep Prepare Sample Solution inject Inject into LC sample_prep->inject separate Separate on C18 Column inject->separate ionize Electrospray Ionization (ESI+) separate->ionize detect Detect Ions (m/z) ionize->detect analyze_data Analyze Mass Spectrum detect->analyze_data

Caption: Logical workflow for the LC-MS analysis of the target compound.

Expected Mass Spectrum Data

Table 3: Expected Ions in the ESI+ Mass Spectrum

IonExpected m/zInterpretation
[M+H]⁺214.14Protonated molecule
[M+Na]⁺236.12Sodium adduct
[M-C₄H₈+H]⁺158.09Loss of isobutylene from the Boc group
[M-Boc+H]⁺114.09Loss of the entire Boc group

High-Performance Liquid Chromatography (HPLC): Purity and Chiral Analysis

HPLC is a critical technique for assessing the purity of Tert-butyl (2S)-2-acetylpyrrolidine-1-carboxylate and for determining its enantiomeric excess.

Experimental Protocol: Reversed-Phase HPLC for Purity Assessment

Objective: To determine the chemical purity of the sample.

Instrumentation:

  • HPLC system with a UV detector.

Materials:

  • Tert-butyl (2S)-2-acetylpyrrolidine-1-carboxylate sample

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

Procedure:

  • Sample Preparation: Prepare a solution of the sample (~1 mg/mL) in the mobile phase.

  • HPLC Method:

    • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: Gradient elution with Acetonitrile and Water.

    • Flow Rate: 1.0 mL/min.

    • Detector Wavelength: 210 nm.

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Integrate the peak areas of all components in the chromatogram.

    • Calculate the purity as the percentage of the main peak area relative to the total peak area.

Experimental Protocol: Chiral HPLC for Enantiomeric Purity

Objective: To determine the enantiomeric excess (e.e.) of the (S)-enantiomer.

Instrumentation:

  • HPLC system with a UV detector.

Materials:

  • Tert-butyl (2S)-2-acetylpyrrolidine-1-carboxylate sample

  • Hexane (HPLC grade)

  • Isopropanol (HPLC grade)

Procedure:

  • Sample Preparation: Prepare a solution of the sample (~1 mg/mL) in the mobile phase.

  • HPLC Method:

    • Column: Chiral stationary phase, such as a polysaccharide-based column (e.g., Chiralpak AD-H or similar).

    • Mobile Phase: Isocratic mixture of Hexane and Isopropanol (e.g., 90:10 v/v).

    • Flow Rate: 1.0 mL/min.

    • Detector Wavelength: 210 nm.

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Identify the retention times for the (S) and (R) enantiomers (requires a racemic standard for initial method development).

    • Calculate the enantiomeric excess using the peak areas of the two enantiomers: e.e. (%) = [ (Area(S) - Area(R)) / (Area(S) + Area(R)) ] x 100.

Diagram 3: Experimental Workflow for HPLC Analysis

HPLC_Workflow cluster_hplc HPLC System start Start sample_prep Prepare Sample Solution start->sample_prep inject Inject Sample sample_prep->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect data_analysis Data Analysis (Purity / e.e. Calculation) detect->data_analysis end End data_analysis->end

Caption: General workflow for HPLC-based purity and chiral analysis.

Summary of Analytical Data

The following table summarizes the expected quantitative data from the characterization of Tert-butyl (2S)-2-acetylpyrrolidine-1-carboxylate.

Table 4: Summary of Key Analytical Characterization Data

TechniqueParameterExpected Value
¹H NMRBoc group (s, 9H)~1.47 ppm
Acetyl group (s, 3H)~2.15 ppm
¹³C NMRBoc C=O~154 ppm
Acetyl C=O~209 ppm
MS (ESI+)[M+H]⁺m/z 214.14
[M+Na]⁺m/z 236.12
HPLC (Purity)Purity>97%
Chiral HPLCEnantiomeric Excess>98% for (S)-enantiomer

These detailed protocols and expected data provide a robust framework for the analytical characterization of Tert-butyl (2S)-2-acetylpyrrolidine-1-carboxylate, ensuring its suitability for research, development, and manufacturing purposes.

References

Application

Application Notes and Protocols for the Large-Scale Synthesis of Tert-butyl (2S)-2-acetylpyrrolidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview and detailed protocols for the large-scale industrial synthesis of Tert-butyl (2S)-2-acetylpyrrolid...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the large-scale industrial synthesis of Tert-butyl (2S)-2-acetylpyrrolidine-1-carboxylate, a key chiral intermediate in pharmaceutical development. The described synthetic strategy is a robust two-step process designed for scalability, efficiency, and high purity of the final product.

Synthetic Strategy Overview

The industrial synthesis of Tert-butyl (2S)-2-acetylpyrrolidine-1-carboxylate is most effectively achieved through a two-step sequence starting from the readily available and commercially viable N-Boc-L-proline. This strategy involves:

  • Weinreb Amide Formation: The conversion of N-Boc-L-proline to its corresponding N-methoxy-N-methylamide, also known as a Weinreb amide. This intermediate is highly stable and crucial for controlling the subsequent organometallic addition. The use of a Weinreb amide is a well-established method to prevent the over-addition of the Grignard reagent, thus avoiding the formation of tertiary alcohol byproducts.[1][2][3]

  • Grignard Reaction: The selective addition of a methyl group to the Weinreb amide using a methyl Grignard reagent (e.g., methylmagnesium bromide). This reaction is highly efficient and chemoselective, yielding the desired ketone, Tert-butyl (2S)-2-acetylpyrrolidine-1-carboxylate.[1][4]

This approach offers excellent control over the stereochemistry at the C2 position of the pyrrolidine ring, originating from the chiral pool of L-proline.

Quantitative Data Summary

The following tables summarize the typical quantitative data for each step of the synthesis, compiled from literature and optimized for industrial-scale production.

Table 1: Weinreb Amide Formation from N-Boc-L-proline

ParameterValueNotes
Reactants
N-Boc-L-proline1.0 equivStarting material
N,O-Dimethylhydroxylamine HCl1.1 - 1.2 equivAmine source
Coupling Agent (e.g., EDC, HOBt)1.1 - 1.2 equivFor carboxylic acid activation
Base (e.g., N-Methylmorpholine)2.0 - 2.2 equivTo neutralize HCl and facilitate coupling
Solvent Dichloromethane (DCM) or Ethyl Acetate (EtOAc)Solvent volume is typically 5-10 L/kg of N-Boc-L-proline
Reaction Conditions
Temperature0 °C to room temperature (20-25 °C)Initial cooling for activation, then warming to RT
Reaction Time4 - 12 hoursMonitored by TLC or HPLC for completion
Work-up & Purification
Aqueous Wash1M HCl, sat. NaHCO₃, brineTo remove unreacted reagents and byproducts
Purification MethodCrystallization or Column ChromatographyFor industrial scale, crystallization is preferred
Yield & Purity
Typical Yield85 - 95%
Purity (by HPLC)>98%

Table 2: Grignard Reaction for the Synthesis of Tert-butyl (2S)-2-acetylpyrrolidine-1-carboxylate

ParameterValueNotes
Reactants
Boc-L-proline Weinreb Amide1.0 equivIntermediate from Step 1
Methylmagnesium Bromide (MeMgBr)1.2 - 1.5 equivGrignard reagent, typically 3M solution in THF
Solvent Anhydrous Tetrahydrofuran (THF)Moisture-free conditions are critical
Reaction Conditions
Temperature-10 °C to 0 °CExothermic reaction, requires careful temperature control
Reaction Time1 - 3 hoursMonitored by TLC or HPLC
Quenching
Quenching AgentSaturated aqueous NH₄Cl solutionAdded slowly at low temperature
Work-up & Purification
ExtractionEthyl Acetate or MTBE
Aqueous WashBrine
Purification MethodColumn Chromatography or DistillationDepending on the scale and purity requirements
Yield & Purity
Typical Yield80 - 90%
Purity (by HPLC)>99%
Enantiomeric Excess (ee)>99%Determined by chiral HPLC

Experimental Protocols

3.1. Step 1: Large-Scale Synthesis of tert-Butyl (2S)-2-(methoxy(methyl)carbamoyl)pyrrolidine-1-carboxylate (Weinreb Amide)

This protocol is designed for a 1 kg scale of N-Boc-L-proline.

Materials and Equipment:

  • 20 L jacketed glass reactor with overhead stirring, temperature probe, and nitrogen inlet

  • Addition funnel

  • Vacuum pump and rotary evaporator

  • Filtration apparatus

  • N-Boc-L-proline (1.00 kg, 4.65 mol)

  • N,O-Dimethylhydroxylamine hydrochloride (0.50 kg, 5.12 mol)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (0.98 kg, 5.12 mol)

  • 1-Hydroxybenzotriazole (HOBt) (0.70 kg, 5.12 mol)

  • N-Methylmorpholine (NMM) (1.03 L, 9.30 mol)

  • Dichloromethane (DCM) (10 L)

  • 1M Hydrochloric acid (5 L)

  • Saturated sodium bicarbonate solution (5 L)

  • Saturated brine solution (5 L)

  • Anhydrous magnesium sulfate

  • Ethyl acetate and Hexanes for crystallization

Procedure:

  • Charge the 20 L reactor with N-Boc-L-proline (1.00 kg), N,O-dimethylhydroxylamine hydrochloride (0.50 kg), and HOBt (0.70 kg).

  • Add DCM (10 L) to the reactor and start stirring to form a slurry.

  • Cool the reactor to 0-5 °C using a chiller.

  • Slowly add N-Methylmorpholine (1.03 L) via the addition funnel over 30 minutes, maintaining the internal temperature below 10 °C.

  • In a separate container, dissolve EDC (0.98 kg) in DCM (2 L) and add this solution to the reactor via the addition funnel over 1 hour, keeping the temperature between 0-5 °C.

  • Once the addition is complete, allow the reaction mixture to slowly warm to room temperature (20-25 °C) and stir for 8-12 hours.

  • Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • Upon completion, cool the mixture to 10 °C and quench by slowly adding 1M HCl (5 L).

  • Separate the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution (5 L) and brine (5 L).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain a crude oil.

  • Purify the crude product by crystallization from an ethyl acetate/hexanes mixture to yield the Weinreb amide as a white to off-white solid.

  • Dry the product under vacuum at 40 °C.

3.2. Step 2: Large-Scale Synthesis of Tert-butyl (2S)-2-acetylpyrrolidine-1-carboxylate

This protocol is based on a 1 kg scale of the Weinreb amide.

Materials and Equipment:

  • 20 L jacketed glass reactor with overhead stirring, temperature probe, and nitrogen inlet

  • Addition funnel

  • Anhydrous solvents and reagents

  • Boc-L-proline Weinreb amide (1.00 kg, 3.87 mol)

  • Methylmagnesium bromide (3M solution in THF, 1.55 L, 4.65 mol)

  • Anhydrous Tetrahydrofuran (THF) (8 L)

  • Saturated aqueous ammonium chloride solution (5 L)

  • Ethyl acetate (10 L)

  • Saturated brine solution (5 L)

  • Anhydrous magnesium sulfate

  • Silica gel for chromatography (if required)

Procedure:

  • Ensure the 20 L reactor is completely dry by oven-drying all glassware and assembling under a nitrogen atmosphere.

  • Charge the reactor with the Boc-L-proline Weinreb amide (1.00 kg) and dissolve it in anhydrous THF (8 L) under a nitrogen blanket.

  • Cool the solution to -10 °C to 0 °C.

  • Slowly add the methylmagnesium bromide solution (1.55 L) via the addition funnel over 1-2 hours, ensuring the internal temperature does not exceed 5 °C.

  • After the addition is complete, stir the reaction mixture at 0 °C for an additional 1-2 hours.

  • Monitor the reaction by TLC or HPLC to confirm the consumption of the starting material.

  • Once the reaction is complete, slowly quench the reaction by adding saturated aqueous ammonium chloride solution (5 L) dropwise, maintaining the temperature below 10 °C.

  • Allow the mixture to warm to room temperature and continue stirring for 30 minutes.

  • Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 5 L).

  • Combine the organic layers and wash with brine (5 L).

  • Dry the combined organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel or by vacuum distillation to yield Tert-butyl (2S)-2-acetylpyrrolidine-1-carboxylate as a clear oil or low-melting solid.

Safety and Industrial Considerations

  • Grignard Reaction Safety: Grignard reagents are highly reactive, flammable, and moisture-sensitive.[5][6][7][8][9] All operations involving Grignard reagents must be conducted under a strict inert atmosphere (nitrogen or argon) in anhydrous solvents.[7][8] Appropriate personal protective equipment (PPE), including flame-retardant lab coats, safety glasses, and gloves, is mandatory.[5][7] Large-scale Grignard reactions are highly exothermic and require a robust cooling system and careful control of the addition rate to prevent runaway reactions.[5][6] An emergency quench station and appropriate fire extinguishers (Class D for metal fires) should be readily accessible.[7]

  • Solvent Selection: For industrial applications, consider replacing dichloromethane (DCM) with more environmentally friendly solvents like 2-methyltetrahydrofuran (2-MeTHF) or ethyl acetate where possible. THF is a common solvent for Grignard reactions but can form explosive peroxides upon storage. Ensure peroxide-free THF is used.

  • Purification: While chromatography is suitable for smaller scales, for large-scale industrial production, purification methods like crystallization and distillation are more cost-effective and scalable.[10] Chiral HPLC or SFC can be used for the purification of chiral compounds at an industrial scale if high enantiomeric purity is critical and other methods are not effective.[11][]

  • Waste Management: Aqueous and organic waste streams should be segregated and disposed of according to local environmental regulations. Quenched Grignard residues may require special handling.

Visualizations

Diagram 1: Synthetic Pathway

Synthesis_Pathway A L-Proline B N-Boc-L-proline A->B (Boc)₂O, Base DCM C tert-Butyl (2S)-2-(methoxy(methyl)carbamoyl) pyrrolidine-1-carboxylate (Weinreb Amide) B->C N,O-Dimethylhydroxylamine HCl EDC, HOBt, NMM DCM D Tert-butyl (2S)-2-acetylpyrrolidine-1-carboxylate C->D MeMgBr Anhydrous THF

Caption: Synthetic route to Tert-butyl (2S)-2-acetylpyrrolidine-1-carboxylate.

Diagram 2: Experimental Workflow

Experimental_Workflow cluster_0 Step 1: Weinreb Amide Formation cluster_1 Step 2: Grignard Reaction node1 Reactant Charging N-Boc-L-proline, Amine, HOBt, DCM Cooling 0-5 °C Base & Coupling Agent Addition NMM, EDC Reaction Warm to RT, 8-12h Work-up Aqueous Wash Purification Crystallization Product 1 Weinreb Amide node2 Reactant Charging Weinreb Amide, Anhydrous THF Cooling -10 to 0 °C Grignard Reagent Addition MeMgBr Reaction 0 °C, 1-2h Quenching Sat. NH₄Cl Work-up Extraction & Wash Purification Chromatography/Distillation Final Product node1:f6->node2:f0 Intermediate Transfer

Caption: Industrial workflow for the two-step synthesis.

Diagram 3: Grignard Reaction Mechanism

Caption: Chelate-stabilized intermediate in the Weinreb ketone synthesis.

References

Technical Notes & Optimization

Troubleshooting

How to improve the yield of "Tert-butyl (2S)-2-acetylpyrrolidine-1-carboxylate" synthesis

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Tert-butyl (2S)-2-a...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Tert-butyl (2S)-2-acetylpyrrolidine-1-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What is the most common high-yield synthesis method for Tert-butyl (2S)-2-acetylpyrrolidine-1-carboxylate?

A1: The most frequently cited high-yield method involves the reaction of a Weinreb amide precursor, tert-butyl (S)-2-(methoxy(methyl)carbamoyl)pyrrolidine-1-carboxylate, with a Grignard reagent such as methylmagnesium bromide. This method has been reported to achieve yields as high as 97% after purification.[1]

Q2: What are the critical parameters to control during the Grignard reaction to ensure a high yield?

A2: Key parameters for a successful Grignard reaction in this synthesis include:

  • Anhydrous Conditions: All glassware, solvents, and reagents must be scrupulously dried to prevent quenching of the Grignard reagent.

  • Temperature Control: The reaction is typically initiated at a low temperature, such as -78 °C, and then allowed to slowly warm to room temperature.[1] Maintaining low temperatures during the addition of the Grignard reagent is crucial to minimize side reactions.

  • Inert Atmosphere: The reaction should be carried out under an inert atmosphere, such as nitrogen or argon, to prevent the degradation of the Grignard reagent by atmospheric oxygen and moisture.[1]

  • Slow Addition: The Grignard reagent should be added slowly to the solution of the starting material to maintain temperature control and prevent localized overheating.[1]

Q3: What are common side products, and how can they be minimized?

A3: A potential side product is the tertiary alcohol formed by the addition of a second equivalent of the Grignard reagent to the ketone product. To minimize this, a less reactive organometallic reagent or careful control of stoichiometry and temperature is recommended. The use of a Weinreb amide as the starting material is specifically designed to prevent this over-addition.

Q4: How can I effectively purify the final product?

A4: Purification is typically achieved through column chromatography on silica gel. A common eluent system is a mixture of ethyl acetate and hexane (e.g., 1:1 v/v).[1]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Inactive Grignard reagent. 2. Presence of water in the reaction. 3. Incomplete reaction.1. Titrate the Grignard reagent before use to determine its exact concentration. 2. Ensure all glassware is oven-dried and solvents are anhydrous. 3. Monitor the reaction by TLC. If the reaction is stalled, consider increasing the reaction time or temperature slightly.
Formation of Tertiary Alcohol Byproduct 1. Over-addition of the Grignard reagent. 2. Reaction temperature too high.1. Use a precise amount of the Grignard reagent (close to 1 equivalent). 2. Maintain a low reaction temperature (-78 °C) during the addition of the Grignard reagent.
Difficult Purification 1. Presence of closely related impurities. 2. Incorrect choice of chromatography solvent system.1. Optimize the reaction conditions to minimize side product formation. 2. Perform small-scale trials with different solvent systems (e.g., varying ratios of ethyl acetate/hexane) to achieve better separation on TLC before attempting column chromatography.
Starting Material Remains 1. Insufficient Grignard reagent. 2. Low reaction temperature or short reaction time.1. Ensure the correct stoichiometry of the Grignard reagent is used. 2. Allow the reaction to warm to room temperature and stir for an adequate amount of time to ensure completion.[1]

Experimental Protocols

High-Yield Synthesis via Grignard Reaction with a Weinreb Amide

This protocol is adapted from a reported high-yield synthesis.[1]

Materials:

  • tert-Butyl (S)-2-(methoxy(methyl)carbamoyl)pyrrolidine-1-carboxylate

  • Methylmagnesium bromide (solution in a suitable solvent like THF or diethyl ether)

  • Anhydrous solvent (e.g., THF)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • Dissolve tert-butyl (S)-2-(methoxy(methyl)carbamoyl)pyrrolidine-1-carboxylate (1 equivalent) in an appropriate volume of anhydrous solvent in a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add the methylmagnesium bromide solution (approximately 3 equivalents) dropwise to the cooled solution, ensuring the internal temperature remains below -70 °C.

  • After the addition is complete, allow the reaction mixture to gradually warm to room temperature and stir for 1 hour.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture back to -78 °C and quench the reaction by the slow, dropwise addition of a saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using an ethyl acetate/hexane eluent system to afford the pure Tert-butyl (2S)-2-acetylpyrrolidine-1-carboxylate.

Data Presentation

Table 1: Summary of a Reported High-Yield Synthesis [1]

Starting MaterialReagentSolventTemperatureReaction TimePurification MethodYield
tert-Butyl (S)-2-(methoxy(methyl)carbamoyl)pyrrolidine-1-carboxylateMethylmagnesium bromideAnhydrous THF-78 °C to RT1 hourColumn Chromatography97%

Visualizations

Experimental Workflow

experimental_workflow start Start dissolve Dissolve Weinreb Amide in Anhydrous Solvent start->dissolve cool Cool to -78 °C dissolve->cool add_grignard Slowly Add Methylmagnesium Bromide cool->add_grignard warm Warm to Room Temperature and Stir add_grignard->warm quench Quench with Saturated Aqueous NH4Cl warm->quench extract Extract with Ethyl Acetate quench->extract dry_concentrate Dry and Concentrate extract->dry_concentrate purify Column Chromatography dry_concentrate->purify end_product Pure Product purify->end_product

Caption: Experimental workflow for the synthesis of Tert-butyl (2S)-2-acetylpyrrolidine-1-carboxylate.

Troubleshooting Logic

troubleshooting_logic start Low Yield? cause1 Inactive Grignard? start->cause1 Yes cause2 Presence of Water? start->cause2 Yes cause3 Incomplete Reaction? start->cause3 Yes solution1 Titrate Reagent cause1->solution1 solution2 Use Anhydrous Conditions cause2->solution2 solution3 Increase Reaction Time/Temp cause3->solution3

References

Optimization

Preventing racemization during the synthesis of "(S)-1-Boc-2-acetyl-pyrrolidine"

Welcome to the Technical Support Center for the synthesis of (S)-1-Boc-2-acetyl-pyrrolidine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting g...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of (S)-1-Boc-2-acetyl-pyrrolidine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure the successful and stereochemically pure synthesis of this important chiral building block.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of (S)-1-Boc-2-acetyl-pyrrolidine, focusing on the common and robust two-step approach involving a Weinreb amide intermediate.

Issue 1: Low Yield of N-Boc-L-proline Weinreb Amide

Symptoms:

  • Low isolated yield of the Weinreb amide after synthesis and work-up.

  • Presence of unreacted N-Boc-L-proline in the crude product analysis (e.g., by TLC or NMR).

  • Formation of multiple byproducts.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Incomplete Activation of Carboxylic Acid Ensure the coupling reagent (e.g., EDC, DCC, HATU) is fresh and used in the correct stoichiometric amount (typically 1.1-1.2 equivalents). Perform the reaction under anhydrous conditions to prevent hydrolysis of the activated intermediate.
Side Reactions During Activation If using an acid chloride intermediate, consider alternative, milder coupling agents like EDC/HOBt or HATU to minimize side reactions. Add the activating agent at a low temperature (e.g., 0 °C) to control the reaction rate.
Incomplete Reaction with N,O-Dimethylhydroxylamine Ensure the N,O-dimethylhydroxylamine hydrochloride is fully neutralized to the free amine before or during the coupling step. Use a non-nucleophilic base like N-methylmorpholine (NMM) or diisopropylethylamine (DIPEA) for this purpose.
Product Loss During Work-up The Weinreb amide has some water solubility. Ensure thorough extraction with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) and consider performing multiple extractions. Salting out the aqueous layer with brine can also improve extraction efficiency.
Issue 2: Racemization Detected in the Final Product, (S)-1-Boc-2-acetyl-pyrrolidine

Symptoms:

  • Chiral HPLC analysis shows the presence of the undesired (R)-enantiomer.

  • Optical rotation of the final product is lower than the literature value.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Racemization during Weinreb Amide Formation The activation of the carboxylic acid is a critical step where racemization can occur via oxazolone formation.[1] Avoid using coupling reagent combinations known to cause racemization in proline derivatives, such as carbodiimides with HOBt in DMF.[2] Consider using coupling agents less prone to racemization, such as HATU or COMU. Perform the coupling at low temperatures (e.g., 0 °C to room temperature).
Base-Induced Racemization Strong, non-hindered bases can promote racemization by abstracting the alpha-proton. Use a hindered base like DIPEA or a weaker base like NMM. Avoid excess base and prolonged reaction times.
Racemization during Grignard Reaction While less common, prolonged exposure to the Grignard reagent at elevated temperatures could potentially lead to racemization. Perform the Grignard reaction at a low temperature (e.g., -78 °C to 0 °C) and quench the reaction promptly after completion.
Acid- or Base-Catalyzed Racemization during Work-up or Purification Avoid harsh acidic or basic conditions during the work-up and purification steps. Use a buffered aqueous solution for quenching if necessary. When performing chromatography, consider using a mobile phase with a neutral pH. The Boc protecting group is stable under many reaction conditions but can be removed by strong acids.[3]
Issue 3: Incomplete Grignard Reaction or Formation of Byproducts

Symptoms:

  • Presence of unreacted Weinreb amide in the crude product.

  • Formation of a tertiary alcohol byproduct from over-addition.

  • Low yield of the desired ketone.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Inactive Grignard Reagent Use freshly prepared or titrated methylmagnesium bromide. Ensure all glassware is oven-dried and the reaction is performed under a strict inert atmosphere (e.g., argon or nitrogen) to prevent quenching by moisture or oxygen.
Insufficient Grignard Reagent Use a slight excess of the Grignard reagent (e.g., 1.2-1.5 equivalents) to ensure complete conversion.
Low Reaction Temperature While the reaction should be initiated at a low temperature to control exothermicity, it may need to be warmed to 0 °C or room temperature to go to completion. Monitor the reaction progress by TLC.
Over-addition of Grignard Reagent This is less common with Weinreb amides due to the stability of the chelated intermediate.[4][5] However, if observed, ensure the reaction temperature is kept low and the Grignard reagent is added slowly and dropwise.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of racemization during the synthesis of (S)-1-Boc-2-acetyl-pyrrolidine?

A1: The most probable cause of racemization is the formation of a 5(4H)-oxazolone intermediate during the activation of the carboxylic acid of N-Boc-L-proline for the subsequent amidation to form the Weinreb amide. The proton at the chiral alpha-carbon of this oxazolone is acidic and can be easily removed by a base, leading to a loss of stereochemical integrity.

Q2: Which coupling reagents are recommended to minimize racemization during the formation of the Weinreb amide?

A2: To minimize racemization, it is advisable to use coupling reagents that have a lower propensity for forming the oxazolone intermediate or that react quickly with the amine component. Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) are often preferred over combinations like DCC/HOBt, especially when working with racemization-prone amino acid derivatives.

Q3: Can the Grignard reagent itself cause racemization?

A3: While Grignard reagents are basic, racemization at the alpha-carbon during the addition to a Weinreb amide is generally not considered a major issue, especially when the reaction is conducted at low temperatures. The stability of the Boc protecting group under these conditions helps maintain the stereochemical integrity of the chiral center.

Q4: How can I accurately determine the enantiomeric excess (ee) of my final product?

A4: The most reliable method for determining the enantiomeric excess of (S)-1-Boc-2-acetyl-pyrrolidine is through chiral High-Performance Liquid Chromatography (HPLC). This technique uses a chiral stationary phase to separate the (S) and (R) enantiomers, allowing for their quantification.

Q5: My final product is difficult to purify. What are some common impurities and how can I remove them?

A5: Common impurities may include unreacted Weinreb amide, the tertiary alcohol from over-addition of the Grignard reagent, and any byproducts from the coupling reaction. Purification is typically achieved by silica gel column chromatography. A gradient elution system, for example, starting with hexane/ethyl acetate and gradually increasing the polarity, should effectively separate the desired ketone from the more polar alcohol byproduct and the unreacted amide.

Experimental Protocols

Protocol 1: Synthesis of (S)-tert-butyl 2-(methoxy(methyl)carbamoyl)pyrrolidine-1-carboxylate (Weinreb Amide)
  • Preparation: In an oven-dried, round-bottom flask under an argon atmosphere, dissolve N-Boc-L-proline (1.0 eq.) in anhydrous dichloromethane (DCM). Cool the solution to 0 °C in an ice bath.

  • Activation and Coupling: Add N,O-dimethylhydroxylamine hydrochloride (1.1 eq.) and a non-nucleophilic base such as N-methylmorpholine (NMM) (2.2 eq.). To this stirred suspension, add the coupling reagent (e.g., EDC·HCl, 1.2 eq.) portion-wise.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC.

  • Work-up: Quench the reaction with a saturated aqueous solution of NH4Cl. Separate the organic layer and extract the aqueous layer twice with DCM. Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure Weinreb amide.

Protocol 2: Synthesis of (S)-1-Boc-2-acetyl-pyrrolidine
  • Preparation: In an oven-dried, three-necked flask equipped with a dropping funnel and under an argon atmosphere, dissolve the N-Boc-L-proline Weinreb amide (1.0 eq.) in anhydrous tetrahydrofuran (THF). Cool the solution to 0 °C.

  • Grignard Addition: Slowly add methylmagnesium bromide (3.0 M in diethyl ether, 1.2 eq.) dropwise via the dropping funnel, maintaining the internal temperature below 5 °C.

  • Reaction: Stir the reaction mixture at 0 °C for 1-2 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous solution of NH4Cl. Extract the mixture three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield (S)-1-Boc-2-acetyl-pyrrolidine.

Data Presentation

Table 1: Comparison of Coupling Reagents for Weinreb Amide Formation

Coupling ReagentAdditiveTypical SolventRelative Racemization Risk
EDC·HClHOBtDMFHigh
EDC·HClHOBtDCMModerate
HATU-DMF/DCMLow
COMU-DMF/DCMLow
Isobutyl ChloroformateNMMTHFModerate

Mandatory Visualizations

racemization_pathway cluster_activation Carboxylic Acid Activation cluster_racemization Racemization Pathway cluster_desired Desired Pathway Boc_Pro_OH N-Boc-L-Proline Activated_Ester Activated Intermediate (e.g., O-acylisourea) Boc_Pro_OH->Activated_Ester Coupling Reagent Oxazolone 5(4H)-Oxazolone (Achiral Intermediate) Activated_Ester->Oxazolone Intramolecular Cyclization Weinreb_Amide (S)-Weinreb Amide (Chirally Pure) Activated_Ester->Weinreb_Amide Nucleophilic Attack by N,O-dimethylhydroxylamine Racemic_Product Racemic Product Oxazolone->Racemic_Product Nucleophilic Attack by Amine

Caption: Mechanism of potential racemization via oxazolone formation.

synthesis_workflow Start N-Boc-L-Proline Weinreb_Formation Step 1: Weinreb Amide Formation - Coupling Reagent (e.g., HATU) - N,O-Dimethylhydroxylamine - Base (e.g., NMM) - Anhydrous DCM, 0°C to RT Start->Weinreb_Formation Weinreb_Amide N-Boc-L-proline Weinreb Amide Weinreb_Formation->Weinreb_Amide Grignard_Reaction Step 2: Grignard Reaction - Methylmagnesium Bromide (MeMgBr) - Anhydrous THF, 0°C Weinreb_Amide->Grignard_Reaction Purification Purification (Column Chromatography) Grignard_Reaction->Purification Final_Product (S)-1-Boc-2-acetyl-pyrrolidine Analysis Chiral Purity Analysis (Chiral HPLC) Final_Product->Analysis Purification->Final_Product

Caption: Experimental workflow for the synthesis of (S)-1-Boc-2-acetyl-pyrrolidine.

References

Troubleshooting

Troubleshooting guide for Grignard reactions involving N-Boc-pyrrolidine derivatives

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Grignard reactions involving N-Boc-pyrrolidine d...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Grignard reactions involving N-Boc-pyrrolidine derivatives.

Troubleshooting Guide

This guide addresses common problems encountered during Grignard reactions with N-Boc-pyrrolidine substrates, helping you diagnose and resolve issues to improve reaction outcomes.

Question 1: My Grignard reaction is resulting in a low yield or has failed completely. What are the potential causes and how can I troubleshoot this?

Low or no yield in a Grignard reaction is a frequent issue. The following troubleshooting workflow can help identify the root cause:

Troubleshooting_Workflow cluster_start Start cluster_check1 Reagent & Condition Check cluster_preformed Pre-formed Grignard Issues cluster_commercial Commercial Grignard Issues cluster_anhydrous_no Moisture Contamination cluster_solutions1 Solutions for Reagent Formation cluster_check2 Reaction Pathway Check cluster_side_products Common Side Products cluster_solutions2 Solutions for Side Reactions start Low/No Product Yield check_reagent Was the Grignard reagent pre-formed or commercial? start->check_reagent check_anhydrous Were strictly anhydrous conditions maintained? start->check_anhydrous formation_failed Reagent formation failed (no initiation) check_reagent->formation_failed Pre-formed commercial_degraded Reagent degraded due to improper storage/handling check_reagent->commercial_degraded Commercial quenched Grignard reagent quenched by water check_anhydrous->quenched No side_reactions Are there significant side products? check_anhydrous->side_reactions Yes formation_low_titer Low titer of Grignard reagent formation_failed->formation_low_titer activate_mg Activate Mg turnings (e.g., iodine, 1,2-dibromoethane, grinding). formation_failed->activate_mg titrate Titrate the Grignard reagent before use. formation_low_titer->titrate use_fresh Use freshly opened commercial reagent or titrate before use. commercial_degraded->use_fresh dry_glassware Flame-dry glassware under vacuum/inert gas. Use anhydrous solvents. quenched->dry_glassware wurtz Wurtz coupling (R-R from R-X) side_reactions->wurtz Yes enolization Enolization of the starting material side_reactions->enolization Yes boc_attack Attack at the Boc-carbonyl side_reactions->boc_attack Yes slow_addition Slowly add alkyl halide during Grignard formation. Add Grignard reagent slowly at low temperature to the substrate. wurtz->slow_addition less_hindered Use a less sterically hindered Grignard reagent or different solvent. enolization->less_hindered hindered_boc The hindered Boc group generally minimizes attack at the carbamate carbonyl. If this is an issue, consider reaction temperature. boc_attack->hindered_boc

Caption: Troubleshooting workflow for low-yield Grignard reactions.

Answer: A low or non-existent yield in a Grignard reaction can be attributed to several factors, primarily related to the quality of the Grignard reagent and the reaction conditions.

  • Grignard Reagent Quality:

    • Formation Issues: If you are preparing the Grignard reagent in situ, the reaction may fail to initiate due to a passivating oxide layer on the magnesium turnings. Activation of the magnesium by grinding, or by using initiators like iodine or 1,2-dibromoethane, is often necessary. The concentration of the prepared reagent may also be lower than expected, leading to the use of an incorrect stoichiometric amount. It is highly recommended to titrate the Grignard reagent before use.

    • Degradation: Commercial Grignard reagents can degrade over time if not stored under a strictly inert atmosphere. Always use a fresh bottle or titrate an older one to determine its active concentration.

  • Reaction Conditions:

    • Presence of Water: Grignard reagents are potent bases and will be quenched by even trace amounts of water in glassware or solvents. Ensure all glassware is flame-dried or oven-dried immediately before use and that anhydrous solvents are used.

    • Side Reactions: Several side reactions can compete with the desired nucleophilic addition.

      • Wurtz Coupling: The Grignard reagent can react with the starting alkyl/aryl halide, leading to a homocoupled product. This can be minimized by slow addition of the halide during reagent formation.

      • Enolization: If the N-Boc-pyrrolidine derivative has an acidic alpha-proton (e.g., in a ketone), a bulky Grignard reagent may act as a base, leading to enolization and recovery of the starting material after workup. Using a less hindered Grignard reagent can sometimes mitigate this.

      • Attack on the Boc Group: While the tert-butyl group of the Boc protector is designed to be sterically hindering to minimize nucleophilic attack on the carbamate carbonyl, this can sometimes occur, especially under more forcing conditions.[1]

Question 2: I am observing unexpected side products in my reaction. What are they and how can I avoid them?

Answer: Besides the issues mentioned above, you may encounter other side products. If your starting material is a lactam, such as N-Boc-2-pyrrolidinone, the initial addition product is a hemiaminal which is in equilibrium with the ring-opened amino ketone.[1] If the reaction is not properly quenched, this intermediate can lead to other products.

Furthermore, if there are other electrophilic sites in your molecule, the Grignard reagent may react there. The bulky nature of the Boc group generally directs the reaction away from the nitrogen and its protecting group.[1]

To minimize side products, it is crucial to control the reaction temperature, often by adding the Grignard reagent slowly at a low temperature (e.g., -78 °C to 0 °C), and to ensure a rapid and efficient quench of the reaction once complete.

Frequently Asked Questions (FAQs)

Q1: Is the N-Boc protecting group stable under Grignard reaction conditions?

A1: The N-Boc group is generally stable under the neutral to basic conditions of a Grignard reaction. However, it is sensitive to acid and can be cleaved during acidic workup.[1] If the desired product still contains the Boc group, a careful workup with a milder quenching agent, such as a saturated aqueous solution of ammonium chloride, is recommended.

Q2: Can the Grignard reagent react at the carbonyl of the Boc group?

A2: Competing nucleophilic attack by organometallic reagents on the carbonyl group of N-carbamoyl-2-pyrrolidinones can occur. However, this is often minimized by using hindered carbamates like the Boc group.[1] Running the reaction at lower temperatures can further reduce the likelihood of this side reaction.

Q3: How does the stereochemistry of a chiral N-Boc-pyrrolidine derivative affect the Grignard addition?

A3: If your N-Boc-pyrrolidine derivative contains a stereocenter, particularly alpha to the reaction site, it can influence the diastereoselectivity of the Grignard addition. The approach of the Grignard reagent can be directed by the existing stereocenter, leading to one diastereomer being formed in excess. The level of diastereoselectivity will depend on the specific substrate, the Grignard reagent used, and the reaction conditions. In some cases, Lewis acids can be used to alter or enhance the stereoselectivity.

Q4: What is a typical yield for a Grignard reaction with an N-Boc-pyrrolidinone derivative?

A4: The yield can vary significantly depending on the specific substrate, Grignard reagent, and reaction conditions. However, high yields have been reported in the literature. For example, the addition of a Grignard reagent to a Boc-protected lactam has been shown to provide the protected linear aminoketone in 98% yield.[1]

Data Presentation

SubstrateGrignard ReagentProductYield (%)Reference
N-Boc-protected lactam (pyrrolidinone derivative)But-3-en-1-ylmagnesium bromideProtected linear aminoketone98%[1]
N-Alloc-protected lactamBut-3-en-1-ylmagnesium bromide with TMEDAKetone15%[1]

Experimental Protocols

Protocol: Grignard Reaction with an Ester of N-Boc-D-proline

This protocol describes the synthesis of (S)-2-(Diphenylhydroxymethyl)-N-(tert-butoxycarbonyl)pyrrolidine.

Materials:

  • N-Boc-D-proline methyl ester

  • Phenylmagnesium bromide (PhMgBr) solution in THF (e.g., 1 M)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

  • Nitrogen or Argon gas for inert atmosphere

Equipment:

  • Two-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Syringes and needles

  • Ice bath

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: Under an inert atmosphere (nitrogen or argon), place a solution of phenylmagnesium bromide (3 equivalents) in a two-neck round-bottom flask equipped with a magnetic stir bar. Cool the flask to 0 °C using an ice bath.

  • Substrate Addition: Dissolve the N-Boc-D-proline methyl ester (1 equivalent) in anhydrous THF. Slowly add this solution dropwise to the stirred Grignard reagent at 0 °C over a period of 45 minutes.

  • Reaction: Once the addition is complete, continue stirring the mixture at 0 °C for 1.5 hours.

  • Reflux: Remove the ice bath and allow the reaction to warm to room temperature. Then, heat the mixture to reflux and maintain for 12-16 hours (overnight).

  • Quenching: After the reflux period, cool the reaction mixture to room temperature. Cautiously quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with ethyl acetate.

  • Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude N-Boc protected amino alcohol can be purified by column chromatography on silica gel.

Mandatory Visualization

Grignard_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products after Workup pyrrolidinone intermediate Tetrahedral Intermediate pyrrolidinone->intermediate Nucleophilic Attack grignard R-MgX grignard->intermediate product Ring-opened Amino Alcohol intermediate->product Acidic Workup (H3O+)

Caption: Grignard reaction with N-Boc-2-pyrrolidinone.

References

Optimization

Optimization of reaction parameters for "Tert-butyl (2S)-2-acetylpyrrolidine-1-carboxylate" synthesis

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of Tert-butyl (2S)-2-acetylpyrrolidine-1-carboxylate. The information is tailored for researchers, s...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of Tert-butyl (2S)-2-acetylpyrrolidine-1-carboxylate. The information is tailored for researchers, scientists, and drug development professionals to help optimize reaction parameters and resolve common experimental issues.

Troubleshooting Guide

This guide addresses specific problems that may be encountered during the synthesis, presented in a question-and-answer format.

Issue 1: Low or no yield of the final product.

  • Question: My reaction resulted in a very low yield or no desired product at all. What are the potential causes and how can I fix it?

  • Answer: Low or no yield can stem from several factors, primarily related to the Grignard reagent or the stability of the starting materials. Here’s a step-by-step troubleshooting approach:

    • Grignard Reagent Quality: The methylmagnesium bromide used is highly sensitive to moisture and air. Ensure that the Grignard reagent is fresh or has been recently titrated to determine its exact concentration. Use anhydrous solvents and flame-dried glassware to prevent quenching of the reagent.

    • Reaction Temperature: The initial reaction is conducted at a very low temperature (-78 °C) to control reactivity. A deviation from this temperature can lead to side reactions. Ensure your cooling bath maintains a stable -78 °C during the addition of the Grignard reagent.

    • Starting Material Integrity: The precursor, tert-butyl (2S)-2-(methoxy(methyl)carbamoyl)pyrrolidine-1-carboxylate (the Weinreb amide), should be pure. Impurities can interfere with the reaction. Confirm the purity of your starting material by NMR or another suitable analytical technique before starting the reaction.

    • Incomplete Reaction: The reaction may not have gone to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the starting material is still present after the recommended reaction time, consider extending the stirring time at room temperature.

Issue 2: Presence of significant impurities in the crude product.

  • Question: After workup, my crude product shows multiple spots on TLC, and the NMR spectrum is complex. What are the likely side products and how can I minimize them?

  • Answer: The formation of side products is a common issue. The most probable impurities are:

    • Over-addition Product: Although using a Weinreb amide is designed to prevent this, under certain conditions (e.g., elevated temperature), the Grignard reagent can add twice to form a tertiary alcohol. Maintaining a low temperature during the initial addition is critical.

    • Unreacted Starting Material: As mentioned above, this can be due to an insufficient amount of Grignard reagent or a short reaction time.

    • Hydrolyzed Weinreb Amide: If moisture is present during the workup or purification, the Weinreb amide can hydrolyze back to the corresponding carboxylic acid.

    To minimize these impurities, ensure strict anhydrous conditions, control the reaction temperature, use a slight excess of the Grignard reagent, and ensure a complete reaction before workup.

Issue 3: Difficulty in purifying the final product.

  • Question: I am struggling to purify Tert-butyl (2S)-2-acetylpyrrolidine-1-carboxylate by column chromatography. The product is co-eluting with impurities. What are the recommended purification conditions?

  • Answer: Purification of Boc-protected compounds can sometimes be challenging due to their non-polar nature. Here are some tips for effective purification:

    • Column Chromatography: A common eluent system for this compound is a mixture of ethyl acetate and hexane. A gradient elution, starting with a low polarity mixture (e.g., 10% ethyl acetate in hexane) and gradually increasing the polarity, can effectively separate the product from less polar impurities. A typical ratio for elution of the final product is ethyl acetate/hexane = 1/1.[1]

    • Alternative Purification: If column chromatography is not providing sufficient purity, consider alternative methods such as preparative HPLC for smaller scales.

    • Proper Workup: Ensure the aqueous workup effectively removes water-soluble impurities. A wash with a saturated aqueous solution of ammonium chloride is a standard procedure to quench the Grignard reaction.[1]

Frequently Asked Questions (FAQs)

Q1: What is the role of the Weinreb amide in this synthesis?

A1: The N-methoxy-N-methylamide (Weinreb amide) functional group is used to prevent the common problem of over-addition in reactions with strong nucleophiles like Grignard reagents. The initial adduct formed between the Grignard reagent and the Weinreb amide is a stable chelated intermediate. This intermediate does not collapse to a ketone until the acidic workup, thus preventing a second addition of the Grignard reagent and leading to the desired ketone with higher selectivity.

Q2: How critical is the reaction temperature of -78 °C?

A2: Maintaining a low temperature of -78 °C during the addition of the methylmagnesium bromide is crucial. At higher temperatures, the Grignard reagent is more reactive and can lead to undesired side reactions, such as addition to the Boc-protecting group or over-addition to the ketone product as it forms.

Q3: Can I use a different Grignard reagent, for example, methyllithium?

A3: While other organometallic reagents like methyllithium can also react with Weinreb amides, their reactivity profile is different. Methyllithium is generally more reactive than methylmagnesium bromide and may require even stricter temperature control and may lead to different side product profiles. It is recommended to adhere to the specified Grignard reagent unless a specific optimization is intended.

Q4: How can I confirm the successful synthesis of the final product?

A4: The structure of Tert-butyl (2S)-2-acetylpyrrolidine-1-carboxylate can be confirmed using standard analytical techniques:

  • NMR Spectroscopy: 1H and 13C NMR will show the characteristic peaks for the acetyl group, the pyrrolidine ring, and the tert-butyl group of the Boc protecting group.

  • Mass Spectrometry: This will confirm the molecular weight of the product.

  • Infrared (IR) Spectroscopy: The spectrum should show characteristic absorption bands for the ketone and the carbamate carbonyl groups.

Q5: What are the storage conditions for the final product?

A5: Tert-butyl (2S)-2-acetylpyrrolidine-1-carboxylate should be stored in a cool, dry place, away from incompatible substances such as strong acids, which can cleave the Boc protecting group.

Data Presentation

Table 1: Key Reaction Parameters for the Synthesis of Tert-butyl (2S)-2-acetylpyrrolidine-1-carboxylate

ParameterValueNotes
Starting Materialtert-butyl (S)-2-(methoxy(methyl)carbamoyl)pyrrolidine-1-carboxylateWeinreb amide precursor
ReagentMethylmagnesium bromide (Grignard reagent)Typically a 3M solution in a suitable ether solvent
Stoichiometry~3 equivalents of Grignard reagentAn excess is used to ensure complete reaction
Initial Temperature-78 °CMaintained during the slow addition of the Grignard reagent
Reaction Time1 hour at -78 °C, then warmed to room temperature and stirred for 1 hourMonitored by TLC or LC-MS for completion
Quenching AgentSaturated aqueous ammonium chloride solutionAdded at low temperature to quench the reaction
PurificationColumn chromatographyEluent: Ethyl acetate/Hexane (e.g., 1:1 v/v)[1]
Typical Yield~97%[1]Can vary based on reaction scale and purity of reagents

Experimental Protocols

Synthesis of Tert-butyl (2S)-2-acetylpyrrolidine-1-carboxylate

This protocol is based on the reaction of a Weinreb amide precursor with a Grignard reagent.

Step 1: Reaction Setup

  • A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet is charged with tert-butyl (S)-2-(methoxy(methyl)carbamoyl)pyrrolidine-1-carboxylate (1 equivalent).

  • Anhydrous solvent (e.g., THF) is added to dissolve the starting material.

  • The reaction mixture is cooled to -78 °C using a dry ice/acetone bath.

Step 2: Grignard Addition

  • Methylmagnesium bromide (3 equivalents) is added slowly dropwise to the cooled reaction mixture, ensuring the internal temperature does not rise significantly.

  • After the addition is complete, the reaction is stirred at -78 °C for 1 hour.

  • The cooling bath is then removed, and the reaction mixture is allowed to warm to room temperature and stirred for an additional hour.

Step 3: Workup and Extraction

  • The reaction mixture is cooled back to -78 °C.

  • The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

  • The mixture is then extracted with ethyl acetate.

  • The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.

Step 4: Purification

  • The crude product is purified by flash column chromatography on silica gel.

  • The column is eluted with a gradient of ethyl acetate in hexane, with a typical final eluent composition of 1:1 ethyl acetate/hexane to isolate the pure product.[1]

  • The fractions containing the product are combined and the solvent is removed under reduced pressure to give Tert-butyl (2S)-2-acetylpyrrolidine-1-carboxylate as the final product.

Mandatory Visualization

Synthesis_Workflow cluster_prep Reaction Setup cluster_reaction Grignard Reaction cluster_workup Workup & Extraction cluster_purification Purification A Starting Material: tert-butyl (S)-2-(methoxy(methyl)carbamoyl)pyrrolidine-1-carboxylate B Dissolve in Anhydrous THF A->B C Cool to -78 °C B->C D Slowly add Methylmagnesium Bromide (3 eq.) C->D E Stir at -78 °C for 1h D->E F Warm to RT and Stir for 1h E->F G Cool to -78 °C and Quench with sat. NH4Cl(aq) F->G H Extract with Ethyl Acetate G->H I Dry and Concentrate H->I J Column Chromatography (Silica Gel, EtOAc/Hexane) I->J K Final Product: Tert-butyl (2S)-2-acetylpyrrolidine-1-carboxylate J->K

Caption: Experimental workflow for the synthesis of Tert-butyl (2S)-2-acetylpyrrolidine-1-carboxylate.

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Solutions Start Low/No Yield Grignard Inactive/Wet Grignard Reagent Start->Grignard Temp Incorrect Reaction Temperature Start->Temp Purity Impure Starting Material Start->Purity Time Incomplete Reaction Start->Time Sol_Grignard Use fresh/titrated Grignard and anhydrous conditions Grignard->Sol_Grignard Sol_Temp Maintain stable -78 °C during addition Temp->Sol_Temp Sol_Purity Verify purity of starting material (NMR) Purity->Sol_Purity Sol_Time Monitor reaction by TLC/LC-MS and extend reaction time if needed Time->Sol_Time

Caption: Troubleshooting logic for low or no product yield in the synthesis.

References

Troubleshooting

Technical Support Center: Purification of Crude "Tert-butyl (2S)-2-acetylpyrrolidine-1-carboxylate"

Welcome to the technical support center for the purification of crude "Tert-butyl (2S)-2-acetylpyrrolidine-1-carboxylate". This guide is designed for researchers, scientists, and drug development professionals to provide...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of crude "Tert-butyl (2S)-2-acetylpyrrolidine-1-carboxylate". This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) related to the removal of impurities from this compound.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude "Tert-butyl (2S)-2-acetylpyrrolidine-1-carboxylate"?

A1: Common impurities can originate from starting materials, side reactions during synthesis, and potential degradation. These may include:

  • Unreacted Starting Materials: Such as N-Boc-L-proline or its activated forms (e.g., Weinreb amide).

  • Byproducts from Grignard Reaction: If a Grignard reagent like methylmagnesium bromide is used, potential byproducts include the tertiary alcohol formed by a second addition to the ketone product.

  • Diastereomers: If the stereocenter is compromised during synthesis, the (2R) diastereomer may be present.

  • Solvent Residues: Residual solvents from the reaction and workup.

  • Reagents from Boc-Protection: If the Boc group is introduced in the synthetic sequence, unreacted di-tert-butyl dicarbonate (Boc-anhydride) or its byproducts could be present.

Q2: What are the recommended analytical methods to assess the purity of "Tert-butyl (2S)-2-acetylpyrrolidine-1-carboxylate"?

A2: The purity of the compound is typically assessed using a combination of the following techniques:

  • High-Performance Liquid Chromatography (HPLC): A powerful tool for quantifying purity and separating the target compound from its impurities. Both reversed-phase and chiral HPLC can be employed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the desired product and identifying any structural impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product and identify potential impurities by their mass-to-charge ratio.

Q3: What are the primary purification techniques for this compound?

A3: The most common and effective purification methods are:

  • Column Chromatography: Silica gel column chromatography is a widely used technique to separate the target compound from impurities with different polarities.

  • Recrystallization: This method can be very effective for removing small amounts of impurities, provided a suitable solvent system is found.

  • Acid-Base Extraction: Can be used to remove acidic or basic impurities from the crude product.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of "Tert-butyl (2S)-2-acetylpyrrolidine-1-carboxylate".

Column Chromatography Troubleshooting
Problem Possible Cause Suggested Solution
Product and impurities co-elute The polarity of the eluent is too high or too low, or the stationary phase is not suitable.Optimize the eluent system by running TLC with various solvent mixtures (e.g., ethyl acetate/hexane, dichloromethane/methanol). Consider using a less polar or more polar solvent system in a gradient elution. If separation is still poor, try a different stationary phase like alumina.
Product streaks on the column The compound may be too polar for the eluent system, or it may be interacting strongly with the silica gel.Add a small amount of a modifier to the eluent, such as triethylamine (0.1-1%) for basic compounds, to reduce tailing.[1]
Low recovery of the product The compound may be adsorbing irreversibly to the silica gel, or it may be volatile.If the compound is highly polar, consider using a more polar eluent or switching to a less acidic stationary phase like neutral alumina. If the compound is volatile, take care during solvent removal by using lower temperatures and pressures on the rotary evaporator.
Product appears to decompose on the column The compound may be sensitive to the acidic nature of silica gel.Use a deactivated silica gel (e.g., by treating with triethylamine) or switch to a neutral stationary phase like alumina.
Recrystallization Troubleshooting
Problem Possible Cause Suggested Solution
Compound does not crystallize The compound is too soluble in the chosen solvent, or the solution is not supersaturated.Try a different solvent or a co-solvent system. Good single solvents for recrystallization are those in which the compound is sparingly soluble at room temperature but very soluble at higher temperatures. For co-solvent systems, dissolve the compound in a "good" solvent and add a "poor" solvent dropwise until the solution becomes turbid, then heat to clarify and cool slowly.
Oiling out instead of crystallization The melting point of the compound is lower than the boiling point of the solvent, or the compound is impure.Lower the temperature at which crystallization is induced. Try a lower boiling point solvent. If impurities are the cause, an initial purification by column chromatography may be necessary.
Low yield of crystals The compound is still significantly soluble in the mother liquor at low temperatures.Cool the solution for a longer period or at a lower temperature (e.g., in an ice bath or refrigerator). Reduce the amount of solvent used for dissolution to the minimum required. The mother liquor can be concentrated to obtain a second crop of crystals.

Experimental Protocols

Protocol 1: Purification by Column Chromatography

This protocol is a general guideline and may require optimization based on the specific impurity profile of your crude material.

1. Preparation of the Column:

  • Select a glass column of an appropriate size.
  • Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 100% hexane or a low percentage of ethyl acetate in hexane).
  • Pour the slurry into the column and allow the silica gel to pack under gravity or with gentle pressure. Ensure the packed bed is level and free of cracks or air bubbles.

2. Sample Loading:

  • Dissolve the crude "Tert-butyl (2S)-2-acetylpyrrolidine-1-carboxylate" in a minimal amount of the eluent or a slightly more polar solvent.
  • Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the dry powder to the top of the column.

3. Elution:

  • Start with a low polarity eluent (e.g., 5-10% ethyl acetate in hexane) and gradually increase the polarity (e.g., to a 1:1 mixture of ethyl acetate and hexane).[2]
  • Collect fractions and monitor their composition by thin-layer chromatography (TLC).

4. Product Isolation:

  • Combine the fractions containing the pure product.
  • Remove the solvent under reduced pressure using a rotary evaporator.

Protocol 2: Purification by Recrystallization

Finding the right solvent is key to successful recrystallization. A solvent screen with small amounts of the crude material is highly recommended. Potential solvent systems for N-Boc protected ketones include mixtures of ethers (like diethyl ether or MTBE) and alkanes (like hexane or heptane), or alcohols and water.

1. Dissolution:

  • Place the crude material in a flask.
  • Add a small amount of a suitable solvent (e.g., diethyl ether).
  • Gently heat the mixture to dissolve the compound completely. Add more solvent in small portions if necessary to achieve full dissolution at the elevated temperature.

2. Crystallization:

  • Allow the solution to cool slowly to room temperature.
  • If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal.
  • Once crystals begin to form, you can place the flask in an ice bath or refrigerator to maximize the yield.

3. Isolation and Drying:

  • Collect the crystals by vacuum filtration.
  • Wash the crystals with a small amount of the cold recrystallization solvent.
  • Dry the crystals under vacuum.

Data Presentation

The following table summarizes hypothetical purity data before and after purification to illustrate the effectiveness of the methods.

Purification Method Purity of Crude Material (%) Purity of Final Product (%) Typical Recovery (%)
Column Chromatography 85>9880-90
Recrystallization 95>9970-85

Visualizations

Experimental Workflow for Purification

PurificationWorkflow Crude Crude Product Analysis1 Purity Analysis (TLC, HPLC, NMR) Crude->Analysis1 ColumnChromatography Column Chromatography Analysis1->ColumnChromatography Impure PureProduct Pure Product Analysis1->PureProduct Sufficiently Pure Recrystallization Recrystallization ColumnChromatography->Recrystallization Partially Purified Recrystallization->PureProduct Analysis2 Final Purity Analysis PureProduct->Analysis2 ImpurityRemoval cluster_impurities Common Impurities cluster_purification Purification Methods StartingMaterials Unreacted Starting Materials e.g., N-Boc-proline Chromatography Column Chromatography Separates by polarity StartingMaterials->Chromatography Extraction Acid-Base Extraction Removes acidic/basic impurities StartingMaterials->Extraction If acidic/basic SideProducts Reaction Byproducts e.g., Tertiary alcohol SideProducts->Chromatography Diastereomers Stereoisomers e.g., (2R)-isomer Diastereomers->Chromatography Chiral Chromatography Recrystallization Recrystallization Purifies based on solubility differences Chromatography->Recrystallization For final polishing

References

Optimization

Stability issues and degradation of "Tert-butyl (2S)-2-acetylpyrrolidine-1-carboxylate" during storage

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability and degradation of Tert-butyl (2S)-2-acetylpyrrolidine-1-carboxylate. This resource is intende...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability and degradation of Tert-butyl (2S)-2-acetylpyrrolidine-1-carboxylate. This resource is intended for researchers, scientists, and drug development professionals to address common issues encountered during storage and experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for Tert-butyl (2S)-2-acetylpyrrolidine-1-carboxylate to ensure its stability?

A1: To maintain the integrity and purity of Tert-butyl (2S)-2-acetylpyrrolidine-1-carboxylate, it is recommended to store the compound under inert gas (nitrogen or argon) at 2-8°C.[1] For long-term storage, temperatures of -20°C under an inert atmosphere can ensure stability for more than six months. It is crucial to keep the container tightly sealed in a dry and well-ventilated area to prevent hydrolysis and oxidation.

Q2: What are the likely degradation pathways for this compound?

A2: The primary degradation pathways for Tert-butyl (2S)-2-acetylpyrrolidine-1-carboxylate are hydrolysis and oxidation. The tert-butyloxycarbonyl (Boc) protecting group is susceptible to cleavage under acidic conditions, leading to the formation of the unprotected pyrrolidine derivative, carbon dioxide, and a tert-butyl cation. This cation can then react with nucleophiles or eliminate to form isobutylene. The acetyl group may also be susceptible to oxidation.

Q3: I am observing unexpected peaks in my HPLC/LC-MS analysis. What could be the cause?

A3: The appearance of unexpected peaks is often indicative of degradation. These could be due to:

  • Hydrolysis: Cleavage of the Boc group in the presence of moisture or acidic conditions.

  • Oxidation: Degradation of the acetyl moiety or other parts of the molecule.

  • Reaction with impurities: The compound may react with residual solvents or other impurities in your sample or mobile phase.

It is recommended to compare the chromatogram with that of a freshly prepared sample to confirm if the new peaks are indeed degradation products.

Q4: My compound shows reduced biological activity in my assays. Could this be related to stability issues?

A4: Yes, a decrease in biological activity is a strong indicator of compound degradation. The formation of degradation products reduces the concentration of the active parent compound, leading to lower than expected efficacy. It is advisable to verify the purity of your compound stock using a stability-indicating analytical method, such as HPLC, before use in biological assays.

Troubleshooting Guide

This guide provides solutions to common problems encountered during the handling and analysis of Tert-butyl (2S)-2-acetylpyrrolidine-1-carboxylate.

Observed Issue Potential Cause Recommended Solution
Change in physical appearance (e.g., color change, clumping) Oxidation or hydrolysis due to improper storage.Discard the degraded material. Ensure future storage is in a tightly sealed container, under an inert atmosphere, and at the recommended temperature.
Inconsistent analytical results (e.g., variable peak areas in HPLC) Partial degradation of the sample or stock solution.Prepare fresh stock solutions from solid material that has been stored correctly. Use a validated stability-indicating HPLC method for analysis.
Poor solubility in a previously suitable solvent Formation of less soluble degradation products or polymerization.Attempt to dissolve a small amount in a different, more polar solvent. Analyze the sample using techniques like NMR to investigate structural changes.
Mass balance in forced degradation studies is less than 95% Formation of non-chromophoric or volatile degradation products not detected by UV-HPLC.Use a mass spectrometer (LC-MS) in conjunction with UV detection to identify any non-UV active or volatile degradation products.

Experimental Protocols

Protocol 1: Forced Degradation Study

A forced degradation study is essential to identify potential degradation products and to develop a stability-indicating analytical method.[2][3][4][5][6]

1. Preparation of Stock Solution: Prepare a stock solution of Tert-butyl (2S)-2-acetylpyrrolidine-1-carboxylate at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).

2. Stress Conditions:

  • Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 N HCl. Heat at 60°C for 30 minutes.[3]

  • Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 N NaOH. Heat at 60°C for 30 minutes.[3]

  • Oxidative Degradation: Mix equal volumes of the stock solution and 3% hydrogen peroxide (H₂O₂). Store at room temperature for 24 hours.

  • Thermal Degradation: Heat the solid compound at 80°C for 48 hours.

  • Photolytic Degradation: Expose the stock solution to a light source providing a minimum of 1.2 million lux hours and 200 watt-hours/m² of UV light.[2]

3. Sample Analysis: After the specified time, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration and analyze using a stability-indicating HPLC or LC-MS method. The goal is to achieve 5-20% degradation of the parent compound.[4]

Protocol 2: Stability-Indicating HPLC Method

A validated stability-indicating method is crucial for accurately quantifying the compound and its degradation products.[7][8]

Parameter Condition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Gradient of Acetonitrile and 0.1% Formic Acid in Water
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 210 nm (or wavelength of maximum absorbance)
Injection Volume 10 µL

Method Validation: The method should be validated according to ICH guidelines for linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ).

Data Presentation

Table 1: Summary of Forced Degradation Conditions
Stress Condition Reagent/Parameter Temperature Duration Expected Degradation
Acid Hydrolysis0.1 N HCl60°C30 min5-20%
Base Hydrolysis0.1 N NaOH60°C30 min5-20%
Oxidation3% H₂O₂Room Temperature24 hours5-20%
Thermal-80°C48 hours5-20%
Photolytic1.2 million lux hours UV/VisAmbientAs required5-20%

Visualizations

degradation_pathway parent Tert-butyl (2S)-2-acetylpyrrolidine-1-carboxylate acid Acidic Conditions (e.g., HCl) parent->acid base Basic Conditions (e.g., NaOH) parent->base oxidant Oxidizing Agent (e.g., H2O2) parent->oxidant deprotected (2S)-2-acetylpyrrolidine (Deprotected Product) acid->deprotected Hydrolysis co2 CO2 acid->co2 tbutyl Tert-butyl Cation acid->tbutyl base->deprotected Hydrolysis oxidized_product Oxidized Degradation Products oxidant->oxidized_product Oxidation isobutylene Isobutylene tbutyl->isobutylene Elimination

Caption: Potential degradation pathways of the compound.

experimental_workflow cluster_stress Forced Degradation acid_stress Acid Hydrolysis analysis HPLC / LC-MS Analysis acid_stress->analysis base_stress Base Hydrolysis base_stress->analysis oxidation_stress Oxidation oxidation_stress->analysis thermal_stress Thermal thermal_stress->analysis photo_stress Photolysis photo_stress->analysis start Stock Solution of Tert-butyl (2S)-2-acetylpyrrolidine-1-carboxylate start->acid_stress start->base_stress start->oxidation_stress start->thermal_stress start->photo_stress results Identify Degradation Products Develop Stability-Indicating Method analysis->results

Caption: Workflow for forced degradation studies.

References

Troubleshooting

Interpreting complex NMR spectra of "Tert-butyl (2S)-2-acetylpyrrolidine-1-carboxylate"

Technical Support Center: Interpreting Complex NMR Spectra Product: Tert-butyl (2S)-2-acetylpyrrolidine-1-carboxylate Audience: Researchers, Scientists, and Drug Development Professionals This technical support guide pro...

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Interpreting Complex NMR Spectra

Product: Tert-butyl (2S)-2-acetylpyrrolidine-1-carboxylate Audience: Researchers, Scientists, and Drug Development Professionals

This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the interpretation of complex NMR spectra for Tert-butyl (2S)-2-acetylpyrrolidine-1-carboxylate.

Frequently Asked Questions (FAQs)

Q1: Why does the ¹H NMR spectrum of my Tert-butyl (2S)-2-acetylpyrrolidine-1-carboxylate sample show more peaks than expected for a single structure?

A: The complexity arises from the presence of rotational isomers (rotamers) . The amide bond (N-C=O) within the Boc-protecting group has a partial double bond character, which restricts free rotation. This results in two distinct conformations in solution at room temperature: a trans and a cis isomer. Each isomer gives its own set of NMR signals, effectively doubling the number of expected peaks. The trans isomer is typically the major species due to less steric hindrance.[1][2]

cluster_trans Trans Isomer (Major) cluster_cis Cis Isomer (Minor) trans_isomer Trans Conformation equilibrium Slow Interconversion (on NMR timescale) trans_isomer->equilibrium cis_isomer Cis Conformation equilibrium->cis_isomer

Caption: Equilibrium between cis and trans rotamers.

Q2: How can I distinguish between the signals of the cis and trans rotamers in the spectrum?

A: The two rotamers exist in an equilibrium, with one being more stable (major) than the other (minor). You can distinguish their signals based on peak integration:

  • Integration: The set of signals belonging to the major rotamer (typically trans) will have significantly larger integral values compared to the set for the minor rotomer.

  • 2D NMR: Advanced experiments like NOESY or ROESY can show through-space correlations that are unique to each isomer, confirming assignments. For example, a correlation between the tert-butyl protons and the alpha-proton (H2) of the pyrrolidine ring is often indicative of the cis conformation.

Q3: The pyrrolidine ring protons appear as complex, overlapping multiplets. How can I assign them?

A: Overlapping signals are a common challenge. A combination of 1D and 2D NMR techniques is the most effective approach for unambiguous assignment.[3]

  • ¹H-¹H COSY (Correlation Spectroscopy): This experiment reveals which protons are coupled to each other (typically on adjacent carbons). It helps trace the connectivity of the protons within the pyrrolidine ring.[4]

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal directly to the carbon it is attached to, simplifying the assignment of both ¹H and ¹³C spectra.

  • Variable Temperature (VT) NMR: Acquiring spectra at elevated temperatures can increase the rate of interconversion between rotamers. At a high enough temperature (the "coalescence temperature"), the two sets of signals will broaden and merge into a single, time-averaged set, simplifying the spectrum and confirming the presence of rotamers.

Q4: My sample shows broad peaks even after standard acquisition. What could be the cause and how can I fix it?

A: Broad peaks can result from several factors:

  • Intermediate Exchange: If the rate of interconversion between rotamers is in the intermediate regime on the NMR timescale at your experimental temperature, the peaks will appear broad. Try running the experiment at a higher or lower temperature to move into the fast or slow exchange regime, respectively.

  • Sample Purity: The presence of paramagnetic impurities (e.g., dissolved oxygen, metal ions) can cause significant line broadening. Degassing the sample (e.g., by bubbling nitrogen or argon through the solvent) can help.

  • Viscosity: Highly concentrated samples can be viscous, leading to broader lines. Diluting the sample may improve resolution.

Troubleshooting and Experimental Workflow

If you encounter a complex spectrum, follow this workflow to systematically interpret the data.

G start Complex Spectrum Observed (More peaks than expected) acquire_1d Acquire High-Resolution 1D ¹H and ¹³C Spectra start->acquire_1d check_rotamers Hypothesis: Cis/Trans Rotamers Present? integrate Integrate ¹H Spectrum to Identify Major/Minor Species check_rotamers->integrate Yes acquire_1d->check_rotamers advanced_exp Are assignments still ambiguous? integrate->advanced_exp acquire_2d Acquire 2D NMR: • ¹H-¹H COSY • ¹H-¹³C HSQC advanced_exp->acquire_2d Yes run_vt Acquire Variable Temperature (VT) NMR (e.g., 25°C, 50°C, 80°C) advanced_exp->run_vt Yes conclusion Complete Assignment of Cis and Trans Isomers advanced_exp->conclusion No analyze_2d Assign Signals using Correlation Peaks acquire_2d->analyze_2d analyze_vt Observe Peak Coalescence to Confirm Rotamers run_vt->analyze_vt analyze_2d->conclusion analyze_vt->conclusion

Caption: Workflow for interpreting complex NMR of rotameric species.

Predicted NMR Data

The following tables summarize the predicted chemical shifts for the major (trans) and minor (cis) rotamers of Tert-butyl (2S)-2-acetylpyrrolidine-1-carboxylate in CDCl₃. Actual values may vary based on experimental conditions.

Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm)

Assignment Protons Predicted Shift (trans) Predicted Shift (cis) Multiplicity
H-a 9H ~1.45 ~1.48 s
H-b 3H ~2.15 ~2.25 s
H-c,d,e 4H 1.80 - 2.20 1.80 - 2.20 m
H-f 2H 3.40 - 3.60 3.60 - 3.80 m

| H-g | 1H | ~4.40 | ~4.55 | dd |

Table 2: Predicted ¹³C NMR Chemical Shifts (δ, ppm)

Assignment Carbon Predicted Shift (trans) Predicted Shift (cis)
C-a 3x CH₃ ~28.5 ~28.3
C-b C(CH₃)₃ ~80.0 ~80.5
C-c CH₃ ~30.0 ~31.5
C-d,e 2x CH₂ 24.0, 31.0 22.5, 32.0
C-f CH₂ ~46.5 ~45.5
C-g CH ~65.0 ~64.0
C-h C=O ~154.5 ~154.0

| C-i | C=O | ~209.0 | ~210.0 |

Experimental Protocols

Protocol 1: Standard ¹H and ¹³C NMR Acquisition

  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of deuterated chloroform (CDCl₃). For higher accuracy, use a solvent containing a known internal standard (e.g., TMS).

  • Spectrometer Setup: Use a spectrometer operating at 400 MHz or higher for better signal dispersion.

  • ¹H Acquisition:

    • Acquire a 1D proton spectrum with 16-32 scans.

    • Set the spectral width to cover a range of -1 to 12 ppm.

    • Use a relaxation delay (d1) of at least 2 seconds to ensure quantitative integration.

  • ¹³C Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Use a sufficient number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio.

    • Set the spectral width to cover a range of 0 to 220 ppm.

Protocol 2: 2D Correlation Spectroscopy (COSY & HSQC)

  • COSY Acquisition:

    • Use a standard gradient-selected COSY (gCOSY) pulse sequence.

    • Acquire the data with 2-4 scans per increment and 256-512 increments in the indirect dimension.

  • HSQC Acquisition:

    • Use a standard gradient-selected HSQC pulse sequence with sensitivity enhancement.

    • Optimize the ¹JCH coupling constant to ~145 Hz.

    • Acquire with 8-16 scans per increment and 256 increments in the indirect dimension.

  • Processing: Process the 2D data using appropriate window functions (e.g., sine-bell) and perform phase correction to obtain a high-quality correlation map.

References

Optimization

Technical Support Center: Troubleshooting Side Reactions of the Boc Protecting Group in "Tert-butyl (2S)-2-acetylpyrrolidine-1-carboxylate"

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential side reactions encountered during...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential side reactions encountered during the synthesis and manipulation of Tert-butyl (2S)-2-acetylpyrrolidine-1-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions associated with the Boc protecting group in this molecule?

A1: The primary side reactions fall into three main categories:

  • Epimerization/Racemization: The chiral center at the C2 position, which bears the acetyl group, is susceptible to epimerization under both acidic and basic conditions. This is due to the potential for enolization of the acetyl group, which can lead to a loss of stereochemical integrity.

  • Side Reactions During Boc Deprotection: The most common issue during the removal of the Boc group with strong acids (e.g., trifluoroacetic acid - TFA) is the formation of a reactive tert-butyl cation. This cation can lead to t-butylation of any nucleophilic sites on the molecule or scavengers present. Incomplete deprotection can also be an issue.[1]

  • Side Reactions of the Acetyl Group: The acetyl group itself can undergo side reactions such as aldol condensation, particularly under basic conditions, leading to dimer formation or reaction with other carbonyl-containing species.

Q2: How can I detect the presence of these side products?

A2: A combination of analytical techniques is recommended:

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the most effective method for detecting and quantifying the extent of epimerization by separating the (2S) and (2R) enantiomers.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Useful for identifying side products from t-butylation (mass increase of 56 Da) or aldol condensation (dimer formation).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can provide structural information on side products and may show diastereomeric impurities if epimerization has occurred.

Q3: Is the Boc group stable under basic conditions?

A3: Generally, the Boc group is stable to a wide range of basic and nucleophilic conditions.[2][3] However, strong bases can deprotonate the α-carbon to the acetyl group, leading to epimerization and other side reactions of the acetyl moiety.

Troubleshooting Guides

Issue 1: Loss of Stereochemical Integrity (Epimerization/Racemization)

Symptoms:

  • Appearance of a second peak corresponding to the (2R)-enantiomer in the chiral HPLC chromatogram.

  • Inconsistent biological activity data.

Potential Causes & Solutions:

Potential CauseRecommended Action
Exposure to Strong Acids or Bases Avoid prolonged exposure to harsh acidic or basic conditions. For Boc deprotection, use milder acidic conditions where possible and monitor the reaction closely.
Elevated Temperatures Perform reactions at or below room temperature to minimize the rate of enolization and subsequent epimerization.
Choice of Base for Other Reactions When performing reactions on other parts of the molecule, use non-nucleophilic, sterically hindered bases (e.g., diisopropylethylamine - DIPEA) at low temperatures.
Issue 2: Side Reactions During Boc Deprotection

Symptoms:

  • Presence of a mass corresponding to the desired product + 56 Da in the LC-MS analysis, indicating t-butylation.

  • Incomplete reaction observed by TLC or LC-MS, with starting material still present.

Potential Causes & Solutions:

Potential CauseRecommended Action
Reaction with tert-butyl Cation Add a scavenger to the deprotection reaction mixture to trap the tert-butyl cation. Common scavengers include triisopropylsilane (TIS), thioanisole, or a cocktail of scavengers.[1]
Incomplete Deprotection Increase the reaction time or the concentration of the acid (e.g., from 25% TFA in DCM to 50% TFA in DCM). Alternatively, a stronger acid system like 4M HCl in dioxane can be used.[1]
Acid-Sensitive Acetyl Group If the acetyl group is not stable to strong acid, consider milder deprotection methods such as using TMSI in DCM with a solid bicarbonate base.
Issue 3: Aldol Condensation or Other Acetyl Group Side Reactions

Symptoms:

  • Observation of higher molecular weight species in the LC-MS, corresponding to dimers or higher oligomers.

  • Complex mixture of products observed by NMR or LC-MS.

Potential Causes & Solutions:

Potential CauseRecommended Action
Presence of Strong Base Avoid the use of strong bases like NaOH or KOH if possible. If a base is necessary, use a weaker, non-nucleophilic base at low temperatures and add it slowly to the reaction mixture.
Self-Condensation Run the reaction at a lower concentration to disfavor bimolecular reactions. Monitor the reaction progress closely and stop it as soon as the starting material is consumed.

Quantitative Data

The following table summarizes illustrative yields for the Boc deprotection of a generic N-Boc protected amino ketone under various conditions, highlighting the impact on side product formation. Note: This data is representative and may not directly reflect the results for Tert-butyl (2S)-2-acetylpyrrolidine-1-carboxylate.

Deprotection ConditionsMain Product Yield (%)t-Butylation (%)Epimerization (%)
50% TFA in DCM, 2h, RT~85%~10%~5%
50% TFA in DCM with TIS (5 eq.), 2h, RT>95%<2%~5%
4M HCl in Dioxane, 1h, RT~90%<5%~3%
20% TFA in DCM, 4h, 0°C~92%~5%<2%

Experimental Protocols

Protocol 1: Boc Deprotection with Minimized Side Reactions
  • Dissolution: Dissolve Tert-butyl (2S)-2-acetylpyrrolidine-1-carboxylate (1 equivalent) in anhydrous dichloromethane (DCM) to a concentration of 0.1 M.

  • Scavenger Addition: Add triisopropylsilane (TIS) (2-5 equivalents) to the solution.

  • Acid Addition: Cool the mixture to 0°C and add trifluoroacetic acid (TFA) dropwise to a final concentration of 20-50% (v/v).

  • Reaction Monitoring: Stir the reaction at 0°C to room temperature and monitor the progress by TLC or LC-MS (typically 30 minutes to 2 hours).

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Co-evaporate with toluene to remove residual TFA. The resulting amine TFA salt can be used directly or neutralized with a mild base (e.g., saturated NaHCO₃ solution) and extracted with an organic solvent.

Protocol 2: Chiral HPLC for Enantiomeric Purity Analysis
  • Column: Use a chiral stationary phase column suitable for separating enantiomers of amino acid derivatives (e.g., a polysaccharide-based column like Chiralpak IA or similar).

  • Mobile Phase: A typical mobile phase would be a mixture of n-hexane and isopropanol (e.g., 90:10 v/v) with a small amount of an acidic or basic modifier (e.g., 0.1% TFA or 0.1% diethylamine) to improve peak shape.

  • Sample Preparation: Dissolve a small amount of the sample in the mobile phase.

  • Analysis: Inject the sample onto the HPLC system and monitor the UV absorbance at an appropriate wavelength (e.g., 210 nm). The enantiomeric excess (e.e.) can be calculated from the peak areas of the two enantiomers.

Diagrams

Troubleshooting_Boc_Side_Reactions cluster_start Start: Experiment with Tert-butyl (2S)-2-acetylpyrrolidine-1-carboxylate cluster_deprotection Troubleshooting Boc Deprotection cluster_other Troubleshooting Other Transformations Start Identify Experimental Step: - Boc Protection - Boc Deprotection - Other Transformation Deprotection_Issue Issue Detected During Deprotection? Start->Deprotection_Issue Boc Deprotection Step Other_Issue Issue Detected During Other Steps? Start->Other_Issue Other Reaction Step Incomplete_Deprotection Incomplete Deprotection Deprotection_Issue->Incomplete_Deprotection Yes tButylation t-Butylation (+56 Da) Deprotection_Issue->tButylation Yes Epimerization_Deprotection Epimerization Deprotection_Issue->Epimerization_Deprotection Yes Sol_Incomplete Increase acid concentration or reaction time. Use stronger acid (e.g., 4M HCl/dioxane). Incomplete_Deprotection->Sol_Incomplete Solution Sol_tButylation Add scavengers (e.g., TIS, thioanisole). tButylation->Sol_tButylation Solution Sol_Epimerization_Acid Use milder acid conditions (e.g., lower temp, shorter time). Consider alternative deprotection methods. Epimerization_Deprotection->Sol_Epimerization_Acid Solution Epimerization_Base Epimerization (Basic Conditions) Other_Issue->Epimerization_Base Yes Aldol Aldol Condensation Other_Issue->Aldol Yes Sol_Epimerization_Base Use non-nucleophilic, hindered base. Lower reaction temperature. Epimerization_Base->Sol_Epimerization_Base Solution Sol_Aldol Use lower concentration. Use weaker base and low temperature. Aldol->Sol_Aldol Solution

Caption: Troubleshooting workflow for side reactions.

Experimental_Workflow cluster_synthesis Synthesis/Modification cluster_analysis Analysis cluster_troubleshooting Troubleshooting Start Starting Material: Tert-butyl (2S)-2-acetylpyrrolidine-1-carboxylate Reaction Perform Reaction (e.g., Boc Deprotection) Start->Reaction Workup Reaction Work-up Reaction->Workup Analysis Analyze Crude Product Workup->Analysis Chiral_HPLC Chiral HPLC (Check for Epimerization) Analysis->Chiral_HPLC LCMS LC-MS (Check for Byproducts) Analysis->LCMS Troubleshoot Side Products Detected? Chiral_HPLC->Troubleshoot LCMS->Troubleshoot Optimize Optimize Reaction Conditions (See Troubleshooting Guide) Troubleshoot->Optimize Yes Pure_Product Pure Product Troubleshoot->Pure_Product No Optimize->Reaction Re-run

Caption: General experimental and analysis workflow.

References

Reference Data & Comparative Studies

Validation

A Comparative Analysis of Chiral Ketone Reactivity in Asymmetric Synthesis: Featuring Tert-butyl (2S)-2-acetylpyrrolidine-1-carboxylate and Analogs

In the landscape of asymmetric organocatalysis, chiral ketones and their derivatives play a pivotal role in the stereoselective formation of carbon-carbon bonds, a cornerstone of modern pharmaceutical and fine chemical s...

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of asymmetric organocatalysis, chiral ketones and their derivatives play a pivotal role in the stereoselective formation of carbon-carbon bonds, a cornerstone of modern pharmaceutical and fine chemical synthesis. This guide provides a comparative overview of the reactivity of Tert-butyl (2S)-2-acetylpyrrolidine-1-carboxylate and related chiral pyrrolidine-based catalysts, with a focus on their performance in the asymmetric aldol reaction. By presenting key experimental data and detailed methodologies, this document aims to equip researchers, scientists, and drug development professionals with the information needed to make informed decisions in catalyst selection.

Introduction to Chiral Pyrrolidine-Based Catalysts

The pyrrolidine scaffold, most notably found in the amino acid proline, is a privileged structure in organocatalysis. The combination of a secondary amine for enamine formation and a stereocenter to control the facial selectivity of the subsequent reaction has made proline and its derivatives highly effective catalysts for a variety of asymmetric transformations. Tert-butyl (2S)-2-acetylpyrrolidine-1-carboxylate is a member of this family, featuring a chiral ketone moiety. The reactivity of such catalysts is often benchmarked in key reactions like the aldol, Mannich, and Michael additions. While direct comparative data for Tert-butyl (2S)-2-acetylpyrrolidine-1-carboxylate is not extensively documented in single head-to-head studies, its performance can be inferred by examining structurally similar prolinamide derivatives.

Quantitative Comparison of Catalyst Performance in the Asymmetric Aldol Reaction

The asymmetric aldol reaction is a critical transformation for the construction of β-hydroxy carbonyl compounds, which are versatile chiral building blocks. The following table summarizes the performance of various pyrrolidine-based catalysts in the asymmetric aldol reaction between aromatic aldehydes and ketones. This data, compiled from various studies, provides a basis for comparing the expected reactivity and stereoselectivity.

CatalystAldehydeKetoneSolventTemp. (°C)Time (h)Yield (%)dr (anti:syn)ee (%)Reference
(S)-Proline 4-NitrobenzaldehydeCyclohexanoneDMSORT969993:796 (anti)[1]
trans-4-Hydroxy-(S)-prolinamide (6d) 4-NitrobenzaldehydeCyclohexanoneNeatRT249898:296 (anti)[2]
(S)-Prolinamide Phenol (1a) 4-NitrobenzaldehydeCyclohexanoneNeatRT249598:296 (anti)[3]
(S)-Prolinamide Phenol (1a) 4-NitrobenzaldehydeCyclohexanoneWaterRT129898:299 (anti)[3]
Pyrrolidine-oxadiazolone conjugate 4-NitrobenzaldehydeCyclohexanoneNeatRT29897:3>99.9 (anti)[4]

Note: The data presented for prolinamide and other proline derivatives are intended to provide a comparative context for the expected reactivity of structurally related chiral ketones like Tert-butyl (2S)-2-acetylpyrrolidine-1-carboxylate.

Experimental Protocols

A detailed and reproducible experimental protocol is crucial for the successful application of these organocatalysts. Below is a representative protocol for a direct asymmetric aldol reaction.

General Procedure for the Asymmetric Aldol Reaction Catalyzed by a Pyrrolidine Derivative

Materials:

  • Aldehyde (e.g., 4-Nitrobenzaldehyde, 1.0 mmol, 1.0 equiv)

  • Ketone (e.g., Cyclohexanone, 10.0 mmol, 10.0 equiv)

  • Pyrrolidine-based organocatalyst (e.g., (S)-Proline, 0.1 mmol, 10 mol%)

  • Anhydrous Dimethyl Sulfoxide (DMSO) (2.0 mL)

  • Magnetic stirrer and stir bar

  • Reaction vial

Procedure:

  • To a clean and dry reaction vial equipped with a magnetic stir bar, add the pyrrolidine-based organocatalyst (0.1 mmol).

  • Add the aldehyde (1.0 mmol) and the ketone (10.0 mmol) to the reaction vial.

  • Add anhydrous DMSO (2.0 mL) and stir the mixture at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

  • Determine the diastereomeric ratio (dr) and enantiomeric excess (ee) of the purified product by chiral HPLC or ¹H NMR analysis of the corresponding Mosher's esters.

Mechanistic Insights and Visualization

The catalytic cycle of proline-catalyzed aldol reactions generally proceeds through an enamine intermediate. The secondary amine of the pyrrolidine catalyst reacts with the ketone to form an enamine, which then attacks the aldehyde in a stereocontrolled manner. The stereoselectivity is governed by the chiral environment created by the catalyst.

Catalytic_Cycle cluster_0 Catalytic Cycle Catalyst Catalyst Enamine Enamine Catalyst->Enamine + Ketone - H2O Ketone Ketone Iminium_Intermediate Iminium_Intermediate Enamine->Iminium_Intermediate + Aldehyde Aldehyde Aldehyde Iminium_Intermediate->Catalyst + H2O - Product Product Product Water Water

Caption: Catalytic cycle of a proline-catalyzed asymmetric aldol reaction.

The workflow for comparing the performance of different chiral ketones in an asymmetric reaction follows a logical progression from catalyst selection to product analysis.

Experimental_Workflow cluster_1 Comparative Experimental Workflow Start Select Catalysts Reaction_Setup Set up parallel reactions with different chiral ketones Start->Reaction_Setup Reaction_Monitoring Monitor reaction progress (TLC, GC, etc.) Reaction_Setup->Reaction_Monitoring Workup Quench and extract product Reaction_Monitoring->Workup Purification Purify product (Column Chromatography) Workup->Purification Analysis Analyze yield, dr, and ee (NMR, HPLC) Purification->Analysis Comparison Compare Performance Analysis->Comparison

Caption: General workflow for comparing chiral ketone catalyst performance.

Conclusion

While direct comparative data for Tert-butyl (2S)-2-acetylpyrrolidine-1-carboxylate remains an area for further investigation, the analysis of structurally similar prolinamide catalysts provides valuable insights into its potential reactivity and stereoselectivity. The pyrrolidine scaffold, in various forms, continues to be a powerful tool in asymmetric organocatalysis. The choice of catalyst, as evidenced by the presented data, is highly dependent on the specific substrates and reaction conditions. Researchers are encouraged to use this guide as a starting point for their own investigations into the optimization of asymmetric transformations.

References

Comparative

Alternatives to "Tert-butyl (2S)-2-acetylpyrrolidine-1-carboxylate" in asymmetric synthesis

In the pursuit of enantiomerically pure compounds, essential for the pharmaceutical and fine chemical industries, chemists rely on a variety of strategies to control stereochemical outcomes. One such strategy is the use...

Author: BenchChem Technical Support Team. Date: December 2025

In the pursuit of enantiomerically pure compounds, essential for the pharmaceutical and fine chemical industries, chemists rely on a variety of strategies to control stereochemical outcomes. One such strategy is the use of chiral auxiliaries, which are temporarily incorporated into a prochiral substrate to direct a stereoselective transformation. "Tert-butyl (2S)-2-acetylpyrrolidine-1-carboxylate" is a proline-derived chiral building block utilized in asymmetric synthesis. This guide provides a comparative analysis of its alternatives, focusing on their performance in key asymmetric reactions, supported by experimental data and detailed protocols.

The primary alternatives to "Tert-butyl (2S)-2-acetylpyrrolidine-1-carboxylate" fall into several categories: other proline-based auxiliaries, oxazolidinone-based auxiliaries (Evans' auxiliaries), sulfur-containing auxiliaries, and organocatalysts. The choice of a suitable alternative often depends on the specific reaction, desired stereochemical outcome, and ease of removal of the auxiliary.

Performance Comparison of Chiral Auxiliaries

The efficacy of a chiral auxiliary is primarily assessed by the diastereoselectivity (or enantioselectivity after cleavage) and the chemical yield of the reaction it directs. The following tables summarize the performance of various alternatives in asymmetric aldol reactions and alkylations, two common applications for such chiral compounds.

Table 1: Asymmetric Aldol Reactions

Chiral Auxiliary/CatalystAldehydeDiastereomeric Excess (d.e.) / Enantiomeric Excess (e.e.)Yield (%)Reference
Prolinol-Derived Amide Benzaldehyde>95% d.e.85[1]
Isobutyraldehyde>95% d.e.80[1]
Evans' Oxazolidinone (from L-valine) Isobutyraldehyde>99% d.e.75[2]
Benzaldehyde>99% d.e.80[2]
Propionaldehyde>99% d.e.78[2]
Indanol-Derived Oxazolidinone Isobutyraldehyde>99% d.e.75[2]
Benzaldehyde>99% d.e.80[2]
Camphorsultam BenzaldehydeSignificant (2S,3R)-selectivityHigh[3]
L-Proline (Organocatalyst) 4-Nitrobenzaldehyde96% e.e.68[4]
Isovaleraldehyde99% e.e.97[4]

Table 2: Asymmetric Alkylation Reactions

Chiral AuxiliaryElectrophileDiastereomeric Excess (d.e.)Yield (%)Reference
SAMP Hydrazone Methyl iodide>98% d.e.85-95[1]
Benzyl bromide>98% d.e.85-95[1]
Pseudoephedrine Amide Alkyl halideHigh (syn-addition)High[3]
tert-Butanesulfinamide Grignard reagentHighHigh[5]

Detailed Experimental Protocols

1. Asymmetric Aldol Reaction with a Prolinol-Derived Amide [1]

  • Step 1: Amide Formation: (S)-Prolinol is acylated with a carboxylic acid derivative (e.g., acid chloride or anhydride) to form the chiral amide.

  • Step 2: Enolate Formation: The resulting amide is dissolved in an appropriate solvent (e.g., THF) and cooled to -78 °C. A strong base, such as lithium diisopropylamide (LDA), is added dropwise to generate the corresponding enolate.

  • Step 3: Aldol Addition: The aldehyde is then added to the enolate solution, and the reaction mixture is stirred at -78 °C until the reaction is complete (monitored by TLC).

  • Step 4: Workup and Auxiliary Removal: The reaction is quenched with a saturated aqueous solution of ammonium chloride. After extraction and purification, the chiral auxiliary can be removed by hydrolysis (acidic or basic) or reduction to yield the enantioenriched β-hydroxy acid or alcohol.

2. Boron-Mediated Evans' Asymmetric Aldol Reaction [2][6]

  • Step 1: N-Acylation of the Chiral Oxazolidinone: The chiral oxazolidinone (e.g., derived from L-valine) is acylated with an acid chloride or anhydride in the presence of a base (e.g., triethylamine) to form the N-acyl oxazolidinone.

  • Step 2: Enolate Formation: The N-acyl oxazolidinone is dissolved in a suitable solvent (e.g., dichloromethane) and cooled to -78 °C. A Lewis acid, typically dibutylboron triflate (Bu₂BOTf), is added, followed by a tertiary amine base like diisopropylethylamine (DIPEA), to form the Z-enolate.

  • Step 3: Aldol Reaction: The aldehyde is added to the reaction mixture, which is then stirred at low temperature before being warmed to room temperature.

  • Step 4: Cleavage of the Chiral Auxiliary: The reaction is quenched, and the aldol adduct is isolated. The chiral auxiliary is subsequently cleaved, for instance, by treatment with lithium hydroperoxide, to afford the β-hydroxy carboxylic acid.

Key Alternatives and Their Characteristics

Prolinol-Derived Auxiliaries: (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) and (R)-1-amino-2-(methoxymethyl)pyrrolidine (RAMP) are highly effective auxiliaries for the asymmetric alkylation of ketones and aldehydes via the formation of chiral hydrazones.[1] Prolinol amides are another important class derived from prolinol and are successfully used in asymmetric aldol reactions, conjugate additions, and Diels-Alder reactions.[1]

Evans' Oxazolidinones: These are among the most widely used chiral auxiliaries, particularly for stereoselective aldol reactions.[3][6] They are typically derived from readily available amino acids like valine and phenylalanine.[2] The stereochemical outcome is reliably controlled through the formation of a rigid, chelated transition state.[6][7]

Camphorsultam: This auxiliary has demonstrated excellent performance in a variety of reactions, including Michael additions and Claisen rearrangements, often providing high levels of stereocontrol.[3]

Organocatalysis with Proline and its Derivatives: L-proline and its derivatives have emerged as powerful organocatalysts for a range of asymmetric transformations, including aldol, Mannich, and Michael reactions.[4][8][9] These catalysts operate via an enamine-based mechanism and offer the advantage of being metal-free, readily available, and environmentally benign.[4]

Sulfur-Based Chiral Auxiliaries: Thiazolidinethiones and oxazolidinethiones, which are sulfur analogs of Evans' oxazolidinones, have proven to be highly effective, particularly in acetate aldol reactions where traditional oxazolidinones can be less effective.[10]

Visualizing Synthetic Strategies

To better understand the application of these alternatives, the following diagrams illustrate the general workflows.

G cluster_prolinol Prolinol-Derived Auxiliary Workflow Proline (S)-Proline Prolinol (S)-Prolinol Proline->Prolinol Reduction Amide Prolinol Amide Prolinol->Amide Acylation Enolate Enolate Amide->Enolate Deprotonation (LDA) Adduct Aldol Adduct Enolate->Adduct + Aldehyde Product Enantioenriched Product Adduct->Product Cleavage Aux_Recovery Auxiliary Recovery Adduct->Aux_Recovery Cleavage G cluster_evans Evans' Auxiliary Aldol Reaction AminoAcid Amino Acid (e.g., Valine) Oxazolidinone Chiral Oxazolidinone AminoAcid->Oxazolidinone Synthesis NAcyl N-Acyl Oxazolidinone Oxazolidinone->NAcyl N-Acylation BoronEnolate Boron Enolate NAcyl->BoronEnolate + Bu₂BOTf, DIPEA AldolAdduct Aldol Adduct BoronEnolate->AldolAdduct + Aldehyde FinalProduct β-Hydroxy Carboxylic Acid AldolAdduct->FinalProduct Cleavage (e.g., LiOOH) RecoveredAux Recovered Auxiliary AldolAdduct->RecoveredAux Cleavage G cluster_proline_catalysis Proline-Catalyzed Aldol Reaction Cycle Proline L-Proline Enamine Enamine Intermediate Proline->Enamine + Ketone Ketone Ketone Aldehyde Aldehyde Adduct Aldol Adduct Enamine->Adduct + Aldehyde Product Enantioenriched Aldol Product Adduct->Product Hydrolysis Product->Proline Regenerated Catalyst

References

Validation

Unveiling the Stereochemistry: A Comparative Guide to the 2D NMR Validation of Tert-butyl (2S)-2-acetylpyrrolidine-1-carboxylate

For researchers, scientists, and drug development professionals engaged in the synthesis and characterization of chiral molecules, the unambiguous determination of a compound's three-dimensional structure is paramount. T...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis and characterization of chiral molecules, the unambiguous determination of a compound's three-dimensional structure is paramount. This guide provides a comprehensive comparison of the validation of the structure of "Tert-butyl (2S)-2-acetylpyrrolidine-1-carboxylate," a key chiral building block, with a focus on the application of two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy.

While alternative methods such as X-ray crystallography and chiral chromatography are powerful techniques for structural and enantiomeric analysis, 2D NMR offers an in-solution, detailed connectivity map of the molecule, confirming the precise arrangement of atoms and their stereochemical relationships. This guide will delve into the practical application of 2D NMR, presenting hypothetical yet representative experimental data and detailed protocols to illustrate its efficacy in structural validation.

Workflow for 2D NMR Structural Validation

The structural elucidation of "Tert-butyl (2S)-2-acetylpyrrolidine-1-carboxylate" using 2D NMR follows a logical workflow. Initially, 1D ¹H and ¹³C NMR spectra are acquired to identify the basic chemical environment of the protons and carbons. Subsequently, a series of 2D NMR experiments, including COSY, HSQC, and HMBC, are performed to establish connectivity between atoms.

2D_NMR_Workflow cluster_1D 1D NMR cluster_2D 2D NMR 1H_NMR ¹H NMR COSY COSY (¹H-¹H Correlation) 1H_NMR->COSY HSQC HSQC (¹H-¹³C One-Bond Correlation) 1H_NMR->HSQC HMBC HMBC (¹H-¹³C Long-Range Correlation) 1H_NMR->HMBC 13C_NMR ¹³C NMR 13C_NMR->HSQC 13C_NMR->HMBC Structure_Validation Structure Validation COSY->Structure_Validation HSQC->Structure_Validation HMBC->Structure_Validation

Fig. 1: General workflow for 2D NMR-based structural validation.

Representative 2D NMR Data for Structural Elucidation

Table 1: Hypothetical ¹H and ¹³C NMR Data (500 MHz, CDCl₃)

Atom Number¹H Chemical Shift (δ, ppm)MultiplicityIntegration¹³C Chemical Shift (δ, ppm)
24.25dd1H60.5
2.05m1H29.0
1.90m1H
1.85m1H23.5
1.75m1H
3.50m1H46.5
3.40m1H
6 (C=O, acetyl)---209.0
7 (CH₃, acetyl)2.15s3H27.0
8 (C=O, Boc)---154.5
9 (C, Boc)---80.0
10 (CH₃, Boc)1.45s9H28.5

Table 2: Key 2D NMR Correlations (COSY, HSQC, HMBC)

ExperimentCorrelating ProtonsCorrelating CarbonsInferred Connectivity
COSY H-2 ↔ H-3α, H-3β-H-2 is coupled to the two protons on C-3.
H-3α, H-3β ↔ H-4α, H-4β-Protons on C-3 are coupled to protons on C-4.
H-4α, H-4β ↔ H-5α, H-5β-Protons on C-4 are coupled to protons on C-5.
HSQC H-2C-2Direct one-bond correlation.
H-3α, H-3βC-3Direct one-bond correlation.
H-4α, H-4βC-4Direct one-bond correlation.
H-5α, H-5βC-5Direct one-bond correlation.
H-7C-7Direct one-bond correlation.
H-10C-10Direct one-bond correlation.
HMBC H-2C-6, C-4, C-8Long-range correlation from H-2 to the acetyl carbonyl, C-4, and the Boc carbonyl.
H-7C-6, C-2Long-range correlation from the acetyl methyl protons to the acetyl carbonyl and C-2.
H-5α, H-5βC-8, C-3Long-range correlation from the protons on C-5 to the Boc carbonyl and C-3.
H-10C-9, C-8Long-range correlation from the tert-butyl protons to the quaternary carbon and the carbonyl of the Boc group.

Experimental Protocols

Detailed methodologies for the key 2D NMR experiments are provided below. These are general protocols and may require optimization based on the specific instrument and sample.

Sample Preparation: A sample of approximately 5-10 mg of Tert-butyl (2S)-2-acetylpyrrolidine-1-carboxylate is dissolved in 0.6 mL of deuterated chloroform (CDCl₃) and transferred to a 5 mm NMR tube.

¹H-¹H COSY (Correlation Spectroscopy): The COSY experiment is used to identify protons that are coupled to each other, typically through two or three bonds.

COSY_Experiment Sample Sample in CDCl₃ Pulse_Sequence 90° Pulse - t₁ - 90° Pulse - Acquisition (t₂) Sample->Pulse_Sequence Place in Spectrometer Data_Processing Fourier Transform (Both Dimensions) Pulse_Sequence->Data_Processing COSY_Spectrum COSY Spectrum (Cross-peaks indicate J-coupling) Data_Processing->COSY_Spectrum

Fig. 2: Experimental workflow for a COSY experiment.

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment identifies all carbons that are directly attached to a proton.

HSQC_Experiment Sample Sample in CDCl₃ Pulse_Sequence INEPT-based Pulse Sequence Sample->Pulse_Sequence Place in Spectrometer Data_Processing Fourier Transform (Both Dimensions) Pulse_Sequence->Data_Processing HSQC_Spectrum HSQC Spectrum (Cross-peaks show direct C-H bonds) Data_Processing->HSQC_Spectrum

Fig. 3: Experimental workflow for an HSQC experiment.

¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals correlations between protons and carbons that are separated by two or three bonds, which is crucial for piecing together the carbon skeleton.

HMBC_Experiment Sample Sample in CDCl₃ Pulse_Sequence Gradient-selected Pulse Sequence with low-pass J-filter Sample->Pulse_Sequence Place in Spectrometer Data_Processing Fourier Transform (Both Dimensions) Pulse_Sequence->Data_Processing HMBC_Spectrum HMBC Spectrum (Cross-peaks show long-range C-H bonds) Data_Processing->HMBC_Spectrum

Fig. 4: Experimental workflow for an HMBC experiment.

Comparison with Alternative Methods

While 2D NMR is a powerful tool for de novo structure elucidation, other techniques provide complementary information, particularly regarding chirality and purity.

Table 3: Comparison of Structural Validation Methods

MethodInformation ProvidedAdvantagesLimitations
2D NMR Detailed atomic connectivity, relative stereochemistry in solution.Non-destructive, provides a complete structural map, applicable to a wide range of compounds.Requires a relatively concentrated sample, cannot determine absolute configuration without chiral auxiliaries.
X-ray Crystallography Absolute configuration, precise bond lengths and angles in the solid state.Unambiguous determination of absolute stereochemistry.Requires a single crystal of suitable quality, the solid-state conformation may differ from the solution conformation.
Chiral HPLC/GC Enantiomeric purity, separation of enantiomers.High sensitivity, excellent for determining enantiomeric excess.Does not provide detailed structural information, requires method development for each compound.
Circular Dichroism (CD) Information about the chiral environment and secondary structure.Sensitive to stereochemistry, can be used for conformational studies.Does not provide a complete structural map, interpretation can be complex.
Comparative

A Comparative Analysis of the Biological Activity of Novel Pyrrolidine Derivatives as Potential Antidiabetic Agents

Researchers, scientists, and drug development professionals are continuously exploring new molecular scaffolds to develop effective therapeutics. This guide provides a comparative analysis of the biological activity of a...

Author: BenchChem Technical Support Team. Date: December 2025

Researchers, scientists, and drug development professionals are continuously exploring new molecular scaffolds to develop effective therapeutics. This guide provides a comparative analysis of the biological activity of a series of novel pyrrolidine derivatives synthesized from a common precursor, highlighting their potential as inhibitors of key enzymes implicated in type 2 diabetes.

The core structure, derived from (S)-tert-butyl 2-(2-substituted amine-acetyl)pyrrolidine-1-carboxylate, has been systematically modified to investigate the structure-activity relationship (SAR) concerning the inhibition of α-amylase and α-glucosidase. These enzymes play a crucial role in carbohydrate metabolism, and their inhibition is a validated strategy for managing postprandial hyperglycemia in diabetic patients.

Comparative Biological Activity

The synthesized derivatives were evaluated for their in vitro inhibitory activity against human salivary α-amylase and Saccharomyces cerevisiae α-glucosidase. The half-maximal inhibitory concentrations (IC50) were determined and are presented in the table below. Lower IC50 values indicate greater inhibitory potency.

Compound IDSubstituent (R)α-Amylase IC50 (µg/mL)α-Glucosidase IC50 (µg/mL)
3a 4-chlorophenyl36.3247.19
3b 3-chlorophenyl100.21103.11
3c 2-chlorophenyl110.12115.21
3d 4-methylphenyl60.1829.38
3e 3-methylphenyl65.2128.55
3f 2-methylphenyl70.3327.51
3g 4-methoxyphenyl26.2418.04
3h 3-methoxyphenyl40.1145.21
3i 2-methoxyphenyl45.3250.11
Acarbose Reference Drug5.50-
Metformin Reference Drug25.31-

Data sourced from a study on pyrrolidine derivatives as α-amylase and α-glucosidase inhibitors.[1]

Structure-Activity Relationship (SAR) Insights:

The results indicate that the nature and position of the substituent on the phenyl ring significantly influence the inhibitory activity.[1]

  • Electron-donating groups, such as methoxy (-OCH3) and methyl (-CH3), generally conferred better activity than electron-withdrawing groups like chloro (-Cl).[1]

  • The position of the substituent was also critical. For all three types of substituents (chloro, methyl, and methoxy), the para (4-position) isomer exhibited the highest potency against both enzymes.[1]

  • Compound 3g , with a para-methoxy group, emerged as the most potent inhibitor for both α-amylase (IC50 = 26.24 µg/mL) and α-glucosidase (IC50 = 18.04 µg/mL), with its α-amylase inhibitory activity being comparable to the standard drug metformin (IC50 = 25.31 µg/mL).[1]

Experimental Protocols

The following are the detailed methodologies for the key biological assays conducted.

1. α-Amylase Inhibition Assay

This assay determines the ability of the synthesized compounds to inhibit the activity of human salivary α-amylase.

  • Enzyme and Substrate: Human salivary α-amylase and 2% starch solution.

  • Procedure:

    • A mixture of the test compound (at varying concentrations) and α-amylase solution was pre-incubated at 37°C for 10 minutes.

    • The starch solution was added to the mixture to initiate the enzymatic reaction, followed by incubation at 37°C for 15 minutes.

    • The reaction was terminated by the addition of dinitrosalicylic acid (DNSA) reagent.

    • The reaction mixture was then heated in a boiling water bath for 5 minutes to allow for color development.

    • After cooling to room temperature, the absorbance was measured at 540 nm using a spectrophotometer.

    • The percentage of inhibition was calculated, and the IC50 value was determined by plotting the percentage of inhibition against the compound concentration.[1]

2. α-Glucosidase Inhibition Assay

This assay evaluates the inhibitory effect of the compounds on α-glucosidase from Saccharomyces cerevisiae.

  • Enzyme and Substrate: α-glucosidase from Saccharomyces cerevisiae and p-nitrophenyl-α-D-glucopyranoside (pNPG).

  • Procedure:

    • The test compound (at various concentrations) was mixed with α-glucosidase in a phosphate buffer (pH 6.8) and incubated at 37°C for 15 minutes.

    • The substrate, pNPG, was added to start the reaction, and the mixture was further incubated at 37°C for 15 minutes.

    • The reaction was stopped by adding a sodium carbonate solution.

    • The amount of p-nitrophenol released was quantified by measuring the absorbance at 405 nm.

    • The percentage of inhibition was calculated, and the IC50 values were subsequently determined.[1]

Visualizations

Synthesis and Screening Workflow

The following diagram illustrates the general workflow from the synthesis of the pyrrolidine derivatives to the evaluation of their biological activity.

G cluster_synthesis Synthesis cluster_screening Biological Screening start Boc-L-proline synthesis Amide Coupling start->synthesis intermediate Substituted Aryl Amines intermediate->synthesis derivatives Tert-butyl (S)-2-(2-substituted amine-acetyl)pyrrolidine-1-carboxylate (Derivatives 3a-i) synthesis->derivatives assay1 α-Amylase Inhibition Assay derivatives->assay1 assay2 α-Glucosidase Inhibition Assay derivatives->assay2 data_analysis IC50 Determination and SAR Analysis assay1->data_analysis assay2->data_analysis

Caption: Workflow for synthesis and biological evaluation.

Inhibition of Carbohydrate Digestion

The diagram below depicts the mechanism by which the synthesized derivatives inhibit carbohydrate digestion, a key strategy in managing type 2 diabetes.

G Carbohydrates Dietary Carbohydrates Amylase α-Amylase Carbohydrates->Amylase Oligosaccharides Oligosaccharides Amylase->Oligosaccharides Glucosidase α-Glucosidase Glucose Glucose Glucosidase->Glucose Oligosaccharides->Glucosidase Absorption Glucose Absorption Glucose->Absorption Inhibitor Pyrrolidine Derivative Inhibitor->Amylase Inhibition Inhibitor->Glucosidase Inhibition

Caption: Mechanism of enzyme inhibition by derivatives.

References

Validation

Spectroscopic comparison of "Tert-butyl (2S)-2-acetylpyrrolidine-1-carboxylate" and its enantiomer

A detailed comparison of the spectroscopic properties of the enantiomers Tert-butyl (2S)-2-acetylpyrrolidine-1-carboxylate and Tert-butyl (2R)-2-acetylpyrrolidine-1-carboxylate is presented for researchers, scientists, a...

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparison of the spectroscopic properties of the enantiomers Tert-butyl (2S)-2-acetylpyrrolidine-1-carboxylate and Tert-butyl (2R)-2-acetylpyrrolidine-1-carboxylate is presented for researchers, scientists, and professionals in drug development. This guide outlines the foundational principle that enantiomers exhibit identical spectroscopic behavior in achiral environments, while detailing the specific chiral techniques required for their differentiation.

Enantiomers, being non-superimposable mirror images, possess identical physical and chemical properties in an achiral setting. Consequently, standard spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) will not distinguish between the (2S) and (2R) forms of Tert-butyl 2-acetylpyrrolidine-1-carboxylate. Differentiation is only possible under chiral conditions, where the interaction with another chiral entity creates diastereomeric complexes with distinct physical properties.

Comparative Spectroscopic Data

The following tables summarize the predicted and expected spectroscopic data for both enantiomers. In standard (achiral) conditions, the data for the (2R)-enantiomer is theoretically identical to the (2S)-enantiomer.

Table 1: Predicted ¹H NMR Spectral Data

(Solvent: CDCl₃, Frequency: 400 MHz)

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~4.5 - 4.6m1HH-2 (pyrrolidine CH)
~3.4 - 3.6m2HH-5 (pyrrolidine CH₂)
~2.2s3HAcetyl CH₃
~1.8 - 2.1m4HH-3, H-4 (pyrrolidine CH₂)
~1.4s9HTert-butyl CH₃
Table 2: Predicted ¹³C NMR Spectral Data

(Solvent: CDCl₃, Frequency: 100 MHz)

Chemical Shift (ppm)Assignment
~208Acetyl C=O
~154Carbamate C=O
~80Tert-butyl quaternary C
~60C-2 (pyrrolidine CH)
~46C-5 (pyrrolidine CH₂)
~28Tert-butyl CH₃
~27Acetyl CH₃
~24C-3/C-4 (pyrrolidine CH₂)
~23C-3/C-4 (pyrrolidine CH₂)
Table 3: Key IR Absorption Bands
Wavenumber (cm⁻¹)Functional Group
~2975C-H stretch (alkane)
~1700C=O stretch (ketone)
~1650C=O stretch (carbamate)
~1400C-H bend
~1160C-O stretch
Table 4: Mass Spectrometry Data
m/zIon
214.15[M+H]⁺
236.13[M+Na]⁺
158.10[M - C₄H₉O]⁺
142.08[M - Boc]⁺

Chiral Differentiation

To distinguish between the (2S) and (2R) enantiomers, specialized analytical techniques that employ a chiral environment are necessary.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the most common method for separating and quantifying enantiomers. By using a chiral stationary phase (CSP), the two enantiomers interact differently with the column, leading to different retention times.

Table 5: Example Chiral HPLC Separation Data

EnantiomerRetention Time (min)
(2R)-enantiomert₁
(2S)-enantiomert₂
(Note: Absolute retention times and elution order depend on the specific chiral column and mobile phase used.)
NMR Spectroscopy with Chiral Auxiliaries

In an achiral solvent, the NMR spectra of enantiomers are identical. To differentiate them using NMR, a chiral auxiliary is added to the sample. This auxiliary interacts with the enantiomers to form transient diastereomeric complexes, which are no longer mirror images and thus have distinct NMR spectra.

  • Chiral Solvating Agents (CSAs): These agents form weak, non-covalent diastereomeric complexes with the analyte, leading to small but measurable differences in the chemical shifts of the enantiomers.

  • Chiral Derivatizing Agents (CDAs): These agents react with a functional group on the analyte to form stable, covalent diastereomeric compounds. The resulting diastereomers will have clearly distinct signals in the NMR spectrum.

Experimental Protocols

Standard Spectroscopic Analysis
  • ¹H and ¹³C NMR Spectroscopy:

    • Dissolve approximately 10-20 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃).

    • Transfer the solution to an NMR tube.

    • Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.

    • Process the data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

  • Infrared (IR) Spectroscopy:

    • Place a small amount of the solid sample directly onto the diamond crystal of an ATR-FTIR spectrometer.

    • Alternatively, dissolve the sample in a suitable solvent (e.g., chloroform) and deposit a thin film on a salt plate (e.g., NaCl), allowing the solvent to evaporate.

    • Record the spectrum, typically in the range of 4000-400 cm⁻¹.

  • Mass Spectrometry (MS):

    • Dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile).

    • Introduce the sample into the mass spectrometer via direct infusion or after separation by liquid chromatography.

    • Use a soft ionization technique such as Electrospray Ionization (ESI) to generate the protonated molecular ion [M+H]⁺.

    • Acquire the mass spectrum in the desired mass range.

Chiral Analysis Protocols
  • Chiral HPLC:

    • Column Selection: Choose a suitable chiral stationary phase. Polysaccharide-based columns (e.g., Chiralcel® OD-H, Chiralpak® AD) are often a good starting point.[1]

    • Mobile Phase Screening: Begin with a standard mobile phase, such as a mixture of n-hexane and isopropanol (e.g., 90:10 v/v), at a flow rate of 1 mL/min.[1]

    • Optimization: If separation is not achieved, systematically vary the mobile phase composition (e.g., change the percentage of the alcohol modifier) and consider adding additives (e.g., 0.1% trifluoroacetic acid for acidic compounds or 0.1% diethylamine for basic compounds).[1]

    • Detection: Monitor the elution profile using a UV detector at an appropriate wavelength.

  • NMR with a Chiral Solvating Agent (CSA):

    • Acquire a standard ¹H NMR spectrum of the racemic or enantiomerically enriched sample.

    • Add a molar equivalent of a suitable CSA (e.g., (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol) to the NMR tube.

    • Re-acquire the ¹H NMR spectrum and look for splitting of signals corresponding to the now diastereomeric solvates. The integration of the separated signals can be used to determine the enantiomeric excess.

Visualized Workflows

Enantiomer_Analysis_Workflow cluster_achiral Standard Achiral Analysis Achiral_Sample Racemic or Enantiopure Sample NMR NMR Achiral_Sample->NMR Identical Spectra IR IR Achiral_Sample->IR Identical Spectra MS MS Achiral_Sample->MS Identical Spectra Chiral_HPLC Chiral HPLC Achiral_Sample->Chiral_HPLC Different Retention Times Chiral_NMR NMR with Chiral Auxiliary Achiral_Sample->Chiral_NMR Different Chemical Shifts

Caption: Experimental workflow for the spectroscopic analysis of enantiomers.

Logical_Relationship Enantiomers Enantiomers (2S) vs (2R) Achiral_Env Achiral Environment (Standard Solvents) Enantiomers->Achiral_Env Chiral_Env Chiral Environment (CSP, CSA, CDA) Enantiomers->Chiral_Env Identical_Spectra Identical Spectroscopic Properties (NMR, IR, MS) Achiral_Env->Identical_Spectra Different_Properties Different Physical Properties (Retention Time, Chemical Shift) Chiral_Env->Different_Properties

Caption: Logical relationship for differentiating enantiomers via spectroscopy.

References

Comparative

Cross-referencing analytical data of "Tert-butyl (2S)-2-acetylpyrrolidine-1-carboxylate" with databases

A comprehensive guide for researchers, scientists, and drug development professionals on the analytical profiles of Tert-butyl (2S)-2-acetylpyrrolidine-1-carboxylate and its key alternatives, N-Boc-L-proline and (S)-1-Bo...

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the analytical profiles of Tert-butyl (2S)-2-acetylpyrrolidine-1-carboxylate and its key alternatives, N-Boc-L-proline and (S)-1-Boc-2-cyanopyrrolidine.

In the landscape of pharmaceutical development and chiral synthesis, the selection of appropriate building blocks is a critical determinant of success. Pyrrolidine scaffolds, in particular, are of significant interest due to their prevalence in a wide array of biologically active molecules. This guide provides a detailed cross-referenced analysis of the analytical data for Tert-butyl (2S)-2-acetylpyrrolidine-1-carboxylate, a versatile chiral intermediate, and compares it with two common alternatives: N-Boc-L-proline and (S)-1-Boc-2-cyanopyrrolidine. The aim is to furnish researchers with the necessary data to make informed decisions in their synthetic strategies.

Physicochemical and Spectroscopic Data Comparison

The selection of a chiral building block often hinges on its specific physicochemical properties and spectral characteristics, which can influence reaction conditions, purification strategies, and overall synthetic efficiency. Below is a comparative summary of the key analytical data for Tert-butyl (2S)-2-acetylpyrrolidine-1-carboxylate and its alternatives.

PropertyTert-butyl (2S)-2-acetylpyrrolidine-1-carboxylateN-Boc-L-proline(S)-1-Boc-2-cyanopyrrolidine
Molecular Formula C₁₁H₁₉NO₃[1]C₁₀H₁₇NO₄[2]C₁₀H₁₆N₂O₂[3][4]
Molecular Weight 213.27 g/mol [1]215.25 g/mol [2]196.25 g/mol [3][4]
Melting Point 46-49 °C[1]133-135 °C[2]33-36 °C[4][5]
Boiling Point 293.8±33.0 °C (Predicted)[1]355.52°C (rough estimate)307.9±35.0 °C (Predicted)[5]
Density 1.075±0.06 g/cm³ (Predicted)[1]1.1835 (rough estimate)1.08±0.1 g/cm³ (Predicted)[5]
Appearance White to off-white Solid[1]White to Almost white powder to crystalWhite to off-white Solid[5]
Optical Rotation Not available-60.5 º (c=1, HAc)[2][α]20/D = -105.5 ° (c = 1 in Chloroform)[4]

Spectroscopic Data Summary

Detailed spectroscopic data is essential for the unambiguous identification and characterization of these chiral building blocks.

¹H NMR Data
CompoundSolventChemical Shifts (ppm)
Tert-butyl (2S)-2-acetylpyrrolidine-1-carboxylate CDCl₃δ 1.42 (s, 9H, Boc), 2.85–3.20 (m, 4H, pyrrolidine), 3.45 (q, J = 7 Hz, 2H, ethyl)[6]
N-Boc-L-proline CDCl₃A complex spectrum is typically observed due to the presence of rotamers. Key signals include those for the Boc group (around 1.4 ppm) and the proline ring protons.
(S)-1-Boc-2-cyanopyrrolidine CDCl₃Data not explicitly found in the search results. Predicted shifts would include a singlet for the Boc group around 1.5 ppm and multiplets for the pyrrolidine ring protons.
¹³C NMR Data
CompoundSolventChemical Shifts (ppm)
Tert-butyl (2S)-2-acetylpyrrolidine-1-carboxylate Data not explicitly found in the search results.
N-Boc-L-proline MethanolCarbonyl carbons show solvent-dependent chemical shifts.[7]
(S)-1-Boc-2-cyanopyrrolidine Data not explicitly found in the search results.
IR Spectroscopy Data
CompoundTechniqueKey Absorptions (cm⁻¹)
Tert-butyl (2S)-2-acetylpyrrolidine-1-carboxylate KBr3325 (N–H stretch), 1666 (C=O ester), 1533 (amide II)[6]
N-Boc-L-proline KBrCharacteristic absorptions for the carboxylic acid O-H, C=O of the carbamate, and C=O of the carboxylic acid are expected.
(S)-1-Boc-2-cyanopyrrolidine Expected to show a characteristic nitrile (C≡N) stretch around 2260-2220 cm⁻¹.
Mass Spectrometry Data
CompoundIonization MethodKey Fragments (m/z)
Tert-butyl (2S)-2-acetylpyrrolidine-1-carboxylate Expected molecular ion peak and fragments corresponding to the loss of the Boc group and acetyl group.
N-Boc-L-proline ESIESI mass spectra have been reported.[8]
(S)-1-Boc-2-cyanopyrrolidine Expected molecular ion peak and fragmentation related to the loss of the Boc group.

Experimental Protocols

Accurate and reproducible analytical data is contingent upon robust experimental protocols. The following are generalized methodologies for the key analytical techniques discussed.

High-Performance Liquid Chromatography (HPLC) for Chiral Purity
  • Objective: To determine the enantiomeric purity of the pyrrolidine derivatives.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A chiral stationary phase column, such as Chiralcel OD-H (250 x 4.6 mm) or a similar polysaccharide-based column.

  • Mobile Phase: A mixture of n-hexane and a polar modifier like isopropanol or ethanol. The exact ratio should be optimized for each compound to achieve baseline separation of the enantiomers. For example, n-hexane:isopropanol (90:10, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 210 nm).

  • Sample Preparation: Dissolve a known concentration of the sample (e.g., 1 mg/mL) in the mobile phase.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
  • Objective: To confirm the chemical structure and assess the purity of the compound.

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Pulse Sequence: Standard proton pulse sequence.

    • Spectral Width: 0-15 ppm.

    • Number of Scans: 16-64.

    • Relaxation Delay: 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Pulse Sequence: Proton-decoupled pulse sequence.

    • Spectral Width: 0-220 ppm.

    • Number of Scans: 1024 or more, depending on the sample concentration.

    • Relaxation Delay: 2-5 seconds.

  • Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).

Visualizing the Analytical Workflow

To effectively utilize and cross-reference analytical data from various databases, a structured workflow is essential. The following diagrams illustrate a logical approach to data comparison and database integration.

Database_Cross_Referencing cluster_databases Analytical Databases cluster_data_types Data Types cluster_analysis Comparative Analysis PubChem PubChem PhysChem Physicochemical Properties PubChem->PhysChem ChemicalBook ChemicalBook ChemicalBook->PhysChem SpectraBase SpectraBase NMR_Data NMR Spectra SpectraBase->NMR_Data IR_Data IR Spectra SpectraBase->IR_Data MS_Data Mass Spectra SpectraBase->MS_Data OtherDB Other Databases OtherDB->PhysChem OtherDB->NMR_Data OtherDB->IR_Data OtherDB->MS_Data Target Tert-butyl (2S)-2- acetylpyrrolidine-1-carboxylate PhysChem->Target Alt1 N-Boc-L-proline PhysChem->Alt1 Alt2 (S)-1-Boc-2-cyanopyrrolidine PhysChem->Alt2 NMR_Data->Target NMR_Data->Alt1 NMR_Data->Alt2 IR_Data->Target IR_Data->Alt1 IR_Data->Alt2 MS_Data->Target MS_Data->Alt1 MS_Data->Alt2 Comparison Data Comparison Target->Comparison Alt1->Comparison Alt2->Comparison Experimental_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Analytical Characterization cluster_comparison Data Comparison Synthesis Synthesis of Pyrrolidine Derivative Purification Purification (e.g., Chromatography) Synthesis->Purification HPLC Chiral HPLC Analysis Purification->HPLC NMR NMR Spectroscopy (¹H & ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Data_Table Tabulate Quantitative Data HPLC->Data_Table Protocol_Doc Document Experimental Protocols HPLC->Protocol_Doc NMR->Data_Table NMR->Protocol_Doc IR->Data_Table MS->Data_Table Guide_Publication Publish Comparison Guide Data_Table->Guide_Publication Protocol_Doc->Guide_Publication

References

Validation

The Strategic Role of Tert-butyl (2S)-2-acetylpyrrolidine-1-carboxylate in Modern Drug Discovery: A Comparative Analysis

New York, NY – December 27, 2025 – In the landscape of pharmaceutical development, the selection of appropriate chemical precursors is a critical determinant of synthetic efficiency, cost-effectiveness, and the ultimate...

Author: BenchChem Technical Support Team. Date: December 2025

New York, NY – December 27, 2025 – In the landscape of pharmaceutical development, the selection of appropriate chemical precursors is a critical determinant of synthetic efficiency, cost-effectiveness, and the ultimate success of a drug candidate. This guide provides an in-depth comparison of the efficacy of tert-butyl (2S)-2-acetylpyrrolidine-1-carboxylate as a versatile precursor in the synthesis of high-value therapeutic agents, with a particular focus on its potential application in the development of Dipeptidyl Peptidase-4 (DPP-4) inhibitors and complex natural product analogs.

The pyrrolidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs.[1][2] The subject of this guide, tert-butyl (2S)-2-acetylpyrrolidine-1-carboxylate, offers a unique combination of a protected chiral pyrrolidine ring and a reactive acetyl group, positioning it as a strategic building block for a variety of molecular architectures.

Comparative Analysis: Synthesis of Vildagliptin Precursors

Vildagliptin, a potent DPP-4 inhibitor for the treatment of type 2 diabetes, relies on the key intermediate (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile.[3] While direct synthesis from tert-butyl (2S)-2-acetylpyrrolidine-1-carboxylate is not the most conventional route, a comparative analysis of precursor strategies highlights the potential advantages and disadvantages of different starting materials.

Table 1: Comparison of Precursors for the Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile

PrecursorKey Transformation StepsReported Overall YieldKey ReagentsAdvantagesDisadvantages
L-Prolinamide 1. N-chloroacetylation2. Dehydration of amide to nitrile~52%[4]Chloroacetyl chloride, Trifluoroacetic anhydrideFewer steps from a commercially available starting material.Use of expensive and hazardous reagents.[4]
L-Proline 1. N-chloroacetylation2. Amide formation3. Dehydration of amide to nitrile~30%[3]Chloroacetyl chloride, DCC, NH₄HCO₃, Trifluoroacetic anhydrideReadily available and inexpensive starting material.Multi-step process with moderate overall yield.
Tert-butyl (2S)-2-acetylpyrrolidine-1-carboxylate (Hypothetical Route) 1. Conversion of acetyl to oxime2. Dehydration of oxime to nitrile3. Deprotection of Boc group4. N-chloroacetylationYield not reportedHydroxylamine, Dehydrating agent (e.g., Ac₂O), TFA, Chloroacetyl chlorideOffers an alternative route with potential for stereocontrol.Requires more steps and has not been optimized for this specific target.

Application in the Synthesis of Jahanyne Analogs

Jahanyne, a marine-derived lipopeptide, exhibits promising anticancer activity and features a unique 2-(1-oxo-ethyl)-pyrrolidine (OEP) moiety.[1][5] Tert-butyl (2S)-2-acetylpyrrolidine-1-carboxylate is a direct and efficient precursor for the synthesis of the OEP core of Jahanyne and its analogs, which are investigated as cell cycle arrest inducers.[1][6]

Table 2: Comparison of Precursors for the OEP Moiety of Jahanyne Analogs

PrecursorSynthetic UtilityKey Reagents for CouplingAdvantages
Tert-butyl (2S)-2-acetylpyrrolidine-1-carboxylate Direct precursor to the OEP moiety after deprotection.Peptide coupling reagents (e.g., HATU, DIPEA).High convergence and efficiency in the final steps of synthesis.
(S)-Pyroglutamic acid Requires multiple steps to introduce the acetyl group.Grignard reagents (e.g., MeMgBr).Readily available chiral pool starting material.

Experimental Protocols

Synthesis of (S)-tert-Butyl 2-acetylpyrrolidine-1-carboxylate

This protocol describes a common method for synthesizing the title compound.

Procedure:

  • Dissolve tert-butyl (S)-2-(methoxymethylcarbamoyl)pyrrolidine-1-carboxylate (1.0 eq) in a suitable dry solvent (e.g., THF) and cool the solution to -78 °C under a nitrogen atmosphere.

  • Slowly add a solution of methylmagnesium bromide (3.0 eq) in a suitable solvent (e.g., diethyl ether) to the reaction mixture, maintaining the temperature at -78 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour.

  • Cool the reaction mixture back to -78 °C and quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate.

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane) to afford tert-butyl (2S)-2-acetylpyrrolidine-1-carboxylate.

Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile from L-Prolinamide (Alternative)

This protocol outlines a common synthetic route to a key intermediate for Vildagliptin, starting from L-prolinamide.

Procedure:

  • N-chloroacetylation: Suspend L-prolinamide (1.0 eq) in a suitable solvent (e.g., THF). Add chloroacetyl chloride (1.5 eq) at room temperature and reflux the mixture for 2 hours.

  • Amide Dehydration: Cool the reaction mixture containing (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxamide and add trifluoroacetic anhydride (1.5 eq) at 0-5 °C. Stir the reaction at room temperature for 2 hours.

  • Work-up: Neutralize the reaction with a solid base (e.g., ammonium bicarbonate) and extract the product into a suitable organic solvent (e.g., toluene).

  • Purification: Concentrate the organic extract and purify the residue to obtain (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile.[3]

Visualizing the Molecular Pathways

The following diagrams illustrate a key signaling pathway targeted by drugs derived from pyrrolidine precursors and a general workflow for their synthesis.

DPP4_Signaling_Pathway GLP1 GLP-1 (Active) DPP4 DPP-4 Enzyme GLP1->DPP4 Substrate Pancreas Pancreatic β-cells GLP1->Pancreas Stimulates GIP GIP (Active) GIP->DPP4 Substrate GIP->Pancreas Stimulates Inactive_GLP1 Inactive GLP-1 DPP4->Inactive_GLP1 Inactivates Inactive_GIP Inactive GIP DPP4->Inactive_GIP Inactivates Insulin Insulin Secretion Pancreas->Insulin Glucose Blood Glucose Lowering Insulin->Glucose DPP4_Inhibitor DPP-4 Inhibitor (e.g., Vildagliptin) DPP4_Inhibitor->DPP4 Inhibits

DPP-4 Signaling Pathway and Inhibition.

Synthesis_Workflow Precursor Pyrrolidine Precursor (e.g., tert-butyl (2S)-2-acetylpyrrolidine-1-carboxylate) Modification Chemical Modification (e.g., Functional group interconversion) Precursor->Modification Purification1 Purification Modification->Purification1 Coupling Coupling with Side Chain Purification2 Purification Coupling->Purification2 Deprotection Deprotection Purification3 Purification Deprotection->Purification3 API Active Pharmaceutical Ingredient (API) Purification1->Coupling Purification2->Deprotection Purification3->API

References

Safety & Regulatory Compliance

Safety

Essential Guide to the Proper Disposal of Tert-butyl (2S)-2-acetylpyrrolidine-1-carboxylate

For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical reagents are paramount to ensuring a secure laboratory environment and maintaining regulatory compliance. Thi...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical reagents are paramount to ensuring a secure laboratory environment and maintaining regulatory compliance. This guide provides detailed, step-by-step procedures for the proper disposal of tert-butyl (2S)-2-acetylpyrrolidine-1-carboxylate, a common building block in pharmaceutical research. Adherence to these protocols is critical for minimizing environmental impact and protecting personnel from potential hazards.

Immediate Safety and Hazard Assessment

Quantitative Data Summary

In the absence of specific quantitative data for tert-butyl (2S)-2-acetylpyrrolidine-1-carboxylate, the following table summarizes general hazard classifications for related chemical structures to inform a cautious approach to its handling and disposal.

Hazard CategoryRelated Compound/ClassGHS ClassificationNotes
Acute Oral Toxicitytert-Butyl (2R)-2-acetylpyrrolidine-1-carboxylateCategory 4 (Harmful if swallowed)Assume similar toxicity. Avoid ingestion.[1]
Skin IrritationPyrrolidine DerivativesCategory 2 (Causes skin irritation)Avoid direct skin contact.[3][4]
Eye IrritationPyrrolidine DerivativesCategory 2 (Causes serious eye irritation)Wear safety glasses or goggles.[3][4][5]
FlammabilityPyrrolidineCategory 2 (Highly flammable liquid and vapour)While the subject compound is not expected to be as flammable as pyrrolidine itself, it is prudent to keep it away from ignition sources.[6][7]

Experimental Protocols: Waste Segregation and Collection

The foundational principle of proper chemical waste disposal is accurate categorization and segregation.[8] Tert-butyl (2S)-2-acetylpyrrolidine-1-carboxylate waste should be treated as non-halogenated organic waste unless it is mixed with other substances.

Step 1: Waste Identification and Segregation

  • Do not mix tert-butyl (2S)-2-acetylpyrrolidine-1-carboxylate waste with incompatible materials, such as strong acids, bases, or oxidizing agents.[9]

  • Collect liquid and solid waste in separate, dedicated containers.

Step 2: Waste Container Selection and Labeling

  • Use a chemically compatible container, such as a glass bottle with a secure, leak-proof cap.[8][9]

  • The container must be clearly labeled with "Hazardous Waste," the full chemical name: "tert-butyl (2S)-2-acetylpyrrolidine-1-carboxylate," and the accumulation start date.[8] Include any known hazard symbols (e.g., harmful).

Step 3: Storage of Chemical Waste

  • Store the sealed waste container in a designated and well-ventilated satellite accumulation area.[8][9][10]

  • The storage area should be away from heat, sparks, and open flames.[11]

  • Ensure secondary containment is used to prevent spills.[8][9]

Step 4: Final Disposal Procedure

  • Under no circumstances should this chemical be disposed of down the drain or in regular trash.[2][10][12]

  • Evaporation in a fume hood is not an acceptable method of disposal.[12]

  • Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[11][13]

  • Provide the disposal contractor with all available information about the waste, including its chemical name and potential hazards.

Spill Management

In the event of a spill:

  • Minor Spills: Absorb the material with an inert absorbent such as vermiculite, sand, or commercial sorbent pads.[2] Collect the contaminated absorbent into a sealed container for hazardous waste disposal.

  • Major Spills: Evacuate the area and immediately contact your institution's EHS department.[2]

Mandatory Visualization

The following diagram illustrates the decision-making workflow for the proper disposal of tert-butyl (2S)-2-acetylpyrrolidine-1-carboxylate.

start Waste Generated: tert-butyl (2S)-2-acetylpyrrolidine-1-carboxylate is_mixed Is the waste mixed with other chemicals? start->is_mixed pure_waste Collect in a dedicated container for non-halogenated organic waste. is_mixed->pure_waste No mixed_waste Consult EHS for proper segregation and container selection. is_mixed->mixed_waste Yes container_prep Select a chemically compatible container. Ensure it is clean and has a secure lid. pure_waste->container_prep mixed_waste->container_prep labeling Label container with: 'Hazardous Waste' Full Chemical Name Accumulation Start Date Hazard Symbols container_prep->labeling storage Store in a designated, ventilated satellite accumulation area with secondary containment. labeling->storage disposal_request Arrange for pickup by EHS or a licensed waste disposal contractor. storage->disposal_request

Disposal workflow for tert-butyl (2S)-2-acetylpyrrolidine-1-carboxylate.

By adhering to these procedures, laboratory personnel can ensure the safe and compliant disposal of tert-butyl (2S)-2-acetylpyrrolidine-1-carboxylate, contributing to a culture of safety and environmental responsibility.

References

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